Xanthoxylin
説明
Structure
3D Structure
特性
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBVLUPUDBFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237981 | |
| Record name | Xanthoxyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthoxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90-24-4 | |
| Record name | Xanthoxylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthoxyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthoxylin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthoxyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHOXYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8RSY5TZPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthoxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85 - 88 °C | |
| Record name | Xanthoxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Xanthoxylin from Zanthoxylum Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Xanthoxylin, a bioactive phenolic compound, with a focus on its natural sources within the Zanthoxylum genus, detailed methodologies for its isolation and purification, and its known mechanisms of action. The information presented is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring compound that has been identified in several plant species, most notably within the Zanthoxylum genus (Family: Rutaceae). These plants are distributed worldwide in warm temperate and subtropical regions and have a long history of use in traditional medicine.[1] While numerous species exist within this genus, specific species have been identified as prominent sources of this compound.
Primary Zanthoxylum Sources:
-
Zanthoxylum bungeanum Maxim.: The leaves of this species are a significant source from which high-purity this compound has been successfully isolated.[2]
-
Zanthoxylum simulans: This species is another confirmed natural source of this compound.[3]
-
Zanthoxylum nitidum (Roxb.) DC.: The root of this plant, known as Liang Mian Zhen in Chinese medicine, contains a variety of bioactive compounds, and the genus is known for producing components that modulate inflammatory signaling pathways.[4]
-
Zanthoxylum zanthoxyloides: Traditionally used for treating a variety of ailments, this species is a known source of various bioactive phytochemicals.[5][6]
While this compound is primarily associated with the Zanthoxylum genus, it has also been extracted from other plants, such as Penthorum Chinense Pursh, where its anti-inflammatory effects have been studied.[7]
Quantitative Data on this compound Isolation
The efficiency of isolation and the purity of the final compound are critical parameters in natural product research. The following table summarizes quantitative data from a study on the isolation of this compound from the leaves of Zanthoxylum bungeanum.[2]
| Parameter | Value | Stage of Protocol |
| Initial Content | 47.26% | In crude extract after SDE |
| Purity | 81.79% | After Silica (B1680970) Gel Column Chromatography |
| Recovery | 99.12% | From Silica Gel Column Chromatography |
| Final Purity | 98.23% | After Recrystallization |
| Total Recovery | 90.63% | Overall process |
| Final Yield | 0.88% | Based on initial plant material |
Data sourced from a study on Zanthoxylum bungeanum leaves.[2]
Additionally, the biological activity of isolated this compound has been quantified, demonstrating its potential as an antifungal agent.
| Biological Activity | Minimum Inhibitory Concentration (MIC) |
| Antifungal (vs. Toxoplasma neonatorum) | 50 µg/mL |
| Antifungal (vs. Aspergillus fumigatus) | 75 µg/mL |
Data sourced from a study on this compound from Zanthoxylum simulans.[3]
Experimental Protocols for Isolation and Purification
The following section details the methodologies for the extraction, isolation, and purification of this compound from Zanthoxylum species, primarily based on protocols developed for Zanthoxylum bungeanum.[2]
This method is effective for extracting volatile and semi-volatile compounds like this compound from a plant matrix.
-
Plant Material: Dried and ground leaves of Zanthoxylum bungeanum.
-
Apparatus: Simultaneous Distillation Extraction (SDE) apparatus.
-
Parameters:
-
Material to Water Ratio: 1:10 (w/v).
-
Solvent: Petroleum ether (or other suitable non-polar solvent).
-
Solvent Volume: 60 mL.
-
Extraction Time: 1.5 hours.
-
-
Procedure:
-
The plant material is suspended in water in the sample flask.
-
The solvent is placed in the solvent flask.
-
Both flasks are heated, causing the water to boil and the solvent to vaporize.
-
Steam and solvent vapor pass through the plant material, extracting the volatile compounds.
-
The mixed vapors are condensed, and the immiscible solvent and water layers are collected, with the solvent layer containing the extracted this compound.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
-
This step purifies the crude extract to isolate this compound from other co-extracted compounds.
-
Stationary Phase: Silica gel.
-
Parameters:
-
Eluent (Mobile Phase): Ethyl acetate: Petroleum ether (1:15 v/v).
-
Column Diameter to Height Ratio: 1:12.
-
Sample to Silica Gel Ratio: 1:40 (w/w).
-
Elution Rate: 4 mL/min.
-
-
Procedure:
-
A slurry of silica gel in the mobile phase is packed into a glass column.
-
The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.
-
The mobile phase is passed through the column to elute the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions with high purity this compound are pooled and the solvent is evaporated.
-
This final step is used to obtain high-purity crystalline this compound.
-
Procedure:
-
The partially purified this compound from the chromatography step is dissolved in a minimum amount of a suitable hot solvent.
-
The solution is allowed to cool slowly and undisturbed.
-
As the solution cools, the solubility of this compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent.
-
The crystals are collected by filtration and washed with a small amount of cold solvent.
-
The high-purity this compound crystals are then dried.
-
-
Qualitative Analysis: Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the isolated compound as this compound.[2]
-
Quantitative Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to determine the purity and concentration of this compound in the extracts and final product.[2]
Visualization of Workflows and Signaling Pathways
The following diagram illustrates the multi-stage process for the isolation and purification of this compound.
References
- 1. Zanthoxylum - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Botany, phytochemistry, pharmacologic activities, traditional applications, pharmacokinetics, quality control and toxicity of Zanthoxyli Radix: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]
- 6. thescipub.com [thescipub.com]
- 7. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Xanthoxylin's Biological Activities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from various plant species, notably from the genus Zanthoxylum, this small molecule has demonstrated promising therapeutic potential across a spectrum of preclinical studies.[1] This technical guide provides a comprehensive review of the multifaceted biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activity
This compound has emerged as a promising candidate in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Its anticancer activity is mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.
Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Carcinoma | > 20 | Alamar Blue | [2] |
| HCT-116 | Colorectal Carcinoma | > 20 | Alamar Blue | |
| U-937 | Histiocytic Lymphoma | > 20 | Alamar Blue |
Note: The available data on the cytotoxic effects of this compound is limited. Further research is required to establish a comprehensive profile of its activity against a broader range of cancer cell lines.
Induction of Apoptosis
Studies on related xanthone (B1684191) compounds suggest that this compound likely induces apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While direct evidence for this compound is still emerging, related compounds have been shown to induce apoptosis through the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[3][4][5]
Cell Cycle Arrest
This compound and its derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. This prevents the uncontrolled proliferation of malignant cells. For instance, the related compound Xanthoxyletin has been observed to induce G2/M arrest in oral squamous carcinoma cells.[6] Another xanthone, Cratoxylumxanthone C, was found to arrest the A549 lung cancer cell cycle in the G0/G1 phase.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow for MTT Assay
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Modulation of Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by targeting several critical signaling cascades:
-
Akt/HIF-1α/NF-κB Pathway: this compound can suppress the phosphorylation of Akt, leading to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB).[2][3] NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[8][9]
-
Nrf2 Pathway: this compound can enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.[2][3] This leads to the upregulation of antioxidant enzymes and a reduction in oxidative stress, which is closely linked to inflammation.
-
MAPK Pathway: While direct studies on this compound are limited, related xanthones have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in inflammatory responses.[10]
This compound's Anti-inflammatory Signaling Pathways
Inhibition of Pro-inflammatory Mediators
This compound has been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a dose-dependent manner.[2][3] In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with this compound at doses of 5 and 10 mg/kg significantly reduced the levels of these cytokines.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer or calipers
Procedure:
-
Administer this compound or the vehicle to the animals.
-
After a set time (e.g., 30 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle control group.
Antimicrobial Activity
This compound has demonstrated activity against a range of microorganisms, including fungi and bacteria.
Antifungal Activity
This compound has shown notable antifungal effects. The minimum inhibitory concentrations (MICs) against Toxoplasma neonatorum and Aspergillus fumigatus have been reported to be 50 µg/mL and 75 µg/mL, respectively.[7]
Antibacterial Activity
While comprehensive data is still being gathered, preliminary studies suggest that this compound and extracts from Zanthoxylum species possess antibacterial properties. For example, extracts from Zanthoxylum zanthoxyloides have shown inhibitory effects against oral pathogens.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Toxoplasma neonatorum | Fungus | 50 | [7] |
| Aspergillus fumigatus | Fungus | 75 | [7] |
Note: The spectrum of antibacterial activity for purified this compound requires further investigation.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Workflow for MIC Determination
Antiviral Activity
The antiviral potential of this compound is an emerging area of research. While specific EC50 values for this compound against a wide range of viruses are not yet well-documented, extracts from the Zanthoxylum genus, from which this compound is derived, have shown promising antiviral activities.
Leaf extracts of Zanthoxylum piperitum have demonstrated broad-spectrum antipicornavirus activity. The reported 50% inhibitory concentration (IC50) values are as follows:
| Virus | IC50 (µg/mL) |
| Human Rhinovirus 2 | 59.48 |
| Human Rhinovirus 3 | 39.94 |
| Coxsackie A16 Virus | 45.80 |
| Coxsackie B3 Virus | 68.53 |
| Coxsackie B4 Virus | 93.58 |
| Enterovirus 71 | 4.48 |
Note: These values are for a plant extract and not purified this compound. Further studies are needed to determine the specific antiviral efficacy of this compound.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay is commonly used to screen for antiviral activity.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Microscope
Procedure:
-
Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Treat the cells with different concentrations of this compound.
-
Infect the cells with the virus.
-
Include a virus control (cells and virus, no drug) and a cell control (cells only).
-
Incubate the plate and monitor for the development of cytopathic effects (CPE), such as cell rounding and detachment.
-
The antiviral activity is determined by the reduction in CPE in the presence of this compound. The EC50 (50% effective concentration) can be calculated.
Conclusion
This compound is a bioactive natural product with a remarkable range of pharmacological activities. Its demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with its modulation of key cellular signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational overview of the current state of knowledge on this compound's biological activities. However, it is evident that further research is warranted to fully elucidate its mechanisms of action, expand the quantitative data on its efficacy against a wider array of targets, and evaluate its safety and pharmacokinetic profile in in vivo models. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to facilitate and inspire future investigations into this promising natural compound.
References
- 1. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanol Promotes Apoptosis and Autophagy and Inhibits Necroptosis and Metastasis via the Inhibition of AKT Signaling in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthoxyletin Inhibits Proliferation of Human Oral Squamous Carcinoma Cells and Induces Apoptosis, Autophagy, and Cell Cycle Arrest by Modulation of the MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Xanthoxylin for Antifungal Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of Xanthoxylin for its antifungal properties. It consolidates available data on its efficacy, outlines detailed experimental protocols based on established standards, and explores its potential mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development.
Introduction to this compound
This compound is a natural phenolic compound that can be isolated from plants of the Zanthoxylum genus.[1][2] It has demonstrated a range of biological activities, including antifungal and antioxidant effects.[1] This guide focuses on the scientific basis and methodologies for the initial evaluation of this compound as a potential antifungal agent.
Quantitative Antifungal Activity Data
The currently available data on the antifungal activity of this compound and its derivatives is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Aspergillus fumigatus | 75 | [1] |
| This compound | Toxoplasma neonatorum | 50 | [1] |
| This compound Derivative (Chalcone) | Trichophyton rubrum | 12.5 | [3] |
Experimental Protocols for Antifungal Susceptibility Testing
The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts, a widely recognized standard.[4][5][6] These methods can be adapted for screening natural compounds like this compound against various fungal species.
Preparation of this compound Stock Solution
-
Solvent Selection: Due to the hydrophobic nature of this compound, a suitable solvent is required. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization of natural products for in vitro assays.[7][8]
-
Stock Concentration: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.
Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal isolate.
Materials:
-
96-well sterile microtiter plates with U-shaped wells[4]
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[4]
-
Fungal inoculum, standardized to the appropriate concentration
-
This compound stock solution
-
Positive control antifungal agent (e.g., fluconazole, amphotericin B)
-
Solvent control (DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.[5]
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[4]
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of the microtiter plate.
-
In the first column of wells, add an appropriate volume of the this compound stock solution to achieve the highest desired test concentration.
-
Perform serial two-fold dilutions of this compound across the plate by transferring 100 µL from one well to the next.
-
Include a positive control (a known antifungal drug) and a solvent control (DMSO at the same concentration as in the test wells) in separate rows.
-
Leave a row of wells with only medium and inoculum as a growth control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.[9] The incubation time may need to be adjusted depending on the growth rate of the specific fungus.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[10] This can be assessed visually or by using a microplate reader to measure optical density.
-
Experimental Workflow
The following diagram illustrates the general workflow for the initial antifungal screening of this compound.
Mechanism of Action
While the precise signaling pathways affected by this compound in fungi have not been fully elucidated, studies on its derivatives, particularly chalcones, suggest a primary mechanism involving the disruption of the fungal cell wall.
Fungal Cell Wall Synthesis Inhibition
The proposed mechanism of action for this compound-derived chalcones involves the inhibition of key enzymes responsible for the synthesis of the fungal cell wall. This disruption compromises the structural integrity of the fungal cell, leading to cell lysis and death.
The following diagram illustrates the proposed mechanism of action.
Conclusion
This compound demonstrates promising antifungal activity against a range of fungal species. The standardized protocols outlined in this guide provide a robust framework for the initial screening and evaluation of this natural product. Further research is warranted to fully elucidate its mechanism of action, explore its activity against a broader panel of clinically relevant fungi, and assess its potential for synergistic effects with existing antifungal agents. This foundational knowledge is crucial for the continued development of this compound as a potential therapeutic agent in the fight against fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:90-24-4 | Chemsrc [chemsrc.com]
- 3. Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intertekinform.com [intertekinform.com]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. scielo.br [scielo.br]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Potential of Xanthoxylin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant potential of Xanthoxylin, a bioactive phenolic compound.[1] It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute studies evaluating this compound's antioxidant properties. This document details the underlying mechanisms of action, provides structured quantitative data from existing literature, outlines detailed experimental protocols for key in vitro assays, and visualizes critical pathways and workflows.
Introduction to this compound's Antioxidant Activity
This compound, a compound isolated from various plant sources including those of the Zanthoxylum genus, has demonstrated notable anti-inflammatory and antioxidant effects.[1][2] Its antioxidant potential is attributed to its ability to modulate key cellular defense pathways and scavenge free radicals. A primary mechanism of action is the enhancement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[1] Activation of Nrf2 leads to the increased expression of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1), which collectively protect cells from oxidative damage. Furthermore, studies have shown that this compound can directly reduce levels of reactive oxygen species (ROS) and enhance the activity of crucial antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD) in cellular models.[3]
Quantitative Data on Antioxidant Potential
The following tables summarize the available quantitative data on the in vitro antioxidant activity of this compound. This data provides a benchmark for its efficacy in various standard antioxidant assays.
Table 1: Radical Scavenging Activity of Isolated this compound
| Assay | IC50 Value (µg/mL) | Source |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 7.528 | [4] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 379.7 | [4] |
IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates higher antioxidant activity.
Table 2: Cellular Antioxidant Activity of Isolated this compound
| Assay Type | Cell Line | Observed Effect | Source |
| Cellular ROS Reduction | Not specified | Clear reduction in ROS levels | [3] |
| Antioxidant Enzyme Activity | Not specified | Increase in Catalase (CAT) and Superoxide Dismutase (SOD) activity | [3] |
Note: While a specific EC50 value for the Cellular Antioxidant Activity (CAA) assay for this compound is not yet widely reported in the literature, the observed effects in cellular models strongly indicate its potential in a biological context.
Signaling Pathway: Nrf2/HO-1 Activation
This compound exerts a significant portion of its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant enzymes, including HO-1.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to evaluate the antioxidant potential of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Experimental Workflow
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol (B145695).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Prepare a control well containing the solvent and the DPPH solution, and a blank well containing only the solvent.
-
Shake the plate gently and incubate at room temperature in the dark for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each this compound dilution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Prepare control and blank wells as described for the DPPH assay.
-
Incubate the plate at room temperature for 6-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value using the same formulas as for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect live cells from oxidative damage. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this process, leading to a reduction in fluorescence.
Experimental Workflow
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, under standard conditions.
-
Seed the cells into a 96-well, black, clear-bottom microplate and allow them to reach confluence.
-
-
Treatment and Probe Loading:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a solution of DCFH-DA in a serum-free medium and incubate for a period that allows for cellular uptake and deacetylation.
-
-
Induction of Oxidative Stress and Measurement:
-
Wash the cells to remove the extracellular DCFH-DA.
-
Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells except the blank.
-
Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with excitation at approximately 485 nm and emission at approximately 538 nm. Readings are typically taken every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each well.
-
Calculate the CAA value for each concentration of this compound using the formula:
-
CAA unit = 100 - (AUC_sample / AUC_control) x 100
-
-
Determine the EC50 value, which is the concentration of this compound required to provide 50% antioxidant activity, by plotting CAA units against the concentration.
-
Investigation of Nrf2 Nuclear Translocation by Western Blot
This protocol is used to determine if this compound treatment leads to the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to a suitable confluency and treat them with this compound for various time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Prepare the protein samples for electrophoresis by adding Laemmli buffer and heating.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Nrf2 signal in the nuclear fraction to a nuclear loading control (e.g., Lamin B1 or Histone H3) and the Nrf2 signal in the cytoplasmic fraction to a cytoplasmic loading control (e.g., GAPDH or β-actin).
-
Compare the levels of nuclear Nrf2 in this compound-treated cells to untreated control cells to determine if translocation has occurred.
-
Analysis of HO-1 Gene Expression by Quantitative PCR (qPCR)
This protocol measures the mRNA expression levels of HO-1, a downstream target of Nrf2, to confirm that Nrf2 activation by this compound leads to the transcription of its target genes.
Detailed Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound for various time points.
-
Harvest the cells and extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol).
-
-
RNA Quantification and cDNA Synthesis:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for HO-1 and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in HO-1 gene expression in this compound-treated cells compared to untreated controls. The expression of HO-1 should be normalized to the expression of the reference gene.
-
Conclusion
The available in vitro data strongly supports the antioxidant potential of this compound. Its mechanism of action involves both direct radical scavenging and the modulation of the critical Nrf2/HO-1 cellular defense pathway. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the antioxidant efficacy of this compound. Such studies are essential for elucidating its therapeutic potential in conditions associated with oxidative stress and for its development as a novel antioxidant agent.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigating the antiproliferative and antioxidant potential of this compound and of essential oil isolated from Pulicaria incisa (Lam.) DC. herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Xanthoxylin: A Technical Guide to its Role in Traditional Medicine and Ethnobotany
For Immediate Release
This technical whitepaper provides a comprehensive analysis of xanthoxylin, a bioactive phenolic compound, focusing on its ethnobotanical significance, pharmacological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a natural compound predominantly found in plants of the Zanthoxylum genus (Family: Rutaceae), commonly known as prickly ash.[1] For centuries, various parts of Zanthoxylum species have been integral to traditional medicine systems across Asia, Africa, and the Americas for treating a wide range of ailments.[2][3] Traditional knowledge points to the use of these plants for conditions related to inflammation, pain, microbial infections, and gastrointestinal issues.[4][5] Scientific investigations have identified this compound as one of the key bioactive constituents responsible for many of the therapeutic properties attributed to these plants. This guide synthesizes the ethnobotanical uses with modern pharmacological validation, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Ethnobotanical and Traditional Uses of Zanthoxylum Species
The rich history of Zanthoxylum in traditional medicine provides the foundational context for understanding the therapeutic potential of this compound. While traditional practices utilize whole plant parts or crude extracts, modern phytochemistry allows for the correlation of specific compounds like this compound to these observed effects. The primary applications are for their analgesic, anti-inflammatory, and antimicrobial properties.[3][6] For instance, decoctions of various Zanthoxylum parts are commonly used to treat infections, pain, and inflammation.[7]
| Table 1: Ethnobotanical Uses of this compound-Containing Zanthoxylum Species | | :--- | :--- | :--- | :--- | | Zanthoxylum Species | Plant Part Used | Geographic Region | Traditional Therapeutic Application | | Z. zanthoxyloides | Root Bark, Stem, Leaves | Nigeria, Ghana, Uganda | Rheumatism, toothache, urinary tract infections, pain, inflammation, microbial infections.[3][8] | | Z. bungeanum | Fruits, Leaves | China | Treatment of infections, bone diseases, stomach pain, diarrhea.[9] | | Z. nitidum | Root, Stem | China | Dispelling wind, dredging collaterals, detoxification, pain relief (especially toothache).[5] | | Z. armatum | Fruits, Seeds | Nepal, India | Abdominal pain, rheumatism, skin diseases, fever, dyspepsia, toothache.[6] | | Z. gilletii | Stem Bark | Cameroon, Madagascar | Hypertension, microbial infection, cancer, inflammation, pain relief.[3] | | Z. chalybeum | Bark, Seeds | Kenya | Relief of post-surgical pain, malaria, rheumatism.[3] |
Pharmacological Validation and Quantitative Data
Modern scientific research has substantiated many of the traditional claims associated with Zanthoxylum species, with studies increasingly focusing on isolated compounds like this compound.
Anti-inflammatory and Antioxidant Activity
This compound is recognized for its potent anti-inflammatory and antioxidant effects.[10] Studies demonstrate its ability to mitigate inflammatory responses by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11]
Antimicrobial Activity
Ethnobotanical use of Zanthoxylum plants for treating infections is supported by in-vitro studies demonstrating this compound's antimicrobial properties.[9] It has shown efficacy against various pathogens, including fungi.
| Table 2: Quantitative Antimicrobial Activity of this compound | | :--- | :--- | :--- | | Pathogen | Assay Type | Result (MIC) | | Toxoplasma neonatorum | Antifungal Susceptibility | 50 µg/mL[12] | | Aspergillus fumigatus | Antifungal Susceptibility | 75 µg/mL[12] |
MIC: Minimum Inhibitory Concentration
Mechanisms of Action: Signaling Pathways
This compound exerts its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress. Research has specifically elucidated its role in the Akt/HIF-1α/NF-κB and Nrf2 pathways.[10][11]
In an inflammatory state, such as that induced by lipopolysaccharide (LPS), the Akt/HIF-1α/NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to down-regulate and inhibit this cascade, thereby suppressing the inflammatory response.[10][11] Concurrently, this compound activates the Nrf2 pathway, a primary regulator of cellular antioxidant defenses, which helps mitigate oxidative stress associated with inflammation.[11][13]
Experimental Protocols
The validation of traditional knowledge and the development of new drugs rely on robust and reproducible experimental methods. This section details standardized protocols for the extraction of this compound and the assessment of its biological activity.
Extraction and Isolation of this compound
The following protocol is a generalized workflow for isolating high-purity this compound from Zanthoxylum plant material, based on common phytochemical practices.[14]
Protocol Details: Isolation from Zanthoxylum bungeanum Leaves [14]
-
Extraction (Simultaneous Distillation Extraction - SDE):
-
Mix pulverized plant material with distilled water at a 1:10 ratio (w/v).
-
Add an appropriate organic solvent (e.g., 60 mL of hexane) to the solvent flask.
-
Perform SDE for approximately 1.5 hours.
-
Collect the organic phase containing the crude extract.
-
-
Isolation (Silica Gel Column Chromatography):
-
Prepare a silica gel column with a diameter-to-height ratio of 1:12.
-
Load the crude extract onto the column (sample to silica gel ratio of 1:40).
-
Elute the column with a non-polar solvent system, such as ethyl acetate:petroleum ether (1:15 v/v), at a flow rate of ~4 mL/min.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Purification (Recrystallization):
-
Combine the fractions containing pure this compound (as determined by TLC).
-
Evaporate the solvent to obtain the isolated compound.
-
Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly.
-
Collect the resulting high-purity crystals by filtration.
-
In-vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[15][16]
-
Animals: Use male Wistar rats or Balb/c mice.
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups: Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 5 mg/kg), and this compound treatment groups (e.g., 1, 2.5, 5, 10 mg/kg).
-
Administration: Administer the test compounds (this compound) or controls intraperitoneally or orally 30-60 minutes before inducing inflammation.[15]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.[17]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[16]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
In-vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophage cells.[18][19]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[19]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.
Conclusion and Future Perspectives
This compound stands out as a significant bioactive compound derived from Zanthoxylum species, with its therapeutic effects on inflammation, pain, and microbial infections strongly rooted in traditional medicine. Modern pharmacological studies have not only validated these traditional uses but have also begun to uncover the specific molecular mechanisms, particularly its modulation of the NF-κB and Nrf2 signaling pathways. The provided protocols offer standardized methodologies for further investigation. Future research should focus on clinical trials to establish the safety and efficacy of this compound in humans, explore its potential synergistic effects with other phytochemicals, and develop novel drug delivery systems to enhance its bioavailability for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Di… [ouci.dntb.gov.ua]
- 3. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications | Semantic Scholar [semanticscholar.org]
- 5. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analgesic Activity of Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]
- 10. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Xanthoxylin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a naturally occurring phenolic ketone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, offering a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Identification
This compound, also known as 2'-hydroxy-4',6'-dimethoxyacetophenone, is characterized by a substituted acetophenone (B1666503) core. Its chemical identity is well-established through various analytical techniques.[1][2][3]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | [1] |
| Synonyms | 2'-hydroxy-4',6'-dimethoxyacetophenone, Brevifolin, Phloroacetophenone dimethyl ether | [2] |
| CAS Registry Number | 90-24-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| InChI | InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | [1] |
| InChIKey | FBUBVLUPUDBFME-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1OC)OC)O | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 80-84 °C | [4] |
| Boiling Point | 307 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in hot methanol, ethanol, ether, and DMSO. Practically insoluble in water. | [4][5] |
| pKa (acidic) | 9.41 ± 0.15 (Predicted) | [4] |
| logP | 1.7 (Predicted) | [1] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination (Siwoloboff Method)
Due to the relatively high boiling point, a micro-scale method such as the Siwoloboff method is suitable.
Protocol:
-
A small amount of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The assembly is attached to a thermometer and heated in a suitable high-boiling liquid bath (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of this compound in various solvents can be determined by the equilibrium solubility method.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined using UV-Vis spectrophotometry.
Protocol:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared.
-
A small aliquot of the this compound stock solution is added to each buffer solution to a final constant concentration.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
The absorbance at a wavelength where the ionized and un-ionized forms of this compound have different molar absorptivities is measured for each pH.
-
The pKa is calculated from the Henderson-Hasselbalch equation by plotting the ratio of the ionized to un-ionized form (determined from absorbance values) against pH.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.
Protocol:
-
A solution of this compound of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water are placed in a separatory funnel, and the this compound solution is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The funnel is allowed to stand until the two phases have completely separated.
-
The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways.[1] In inflammatory conditions, this compound can suppress the activation of the pro-inflammatory NF-κB pathway while promoting the antioxidant Nrf2 pathway.
Caption: this compound's anti-inflammatory signaling pathways.
Melanogenesis Regulation
This compound has been found to induce melanogenesis through the activation of the cAMP-mediated Protein Kinase A (PKA) signaling pathway.[4] This leads to the upregulation of key melanogenic enzymes.
Caption: this compound's role in the melanogenesis signaling pathway.
Experimental Workflow for Biological Activity Screening
A general workflow for investigating the biological activity of this compound is depicted below. This workflow can be adapted to study various cellular effects.
Caption: General experimental workflow for studying this compound's bioactivity.
Conclusion
This technical guide provides a solid foundation for understanding the chemical and physical properties of this compound. The detailed information on its structure, physicochemical characteristics, and methodologies for their determination, coupled with an overview of its known signaling pathway interactions, will be invaluable for researchers aiming to explore the therapeutic potential of this promising natural compound. The provided experimental workflow offers a practical framework for further investigation into its diverse biological activities.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS#:90-24-4 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 美国GlpBio - this compound | Cas# 90-24-4 [glpbio.cn]
A Comprehensive Technical Guide to the Mechanism of Action of Xanthoxylin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Xanthoxylin, a bioactive phenolic compound derived from natural sources such as Penthorum Chinense Pursh and plants of the Zanthoxylum genus, has emerged as a molecule of significant therapeutic interest.[1][2] Also known as Brevifolin, this phytoalexin demonstrates a wide spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects.[3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic potential. It details the compound's interaction with key signaling pathways, summarizes quantitative efficacy data, and outlines key experimental protocols for its study. The primary mechanisms involve the modulation of the Akt/NF-κB and Nrf2 signaling cascades in inflammation and the induction of caspase-mediated apoptosis in cancer cells.
Core Mechanisms of Action
This compound exerts its biological effects by targeting multiple, often interconnected, cellular signaling pathways. Its primary mechanisms can be categorized into anti-inflammatory and anti-cancer activities.
Anti-Inflammatory and Immunomodulatory Effects
This compound has demonstrated significant efficacy in mitigating inflammatory responses, particularly in models of acute lung injury (ALI) and neuroinflammation.[1][4] Its action is primarily mediated through the dual regulation of pro-inflammatory and antioxidant pathways.
-
Inhibition of the Akt/HIF-1α/NF-κB Axis: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound suppresses the expression and activation of key signaling proteins.[1] It downregulates Protein Kinase B (Akt), Hypoxia-Inducible Factor 1-alpha (HIF-1α), and Nuclear Factor-kappa B (NF-κB).[1][6] The inhibition of NF-κB, a master regulator of inflammation, is achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[4] This leads to a significant reduction in the transcription and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1][6]
-
Activation of the Nrf2 Antioxidant Pathway: this compound enhances the cellular antioxidant response by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that controls the expression of antioxidant proteins.[1] this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of protective enzymes.[1] This is evidenced by increased activity of Superoxide Dismutase (SOD) and decreased levels of Malondialdehyde (MDA), a marker of oxidative stress.[1][6]
-
Modulation of Microglial Polarization: In the context of the central nervous system, this compound promotes the phenotypic switch of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[4][7] This is characterized by the decreased expression of M1 markers like inducible nitric oxide synthase (iNOS) and TNF-α, and the increased expression of the M2 marker CD206.[4][8] This shift is crucial for resolving neuroinflammation and promoting tissue repair.[4]
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
Anti-Cancer Activity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines, including HCT116 (colon), ACP-03 (prostate), and HepG2 (liver).[3][9] Its anti-neoplastic action is multifaceted, primarily culminating in the induction of programmed cell death (apoptosis).
-
Induction of Caspase-Mediated Apoptosis: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3] It causes depolarization of the mitochondrial membrane, a key event in the intrinsic pathway, leading to the release of pro-apoptotic factors.[3][9] This culminates in the activation of initiator caspases, specifically caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate the executioner caspase-3.[3][9] Activated caspase-3 is responsible for the downstream events of apoptosis, including cell shrinkage and DNA fragmentation.[3]
-
DNA Damage and Synthesis Inhibition: Evidence suggests that this compound can intercalate with DNA, thereby disrupting its structure and inhibiting DNA synthesis.[3] This action contributes to cell cycle arrest and the initiation of apoptotic signaling.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brevifolin - Wikipedia [en.wikipedia.org]
- 6. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 美国GlpBio - this compound | Cas# 90-24-4 [glpbio.cn]
Xanthoxylin Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of xanthoxylin derivatives and their structure-activity relationships (SAR). This whitepaper provides a detailed examination of the therapeutic potential of these compounds in areas including inflammation, cancer, microbial infections, and agriculture, supported by quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways.
This compound, a naturally occurring phenolic ketone, has garnered significant interest for its diverse biological activities. This guide systematically explores how chemical modifications to the this compound scaffold influence its efficacy and mechanism of action, providing a crucial resource for the rational design of new therapeutic agents.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
This compound has demonstrated significant anti-inflammatory effects by modulating the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways.[1] Studies in lipopolysaccharide (LPS)-induced acute lung injury models have shown that this compound can mitigate tissue damage, reduce immune cell infiltration, and decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
The core structure of this compound, with its hydroxyl and methoxy (B1213986) groups, is crucial for its anti-inflammatory activity. The structure-activity relationship suggests that modifications to these functional groups can significantly impact the compound's ability to suppress inflammatory responses.
Signaling Pathway of this compound in LPS-Induced Inflammation
The anti-inflammatory action of this compound is initiated by the inhibition of the Akt/HIF-1α/NF-κB pathway, a central regulator of inflammation. Concurrently, it activates the Nrf2 pathway, which is involved in the antioxidant response.
Caption: this compound's dual anti-inflammatory mechanism.
Herbicidal Activity: A Structure-Activity Relationship Study
A comparative study of this compound and related methyl ketones has elucidated key structural features for herbicidal activity against various plant species. The data reveals that the type and position of substituents on the aromatic ring play a crucial role in the phytotoxicity of these compounds.
| Compound | Substituent(s) | % Inhibition of Shoot Growth (Chinese Amaranth) | % Inhibition of Root Growth (Chinese Amaranth) |
| This compound (1) | 2-OH, 4,6-di-OCH3 | ~85% | ~90% |
| Acetosyringone (4) | 4-OH, 3,5-di-OCH3 | ~75% | ~80% |
| Compound 6 | 2,4-di-OH, 6-OCH3 | ~80% | ~85% |
| Compound 7 | 2,4,6-tri-OCH3 | ~40% | ~50% |
| Compound 11 | 2,4,6-tri-OH | ~10% | ~15% |
| 2-Nitroacetophenone (35) | 2-NO2 | ~95% | ~98% |
| 3-Acetylindole (43) | - | >95% | >95% |
| Data adapted from a study on the herbicidal activity of methyl ketones. The original study should be consulted for precise experimental conditions and statistical analysis.[2] |
The results indicate that both hydroxyl and methoxy groups contribute to the herbicidal activity, but their positions are critical.[2] For instance, derivatives with only hydroxyl groups showed significantly less activity.[2] Notably, compounds with electron-withdrawing groups, such as 2-nitroacetophenone, and certain heterocyclic structures, like 3-acetylindole, exhibited the most potent herbicidal effects.[2]
Experimental Workflow for Herbicidal Activity Screening
The evaluation of herbicidal activity typically involves a multi-step process, from compound synthesis to greenhouse screening.
Caption: Workflow for herbicidal activity evaluation.
Antifungal and Anticancer Potential
This compound and its derivatives have also been investigated for their antifungal and anticancer properties. Chalcone derivatives of this compound have shown promising activity against dermatophytes like Trichophyton rubrum.[3] The structure-activity relationship of these chalcones indicates that the presence and position of substituents on the phenyl ring are critical for their antifungal potency.
In the realm of oncology, this compound has demonstrated cytotoxicity against various cancer cell lines. While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, preliminary data suggests that modifications of the core structure can lead to enhanced anticancer activity.
| Derivative Type | Organism/Cell Line | Activity Metric | Value (µg/mL) |
| This compound-derived Chalcone | Trichophyton rubrum | MIC | 12.5 |
| This compound | HCT116 Cancer Cells | IC50 | ~0.31 (1.6 µM) |
| This compound | ACP-03 Cancer Cells | IC50 | ~5.1 (26.0 µM) |
| MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are indicative of the compound's potency.[3] |
Experimental Protocols
This guide provides detailed methodologies for key experiments cited, ensuring reproducibility and facilitating further research.
Western Blot Analysis of Akt/HIF-1α/NF-κB and Nrf2 Pathways
Objective: To determine the protein expression levels of key signaling molecules in response to this compound treatment in an inflammatory model.
Procedure:
-
Tissue Homogenization: Tissue samples are homogenized in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Akt, p-Akt, NF-κB, p-NF-κB, HIF-1α, and Nrf2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[1]
Herbicidal Activity Assay
Objective: To evaluate the phytotoxic effects of this compound derivatives on seed germination and seedling growth.
Procedure:
-
Test Solutions: this compound derivatives are dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO) and then diluted with water containing a surfactant (e.g., Tween 80) to the desired concentrations.
-
Seed Germination: Seeds of the target plant species are placed on filter paper in petri dishes or vials and treated with the test solutions. The number of germinated seeds is counted after a specific incubation period.
-
Seedling Growth: For seedling growth assays, pre-germinated seeds are transferred to a new vessel containing the test solutions. After an incubation period, the lengths of the shoots and roots are measured.
-
Data Analysis: The percentage of inhibition for germination, shoot growth, and root growth is calculated relative to a solvent-treated control.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future development of this compound-based therapeutics and agrochemicals. The detailed SAR analysis and experimental protocols are intended to accelerate research and innovation in this promising field.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxic Effects of Xanthoxylin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a lignan (B3055560) isolated from various Zanthoxylum species, has emerged as a compound of significant interest in oncological research. Its potential as an anticancer agent stems from its demonstrated cytotoxic effects across a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways that are often dysregulated in cancer. This technical guide provides a consolidated overview of the current understanding of this compound's cytotoxic properties, with a focus on quantitative data, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.
Quantitative Summary of Cytotoxic Effects
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. The IC50 values for this compound have been determined in various cancer cell lines, though the available data is still emerging.
| Cell Line | Cancer Type | IC50 Value | Assay Used |
| B16F10 | Mouse Melanoma | ~50 µg/mL | Cell Viability Assay |
| HeLa | Human Cervical Cancer | > 20 µM | XTT Assay |
| MIA PaCa-2 | Human Pancreatic Cancer | > 20 µM | Alamar Blue Assay |
Note: The data indicates that at a concentration of 50 µg/mL, this compound significantly decreased the viability of B16F10 mouse melanoma cells after 72 hours of incubation[1]. For HeLa and MIA PaCa-2 cells, the IC50 values were found to be greater than 20 µM after 72 hours, suggesting lower potency in these specific cell lines under the tested conditions[1]. Further research is required to establish a comprehensive profile of this compound's activity across a wider panel of human cancer cell lines.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic effects of this compound. Researchers should adapt these methodologies to their specific cell lines and laboratory conditions.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.[3]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.[3] The IC50 value can then be determined by plotting cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated cancer cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time (e.g., 24 or 48 hours).[3]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.[2]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.[2]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2][3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Treated cells
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse treated cells with ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C and collect the supernatant.[2]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.[2]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[2]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Visualization of Methodologies and Pathways
General Experimental Workflow
The following diagram illustrates a standard workflow for assessing the cytotoxic effects of this compound.
Key Signaling Pathways Modulated by Cytotoxic Agents
Studies on compounds structurally related to this compound and other natural cytotoxic agents suggest that the PI3K/Akt and STAT3 signaling pathways are critical targets.[4][5][6][7] These pathways are central regulators of cell survival, proliferation, and apoptosis, and their inhibition is a key mechanism for inducing cancer cell death.
The PI3K/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer.[8][9] Its inhibition leads to decreased survival signals and can promote apoptosis.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation and survival.[10][11] Inhibition of STAT3 phosphorylation is a promising strategy for cancer therapy.
Conclusion
This compound demonstrates clear cytotoxic effects against cancer cells, primarily through the induction of apoptosis. While current quantitative data is limited to a few cell lines, the established protocols provide a robust framework for further investigation. The likely modulation of critical survival and proliferation pathways, such as PI3K/Akt and STAT3, positions this compound as a promising candidate for further preclinical development. Future research should focus on expanding the panel of cancer cell lines tested, elucidating the precise molecular targets, and transitioning to in vivo models to validate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Anti-inflammatory Effects of Xanthoxylin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoxylin, a bioactive phenolic compound, has demonstrated notable anti-inflammatory properties in several preclinical studies. This technical whitepaper provides an in-depth analysis of the preliminary research into this compound's anti-inflammatory effects. It consolidates key findings from both in-vitro and in-vivo models, detailing the molecular mechanisms of action, summarizing quantitative data, and providing comprehensive experimental protocols. The primary signaling pathways implicated in this compound's anti-inflammatory activity, including the NF-κB, Akt/HIF-1α, and Nrf2 pathways, are discussed and visualized. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for inflammatory diseases.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a natural compound extracted from plants such as Penthorum chinense Pursh, has emerged as a promising candidate for anti-inflammatory therapies.[1][2] Early research suggests that this compound exerts its effects by modulating key inflammatory signaling cascades and reducing the production of pro-inflammatory mediators.[1][3] This whitepaper synthesizes the current understanding of this compound's anti-inflammatory properties to facilitate further investigation and drug development efforts.
Mechanisms of Anti-inflammatory Action
Preliminary studies have elucidated several key signaling pathways through which this compound exerts its anti-inflammatory effects. These predominantly involve the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In inflammatory conditions, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]
Studies have shown that this compound treatment can suppress this pathway. In lipopolysaccharide (LPS)-stimulated models, this compound has been observed to decrease the phosphorylation of both IκBα and p65, thereby inhibiting the nuclear translocation of p65.[3][4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]
Modulation of the Akt/HIF-1α Pathway
This compound has also been shown to modulate the Protein Kinase B (Akt)/Hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, which is upstream of NF-κB.[1][2] In the context of LPS-induced acute lung injury, this compound treatment reduced the expression of Akt and HIF-1α.[1] The downregulation of this pathway contributes to the subsequent inhibition of NF-κB activation and the reduction of inflammatory responses.[1][2]
Activation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under inflammatory conditions, Nrf2 expression can be suppressed.[1] this compound treatment has been found to increase Nrf2 expression, which in turn enhances the cellular antioxidant response, protecting cells from oxidative damage.[1] This is evidenced by increased levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and decreased levels of oxidative stress markers such as malondialdehyde (MDA).[1][2]
Microglia Polarization
In the context of neuroinflammation, such as that following spinal cord injury, this compound has been shown to promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3][5][6] This is characterized by a decrease in M1 markers like iNOS and TNF-α, and an increase in the M2 marker CD206.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on this compound's anti-inflammatory effects.
Table 1: In-Vitro Anti-inflammatory Effects of this compound on RAW 264.7 Macrophages
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Viability | This compound + LPS (100 µg/mL) | 10 µM | Significant increase in viability compared to LPS alone | [1] |
| IL-1β Secretion | This compound + LPS | 5 µM | Significant reduction in IL-1β levels | [1] |
| IL-6 Secretion | This compound + LPS | 5, 10 µM | Significant reduction in IL-6 levels | [1] |
| TNF-α Secretion | This compound + LPS | 5, 10 µM | Significant reduction in TNF-α levels | [1] |
Table 2: In-Vivo Anti-inflammatory Effects of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Parameter | Treatment | Dosage | Result | Reference |
| TNF-α Levels in Lung | This compound | 1, 2.5, 5, 10 mg/kg | Dose-dependent reduction in TNF-α levels | [1] |
| IL-6 Levels in Lung | This compound | 1, 2.5, 5, 10 mg/kg | Dose-dependent reduction in IL-6 levels | [1] |
| Akt Expression | This compound | - | Reduction to near-control levels | [1] |
| HIF-1α Expression | This compound | - | Reduction to near-control levels | [1] |
| NF-κB Expression | This compound | - | Reduction to near-control levels | [1] |
| Nrf2 Expression | This compound | - | Increased expression | [1] |
Table 3: In-Vivo Anti-inflammatory Effects of this compound in a Mouse Model of Spinal Cord Injury
| Parameter | Treatment | Result | Reference |
| iNOS Expression (M1 marker) | This compound | Significantly reduced | [3] |
| TNF-α Expression (M1 marker) | This compound | Significantly reduced | [3] |
| CD206 Expression (M2 marker) | This compound | Significantly increased | [3] |
| p-P65 Expression | This compound | Significantly decreased | [3] |
| p-IκBα Expression | This compound | Significantly decreased | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary investigation of this compound's anti-inflammatory effects.
In-Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
a. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is maintained in Dulbecco's Modified Eagle Medium (DMEM).[1]
-
The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[1]
b. Cell Viability Assay (CCK-8):
-
RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[1]
-
Cells are then treated with varying concentrations of this compound for 24 hours.[1]
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) for an additional 48 hours.[1]
-
10 µL of CCK-8 reagent is added to each well, and the plate is incubated for 2-3 hours.[1]
-
The absorbance is measured at 450 nm using a microplate reader.[1]
c. Cytokine Measurement (ELISA):
-
Supernatants from the cultured cells are collected after treatment with this compound and LPS.[1]
-
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]
In-Vivo Acute Lung Injury (ALI) Mouse Model
a. Animal Model:
-
Male C57BL/6 mice are used for the study.
-
Acute lung injury is induced by intratracheal administration of LPS.[1][2]
b. This compound Administration:
-
This compound is administered via intraperitoneal injection at various doses (e.g., 1, 2.5, 5, and 10 mg/kg) 30 minutes after the LPS challenge.[1][2]
c. Sample Collection and Analysis:
-
Six hours after the LPS challenge, the mice are euthanized, and lung tissues are harvested.[1][2]
-
Lung tissues are then processed for:
-
Histopathological analysis: To assess tissue damage, immune cell infiltration, and pathological alterations.[1]
-
ELISA: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in lung homogenates.[1]
-
Western Blotting: To determine the expression levels of key proteins in the Akt/HIF-1α/NF-κB and Nrf2 pathways.[1]
-
Western Blotting Protocol
-
Tissue samples are homogenized in RIPA buffer containing protease inhibitors.[1]
-
The homogenates are centrifuged, and the protein concentration in the supernatant is determined.
-
Proteins are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]
-
The membrane is blocked with 5% non-fat milk for 1 hour.[1]
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, Akt, HIF-1α, Nrf2) overnight at 4°C.
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the modulation of the NF-κB, Akt/HIF-1α, and Nrf2 signaling pathways. Its ability to reduce pro-inflammatory cytokine production and promote an antioxidant response highlights its therapeutic potential for a range of inflammatory conditions.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Investigating its effects on other inflammatory pathways, such as the MAPK and NLRP3 inflammasome pathways.[7][8]
-
Conducting more extensive preclinical studies in various disease models to establish its efficacy and safety profile.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.
This whitepaper provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel anti-inflammatory agent.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening‐based identification of xanthone as a novel NLRP3 inflammasome inhibitor via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of Xanthoxylin for identification
For immediate reference, the key identifiers for Xanthoxylin are:
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth information on the identification and characterization of this compound.
Physicochemical and Structural Data
A summary of essential physicochemical and structural data for this compound is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 196.20 g/mol | [2][3][5][6] |
| IUPAC Name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | [5] |
| Synonyms | 2'-Hydroxy-4',6'-dimethoxyacetophenone, Brevifolin | [3][4] |
| Melting Point | 80-84 °C | [2] |
| Boiling Point | 355.1 ± 37.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; limited solubility in water. | [1] |
Spectroscopic Data for Identification
Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound. Key spectral data are available from various sources and are summarized below.
Table 2: Spectroscopic Data for this compound Identification
| Spectroscopic Technique | Key Data and Resources |
| Mass Spectrometry (MS) | Mass spectral data, including electron ionization (EI), is available in the NIST WebBook.[4][8] The PubChem database also provides access to GC-MS, MS-MS, and LC-MS data.[9] |
| Infrared (IR) Spectroscopy | IR spectrum data can be accessed through the NIST WebBook.[4][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 13C NMR spectra are available in the PubChem database.[9] |
| UV-Visible Spectroscopy | UV-VIS spectral data can be found in spectral databases.[9] |
| Gas Chromatography (GC) | Gas chromatography data is available in the NIST WebBook.[4][10] |
Experimental Protocols for Isolation and Identification
The isolation and identification of this compound from natural sources, such as plants from the Zanthoxylum genus, involve a series of standard phytochemical procedures.[1][2]
General Extraction and Isolation Workflow
A typical workflow for the extraction and isolation of this compound from plant material is outlined below. This process involves solvent extraction followed by chromatographic purification.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies
1. Extraction: A common method for extracting this compound is the normal soaking extraction (NSE) method.[11] Dried and powdered plant material is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
2. Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the bulk of the solvent.[11]
3. Purification: Purification of this compound from the concentrated crude extract is typically achieved through chromatographic techniques.[11]
-
Vacuum Liquid Chromatography (VLC) or Column Chromatography: The crude extract is subjected to VLC or column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is employed to separate the compounds based on their polarity.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify the fractions containing this compound.[11] The TLC plates are visualized under UV light or by using a suitable staining reagent.
4. Structure Elucidation: The structure of the isolated pure compound is then confirmed using the spectroscopic methods detailed in Table 2 (MS, NMR, IR, etc.).
Signaling Pathways and Biological Activities
This compound has been reported to exhibit a range of biological activities, including antifungal and antispasmodic effects.[2] It has also been shown to induce apoptosis in cancer cells through the activation of caspase-mediated pathways.[12]
Caption: Simplified caspase-mediated apoptosis pathway induced by this compound.
References
- 1. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:90-24-4 | Chemsrc [chemsrc.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. mzCloud – this compound [mzcloud.org]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Solubility Profile of Xanthoxylin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Xanthoxylin in common laboratory solvents. Understanding the solubility of this bioactive phenolic compound is crucial for researchers and professionals involved in pharmacology, natural product chemistry, and drug development. This document outlines available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes key experimental and biological pathways.
Quantitative Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents. It is important to note that comprehensive quantitative data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The data presented here is compiled from various sources, and experimental determination is often necessary for specific applications.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL[1] | 140.16 mM[1] | Sonication is recommended to achieve this solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 509.68 mM[2] | Requires ultrasonic treatment to dissolve.[2] |
| Ethanol | Soluble[3] | Not specified | Quantitative data not readily available. |
| Chloroform | Soluble[3] | Not specified | Quantitative data not readily available. |
| Water | Limited solubility[3] | Not specified | Quantitative data not readily available. |
| Methanol | Not specified | Not specified | Data not readily available. |
| Acetone | Not specified | Not specified | Data not readily available. |
Note: The significant difference in reported DMSO solubility may be attributed to variations in experimental conditions, such as the purity of this compound, the specific grade of DMSO used, temperature, and the intensity and duration of sonication.
Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This protocol provides a standardized procedure that can be adapted for determining the solubility of this compound in various solvents.
2.1. Materials
-
This compound (solid, high purity)
-
Solvent of interest (e.g., ethanol, methanol, water, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent of interest. The amount of this compound should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
2.3. Diagram of the Experimental Workflow
References
The Biosynthetic Pathway of Xanthoxylin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoxylin (2-hydroxy-4,6-dimethoxyacetophenone) is a naturally occurring phloroglucinol (B13840) derivative found in various plant species, exhibiting a range of biological activities that make it a compound of interest for pharmaceutical and agrochemical research. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants. It covers the core metabolic route from primary metabolites to the final product, detailing the key enzymatic steps and precursor molecules. This guide also presents available quantitative data, comprehensive experimental protocols for studying this pathway, and visual diagrams of the biosynthetic and associated signaling pathways to facilitate a deeper understanding and further research in this area.
Introduction
This compound belongs to the acetophenone (B1666503) class of phenolic compounds and is characterized by a phloroglucinol core with specific hydroxyl and methoxy (B1213986) substitutions. Phloroglucinol derivatives in plants are known for their roles in defense against herbivores and pathogens, as well as their potential therapeutic properties.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production through metabolic engineering and for the discovery of novel bioactive compounds. This guide synthesizes the current knowledge on the biosynthesis of phloroglucinol derivatives to propose a detailed pathway for this compound.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the polyketide pathway, with subsequent modifications including C-acetylation and O-methylation.
Formation of the Phloroglucinol Core
The foundational step in this compound biosynthesis is the formation of the phloroglucinol (1,3,5-trihydroxybenzene) ring. This is achieved through the condensation of three molecules of malonyl-CoA, a common building block in fatty acid and polyketide synthesis. This reaction is catalyzed by a Type III polyketide synthase (PKS) .[2][3] In plants, these enzymes are responsible for the production of a wide array of secondary metabolites. The cyclization of the resulting polyketide intermediate leads to the formation of the stable aromatic phloroglucinol ring.[4]
C-Acetylation of Phloroglucinol
Following the formation of the phloroglucinol core, the next proposed step is the C-acetylation at the C2 position to form 2-acetylphloroglucinol. This reaction would be catalyzed by a C-acetyltransferase , utilizing acetyl-CoA as the acetyl group donor. While specific C-acetyltransferases for phloroglucinol in plants are not yet fully characterized, the biosynthesis of other C-acetylated phloroglucinol derivatives in microorganisms suggests the existence of such enzymatic activity.[4][5]
Regioselective O-Methylation
The final steps in the biosynthesis of this compound involve two sequential and regioselective O-methylation reactions of the hydroxyl groups on the phloroglucinol ring. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[6][7]
-
First O-methylation: It is hypothesized that one of the hydroxyl groups at either the C4 or C6 position of 2-acetylphloroglucinol is methylated to form an intermediate, either 2-hydroxy-4-methoxy-6-hydroxyacetophenone or 2-hydroxy-6-methoxy-4-hydroxyacetophenone.
-
Second O-methylation: The remaining free hydroxyl group at the C4 or C6 position is then methylated to yield the final product, this compound (2-hydroxy-4,6-dimethoxyacetophenone).
Studies on OMTs from various plant species have demonstrated their ability to catalyze specific methylation patterns on phenolic compounds. For instance, a phloroglucinol O-methyltransferase (POMT) has been identified in Rosa chinensis that specifically methylates phloroglucinol.[8] It is plausible that one or more specific OMTs with high regioselectivity are responsible for the formation of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, data from related phloroglucinol derivatives can provide insights into the potential efficiency of the pathway. The concentration of these compounds can vary significantly depending on the plant species, tissue, and environmental conditions.[1]
| Compound | Plant Species | Tissue | Concentration Range | Reference |
| This compound | Zanthoxylum piperitum | Leaves | Not specified | [9] |
| Phloroglucinol Derivatives | Hypericum spp. | Aerial parts | 0.1 - 5 mg/g dry weight | [4] |
| 2,4-diacetylphloroglucinol | Pseudomonas fluorescens | Culture | 10 - 100 µg/mL | [10] |
Table 1: Representative concentrations of this compound and related phloroglucinol derivatives in biological systems.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biosynthetic pathway of this compound.
Extraction and Quantification of this compound from Plant Material
Objective: To extract and quantify this compound from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, bark)
-
Methanol (B129727) or ethanol (B145695) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved chromatography)
-
Mortar and pestle or homogenizer
-
Centrifuge
-
HPLC system with a C18 column and UV or MS detector
-
This compound standard
Protocol:
-
Harvest and freeze-dry the plant tissue.
-
Grind the dried tissue to a fine powder using a mortar and pestle.
-
Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).
-
Vortex the mixture thoroughly and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with or without 0.1% formic acid) and methanol or acetonitrile.
-
Detection: UV detection at a wavelength determined by the absorption maximum of this compound (e.g., ~280 nm) or by mass spectrometry for higher specificity.
-
-
Prepare a standard curve using a serial dilution of the this compound standard to quantify the amount in the plant extract.[9][11][12][13][14]
Heterologous Expression and Characterization of Biosynthetic Enzymes
Objective: To express and functionally characterize the PKS and OMTs involved in this compound biosynthesis.
Materials:
-
Candidate genes for PKS and OMTs cloned into an appropriate expression vector (e.g., pET vector for E. coli).
-
E. coli expression host (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA affinity chromatography column for protein purification.
-
Substrates: Malonyl-CoA, Acetyl-CoA, 2-acetylphloroglucinol, S-adenosyl-L-methionine (SAM).
-
Reaction buffers.
-
HPLC or LC-MS for product analysis.
Protocol:
-
Gene Cloning and Transformation: Clone the candidate PKS and OMT genes into an expression vector and transform into the E. coli host.
-
Protein Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25 °C) overnight.
-
Protein Purification: Harvest the cells by centrifugation, lyse them, and purify the His-tagged proteins using Ni-NTA affinity chromatography.
-
Enzyme Assays:
-
PKS Assay: Incubate the purified PKS with malonyl-CoA in a suitable buffer. Stop the reaction and extract the product. Analyze the product by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic phloroglucinol standard.[2][3][15]
-
OMT Assay: Incubate the purified OMT with the appropriate substrate (e.g., 2-acetylphloroglucinol), SAM as the methyl donor, and a suitable buffer. Analyze the reaction products by HPLC or LC-MS to identify the methylated products.[8][16][17][18]
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzymes by varying the substrate concentrations and measuring the initial reaction rates.
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from Malonyl-CoA.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization of enzymes.
Hypothetical Regulatory Signaling Pathway
Caption: Hypothetical signaling pathway regulating this compound biosynthesis.
Conclusion
The biosynthesis of this compound in plants is a specialized metabolic pathway rooted in the ubiquitous polyketide pathway. While the complete enzymatic cascade has not been fully elucidated for this specific molecule, a scientifically sound pathway can be proposed based on the well-characterized biosynthesis of related phloroglucinol derivatives. This technical guide provides a comprehensive framework for researchers to investigate the biosynthesis of this compound, from the identification and characterization of the involved enzymes to the analysis of its production in planta. Further research, particularly the identification and characterization of the specific C-acetyltransferase and O-methyltransferases, will be crucial for a complete understanding of this pathway and for harnessing its potential in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 3. Heterologous expression systems for polyketide synthases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas-spp. | Encyclopedia MDPI [encyclopedia.pub]
- 6. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. essencejournal.com [essencejournal.com]
- 13. Extraction and purification of total flavonoids from Zanthoxylum planispinum Var. Dintanensis leaves and effect of altitude on total flavonoids content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heterologous expression systems for polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. maxapress.com [maxapress.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Xanthoxylin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Xanthoxylin, a naturally occurring acetophenone (B1666503) with known antifungal and antispasmodic properties. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Chemical Structure
This compound, systematically named 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, possesses a simple yet distinct chemical structure that gives rise to a characteristic spectroscopic profile.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.8 | s | 1H | -OH |
| 6.08 | d, J=2.3 Hz | 1H | H-3 |
| 5.92 | d, J=2.3 Hz | 1H | H-5 |
| 3.85 | s | 3H | 4-OCH₃ |
| 3.81 | s | 3H | 6-OCH₃ |
| 2.60 | s | 3H | -C(=O)CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 203.0 | C=O |
| 165.5 | C-4 |
| 162.6 | C-2 |
| 158.9 | C-6 |
| 105.7 | C-1 |
| 93.3 | C-5 |
| 90.8 | C-3 |
| 55.7 | 4-OCH₃ |
| 55.4 | 6-OCH₃ |
| 32.8 | -C(=O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound (KBr Pellet) [2]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3100 | Broad | O-H stretch (phenolic) |
| 2940, 2840 | Medium | C-H stretch (aliphatic) |
| 1620 | Strong | C=O stretch (ketone) |
| 1590, 1460 | Strong | C=C stretch (aromatic) |
| 1210, 1120 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: GC-MS Fragmentation Data for this compound [2]
| m/z | Relative Intensity (%) | Assignment |
| 196 | 30.50 | [M]⁺ (Molecular ion) |
| 181 | 99.99 | [M-CH₃]⁺ |
| 166 | 5.50 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ |
| 138 | 5.50 | [M-C₂H₆O]⁺ |
| 137 | 8.00 | [M-C₂H₇O]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Instrumentation and Data Acquisition (FTIR):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry
Sample Preparation (GC-MS):
-
Prepare a dilute solution of purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
Instrumentation and Data Acquisition (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole.
-
Scan range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the general workflow for spectroscopic characterization and the relationship between this compound's structure and its spectroscopic signatures.
Caption: Workflow for spectroscopic characterization.
References
Xanthoxylin: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoxylin, a natural phenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial properties. We present a comprehensive summary of the current understanding of its mechanisms of action, including detailed signaling pathways, quantitative efficacy data, and standardized experimental protocols to facilitate further research and development.
Introduction
This compound is a bioactive compound that can be isolated from various plant species, including those of the Zanthoxylum genus.[1] It has demonstrated a range of biological effects, positioning it as a promising candidate for drug discovery and development.[1] This document serves as a technical resource for researchers and professionals in the pharmaceutical sciences, summarizing the key findings related to this compound's therapeutic potential and providing practical information for its investigation.
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Modulation of the Akt/HIF-1α/NF-κB and Nrf2 Signaling Pathways
In models of acute lung injury, this compound has been shown to mitigate inflammation by down-regulating the Akt/HIF-1α/NF-κB signaling cascade.[2][3] Lipopolysaccharide (LPS)-induced activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3] this compound treatment significantly reduces the phosphorylation of Akt and subsequently suppresses the expression of HIF-1α and NF-κB.[3] Concurrently, this compound enhances the expression of Nrf2, a key transcription factor in the antioxidant response, leading to increased production of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[2][3]
Regulation of Microglia Polarization
This compound influences the phenotype of microglia, the resident immune cells of the central nervous system. It promotes the polarization of pro-inflammatory M1 microglia towards the anti-inflammatory M2 phenotype.[4] This is evidenced by the decreased expression of M1 markers like iNOS and TNF-α, and the increased expression of the M2 marker CD206.[4] This shift in microglia polarization is a critical mechanism for resolving neuroinflammation.
Quantitative Data: In Vivo Anti-inflammatory Activity
| Model System | Dosing Regimen | Observed Effects | Reference |
| LPS-induced acute lung injury in mice | 1, 2.5, 5, and 10 mg/kg (intraperitoneal) | Dose-dependent reduction in lung tissue damage, immune cell infiltration, and levels of TNF-α and IL-6.[3][5] | [3][5] |
| Carrageenan-induced paw edema in rats | 30 mg/kg | Significant anti-inflammatory activity.[6] | [6] |
Anti-cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
Induction of Apoptosis
The anti-cancer mechanism of this compound involves the induction of programmed cell death (apoptosis). While the precise upstream targets are still under investigation, it is known to activate the caspase cascade, a key component of the apoptotic machinery.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 194.3 (as xanthone) | [7] |
| MCF-7 | Breast Cancer | 235.8 (as xanthone) | [7] |
| HepG2 | Liver Carcinoma | 9.18 (as 1,3,6,8-tetrahydroxyxanthone) | [8] |
| A549 | Lung Cancer | >100 (as this compound) | [2] |
Note: The IC50 values for T47D, MCF-7, and HepG2 cells are for xanthone (B1684191) and a hydroxyxanthone derivative, respectively, which are structurally related to this compound. The value for A549 is for this compound.
Neuroprotective Effects
While direct studies on this compound are emerging, related compounds (xanthophylls) have shown neuroprotective properties, suggesting a potential therapeutic avenue for this compound.
Potential Mechanisms in Neuroprotection
Xanthophylls have been shown to protect neuronal cells, such as the SH-SY5Y neuroblastoma cell line, from oxidative stress-induced apoptosis.[9][10][11] The proposed mechanisms include the scavenging of reactive oxygen species (ROS) and the inhibition of apoptotic pathways.[9][10][11] Given this compound's antioxidant capabilities, it is hypothesized to exert similar neuroprotective effects.
Antimicrobial Activity
This compound and extracts from plants containing it have demonstrated activity against a range of microbial pathogens.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Organism | MIC (µg/mL) | Reference |
| Toxoplasma neonatorum | 50 | [2] |
| Aspergillus fumigatus | 75 | [2] |
| Staphylococcus aureus (MDR) | 4 (as ω-aminoalkoxylxanthones) | [12] |
| Staphylococcus aureus | 0.48 (as canthin-6-one) | [13] |
| Escherichia coli | 1.95 (as canthin-6-one) | [13] |
| Candida albicans | 3.91 (as canthin-6-one) | [13] |
Note: The MIC values against MDR S. aureus, S. aureus, E. coli, and C. albicans are for xanthone derivatives and a related alkaloid, not directly for this compound.
Experimental Protocols
This section provides standardized protocols for key in vitro assays to evaluate the biological activities of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[14][15][16]
Objective: To determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell lines, neuronal cells)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis of NF-κB Pathway
This protocol is based on standard Western blotting procedures for NF-κB analysis.[17][18][19]
Objective: To assess the effect of this compound on the activation of the NF-κB pathway by measuring the levels of key proteins.
Materials:
-
Cells or tissue lysates treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol provides a general framework for qPCR analysis.
Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., TNF-α, IL-6, iNOS, CD206).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from this compound-treated cells or tissues.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with SYBR Green/TaqMan master mix, cDNA, and specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a reference gene (e.g., β-actin).
Table of qPCR Primers (Mouse):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| TNF-α | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG | [20] |
| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG | [20] |
| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC | [21] |
| CD206 | CTAACTGGGGTGCTGACGAG | GGCAGTTGAGGAGGTTCAGT | [21] |
| β-actin | AAGGCCAACCGTGAAAAGAT | GTGGTACGACCAGAGGCATAC | [20] |
Immunofluorescence for Microglia Polarization
This protocol is a general guide for immunofluorescence staining of microglia.[22][23][24][25]
Objective: To visualize and quantify the expression of M1 and M2 microglia markers in response to this compound treatment.
Materials:
-
Cells cultured on coverslips or tissue sections on slides
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA or normal serum in PBS)
-
Primary antibodies (e.g., anti-iNOS for M1, anti-CD206 for M2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells or tissue sections with 4% PFA.
-
Permeabilize the samples with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips or slides with antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify fluorescence intensity or the number of positive cells using image analysis software.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential across several disease areas. Its ability to modulate key signaling pathways in inflammation and cancer, coupled with its potential neuroprotective and antimicrobial activities, makes it a compelling subject for further investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to explore and unlock the full therapeutic promise of this compound. Further preclinical and clinical studies are warranted to validate these findings and translate them into novel therapeutic strategies.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 20. thno.org [thno.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
- 23. Immunofluorescence of macrophages and microglia â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 24. youtube.com [youtube.com]
- 25. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
Methodological & Application
Application Note & Protocol: Quantification of Xanthoxylin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Xanthoxylin in plant extracts using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound, a natural compound isolated from various Zanthoxylum species, has garnered interest for its potential pharmacological activities, including antifungal and antioxidant effects.[1] Accurate and precise quantification of this bioactive compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. The described protocol is designed to be robust and suitable for routine analysis in a laboratory setting.
Introduction
This compound is a phenolic compound that can be isolated from plants of the Zanthoxylum genus.[1] To evaluate the quality and potential efficacy of plant extracts containing this compound, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in complex mixtures like plant extracts.[2] This application note details a validated HPLC method for the determination of this compound, providing researchers with a practical protocol for their work.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtaining accurate and reproducible results. The goal is to extract this compound from the plant matrix and remove interfering substances.
Protocol for Extraction from Dried Plant Material (e.g., Zanthoxylum fruits or leaves):
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to ensure efficient extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol (B129727) (HPLC grade).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath. A study on the HPLC fingerprint of Zanthoxylum bungeanum and Zanthoxylum schinifolium utilized ultrasonic extraction with 50% methanol.[3]
-
Allow the mixture to cool to room temperature.
-
Replenish the weight loss with methanol and shake well.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[4] This step is crucial to remove particulate matter that could damage the HPLC column.[2]
Standard Solution Preparation
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in a 10 mL volumetric flask with methanol (HPLC grade). This compound is soluble in alcohol.[5]
-
Store the stock solution at 4°C, protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct a calibration curve.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended based on methods used for the analysis of compounds in Zanthoxylum species.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (40:60, v/v)[6] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm[3][7] |
| Run Time | Approximately 15 minutes |
Data Presentation
Method Validation Summary
A validated HPLC method ensures reliable and accurate results. The following table summarizes the key validation parameters that should be assessed.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (%RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% | Intra-day: 1.2%Inter-day: 2.1% |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.7 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 0.999 |
Quantification of this compound in Plant Samples
The following table presents example quantitative data for this compound in different Zanthoxylum plant extracts. A study on Zanthoxyli Fructus reported this compound content in the range of 0.01 to 2.67%.[6]
| Sample ID | Plant Species | Plant Part | This compound Content (mg/g) | % w/w |
| ZB-01 | Zanthoxylum bungeanum | Fruit Pericarp | 21.5 | 2.15% |
| ZS-01 | Zanthoxylum schinifolium | Fruit Pericarp | 1.2 | 0.12% |
| ZP-01 | Zanthoxylum piperitum | Leaves | 5.8 | 0.58% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plant extracts.
Logical Relationship for HPLC Method Development
Caption: Key considerations in the development of an HPLC method for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative study of HPLC fingerprint between Zanthoxylum bungeanum and Zanthoxylum schinifolium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. This compound, 90-24-4 [thegoodscentscompany.com]
- 6. lcms.cz [lcms.cz]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Protocol for Isolating High-Purity Xanthoxylin for Research Applications
Introduction
Xanthoxylin, a phenolic compound found in various plant species, notably of the genus Zanthoxylum and Blumea, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Modern research has highlighted its potent anti-inflammatory, antioxidant, and potential therapeutic effects in conditions such as spinal cord injury and lung injury.[1][3][4][5] These properties are often attributed to its modulation of key signaling pathways, including the NF-κB and Nrf2 pathways.[1][4][5]
This document provides a comprehensive protocol for the isolation and purification of high-purity this compound, intended for researchers, scientists, and professionals in drug development. The described methodology is a synthesis of established techniques to ensure a high yield and purity of the final compound, suitable for rigorous scientific investigation.
Overview of the Isolation and Purification Workflow
The process begins with the extraction of this compound from the plant material, followed by a multi-step purification process to achieve high purity. The general workflow is as follows:
Caption: Experimental workflow for this compound isolation and purification.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Dried Zanthoxylum bungeanum Maxim. leaves or pericarp | - | Sourced as needed |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Petroleum ether (60-90°C) | ACS Grade | Fisher Scientific |
| Ethyl acetate (B1210297) | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Silica gel (200-300 mesh) | Column Chromatography Grade | Sigma-Aldrich |
| Naphthalene (Internal Standard) | Analytical Standard | Sigma-Aldrich |
| Deuterated chloroform (B151607) (CDCl3) | NMR Grade | Cambridge Isotope Laboratories |
| Water | Deionized | - |
Experimental Protocols
Extraction of Crude this compound via Simultaneous Distillation and Extraction (SDE)
This method combines distillation and solvent extraction to efficiently isolate volatile and semi-volatile compounds like this compound.[2][6]
Procedure:
-
Weigh 100 g of dried and powdered plant material (Zanthoxylum bungeanum).
-
Place the material into a modified Likens-Nickerson apparatus for SDE.
-
Set the material-to-water ratio to 1:10 (g:mL).[6]
-
Use 60 mL of diethyl ether as the extraction solvent.[6]
-
Perform the extraction for 1.5 to 4 hours. A 1.5-hour extraction can yield a crude extract with a significant this compound content, while a 4-hour extraction may increase the overall yield.[2][6]
-
After extraction, concentrate the diethyl ether solution under reduced pressure to obtain the crude this compound extract.
Purification by Silica Gel Column Chromatography
This step separates this compound from other components in the crude extract based on polarity.[6][7]
Procedure:
-
Prepare a silica gel column with a diameter-to-height ratio of 1:12.[6]
-
Use a sample-to-silica gel ratio of 1:40 (w/w).[6]
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the column with a mixture of ethyl acetate and petroleum ether at a ratio of 1:15 (v/v).[6]
-
Maintain an eluent flow rate of 4 mL/min.[6]
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent to yield purified this compound.
Final Purification by Recrystallization
Recrystallization is employed to achieve high-purity crystalline this compound.[2][6]
Procedure:
-
Dissolve the purified this compound from the column chromatography step in a minimal amount of hot petroleum ether (60-90°C).[2]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Repeat the recrystallization process if necessary to improve purity.[2]
-
Dry the high-purity this compound crystals in a desiccator.
Purity and Yield Analysis
The purity and yield of the isolated this compound should be determined at various stages of the purification process.
Quantitative Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol:Water gradient
-
Detector: UV at 270 nm
-
Internal Standard: Naphthalene can be used for quantification.[2]
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
The structure of the final product should be confirmed using ¹H and ¹³C NMR spectroscopy.[6]
Quantitative Data Summary
The following table summarizes the expected purity and yield at different stages of the isolation and purification process, based on published data.[6]
| Purification Stage | This compound Purity (%) | Recovery (%) | Overall Yield (%) |
| Crude Extract (SDE) | 47.26 | - | - |
| After Silica Gel Column | 81.79 | 99.12 | - |
| After Recrystallization | 98.23 | >90 | 0.88 |
This compound and its Role in Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, most notably the NF-κB and Nrf2 pathways, which are central to the inflammatory response and cellular defense against oxidative stress.[1][4]
Caption: this compound's modulation of NF-κB and Nrf2 signaling pathways.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Use caution when operating high-temperature equipment and glassware under vacuum.
Conclusion
This protocol provides a detailed and robust method for the isolation and purification of high-purity this compound for research purposes. By following these procedures, researchers can obtain a high-quality compound suitable for investigating its pharmacological properties and mechanisms of action. The provided data and diagrams offer a comprehensive overview for successful implementation.
References
- 1. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Formulation of Xanthoxylin for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical research.[1] However, its low aqueous solubility presents a major hurdle for in vivo studies, leading to poor bioavailability and inconsistent results. These application notes provide a comprehensive guide to developing a stable and effective formulation of this compound to enhance its oral bioavailability for in vivo research. This document outlines strategies including co-solvency, self-emulsifying drug delivery systems (SEDDS), and nanosuspensions, complete with detailed experimental protocols and stability testing guidelines.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to selecting an appropriate formulation strategy.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 80-84 °C | |
| Solubility | ||
| Water | Poorly soluble | [2] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Hot Methanol (B129727) | Soluble | |
| DMSO | Soluble | [3] |
| LogP (o/w) | 1.7 |
Formulation Strategies for In Vivo Studies
Given this compound's lipophilic nature and poor water solubility, the following formulation strategies are recommended to improve its oral bioavailability.
Co-solvent Formulations
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[4][5][6] This is often the simplest and most direct approach for early-stage in vivo studies.
Recommended Solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), and surfactants like Tween 80 are commonly used and generally regarded as safe for animal studies.[5][7][8][9]
Example Formulations for Preclinical Studies:
-
Formulation A: 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline.[3]
-
Formulation B: 10% DMSO, 90% Corn Oil.[3]
Note: While DMSO is a powerful solvent, its use should be minimized in later-stage studies due to potential toxicity. The goal is to transition to formulations with more biocompatible excipients.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][10] This approach can significantly enhance the solubility and absorption of lipophilic drugs.
Key Components of SEDDS:
-
Oils: Act as a reservoir for the lipophilic drug. Examples include medium-chain triglycerides (MCTs) like Capryol 90, and long-chain triglycerides like corn oil or olive oil.
-
Surfactants: Reduce the interfacial tension between the oil and aqueous phases. Non-ionic surfactants with a high HLB value (e.g., Tween 80, Cremophor EL) are preferred.[5]
-
Co-surfactants/Co-solvents: Improve the emulsification process and can increase the drug loading capacity. Examples include Transcutol, PEG 400, and ethanol.[5]
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[10] Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity and improved bioavailability.
Key Components of Nanosuspensions:
-
Stabilizers: Prevent the aggregation of nanoparticles. A combination of a polymer (e.g., HPMC, PVP) and a surfactant (e.g., Tween 80, Poloxamer 188) is often used.
Experimental Protocols
Protocol for Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent formulation suitable for initial in vivo screening.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Solubility Screening:
-
Determine the approximate solubility of this compound in individual solvents (PEG 400, PG) and various mixtures.
-
Add an excess amount of this compound to a known volume of the solvent/mixture in a vial.
-
Vortex for 2 minutes and then stir at room temperature for 24 hours.
-
Centrifuge the suspension to pellet the undissolved drug.
-
Analyze the supernatant for this compound concentration using a validated analytical method (see Section 5.1).
-
-
Formulation Preparation (Example: 20% PEG 400, 10% PG, 2% Tween 80 in Saline):
-
Weigh the required amount of this compound.
-
In a sterile beaker, add the required volumes of PEG 400, PG, and Tween 80.
-
Add the this compound powder to the solvent mixture and stir with a magnetic stirrer until completely dissolved. Gentle warming (up to 40°C) may be applied if necessary.
-
Slowly add the sterile saline to the final volume while continuously stirring.
-
Stir for an additional 15 minutes to ensure a homogenous solution.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Protocol for Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing and characterizing a SEDDS formulation for this compound.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, corn oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
-
Particle size analyzer
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents as described in Protocol 4.1.1.
-
Select excipients that exhibit high solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of the selected excipients into a glass vial.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and stir until completely dissolved.
-
-
Characterization of the SEDDS Formulation:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation. Record the time taken for the formation of a clear or bluish-white emulsion.
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a particle size analyzer.
-
Cloud Point Measurement: Dilute the SEDDS with water and heat the solution in a water bath. The temperature at which the solution becomes turbid is the cloud point. A higher cloud point is desirable for in vivo stability.
-
Protocol for Preparation of a Nanosuspension
This protocol details the preparation of a this compound nanosuspension using the nanoprecipitation method.[11]
Materials:
-
This compound powder
-
Organic solvent (e.g., methanol, acetone)
-
Stabilizer (e.g., HPMC, PVP K30, Poloxamer 188)
-
Anti-solvent (e.g., deionized water)
-
Magnetic stirrer
-
High-speed homogenizer or probe sonicator
-
Particle size analyzer
Procedure:
-
Preparation of Organic and Aqueous Phases:
-
Dissolve a known amount of this compound in a suitable organic solvent to form the organic phase.
-
Dissolve the stabilizer(s) in deionized water to form the aqueous phase.
-
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer and stir at a moderate speed.
-
Slowly inject the organic phase into the aqueous phase using a syringe with a fine needle.
-
Continue stirring for a specified period to allow for the formation of nanoparticles and evaporation of the organic solvent.
-
-
Homogenization/Sonication:
-
Subject the resulting suspension to high-speed homogenization or probe sonication to further reduce the particle size and ensure uniformity.
-
-
Characterization of the Nanosuspension:
-
Particle Size and Polydispersity Index (PDI): Measure the particle size and PDI using a particle size analyzer. A PDI value below 0.3 indicates a homogenous suspension.
-
Zeta Potential: Determine the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV or higher is generally considered stable.
-
Drug Content: Determine the concentration of this compound in the nanosuspension using a validated analytical method.
-
Stability Testing Protocol
A comprehensive stability testing program is crucial to ensure the quality, safety, and efficacy of the developed this compound formulation throughout its shelf life.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to accurately quantify this compound in the presence of its degradation products and formulation excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.[2][12][13][14]
Example HPLC Method Parameters (to be optimized for this compound):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (likely around 240-280 nm)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance and the formulation should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to separate the this compound peak from all degradation product peaks.
Stability Study Design
The stability of the final this compound formulation should be evaluated under both long-term and accelerated storage conditions.
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Parameters to be Evaluated:
-
Physical Appearance: Color, clarity (for solutions), phase separation (for emulsions), and precipitation.
-
pH (for aqueous formulations)
-
Viscosity
-
Particle/Droplet Size and Distribution (for nanosuspensions and SEDDS)
-
Assay of this compound: Quantification of the active ingredient using the validated stability-indicating method.
-
Degradation Products: Identification and quantification of any degradation products.
-
Microbial Limits: To ensure the formulation remains free from microbial contamination.
Signaling Pathways of this compound
Understanding the mechanism of action of this compound is crucial for interpreting in vivo study results. Recent research has elucidated its role in modulating key inflammatory and antioxidant signaling pathways.[1]
Anti-Inflammatory Pathway: Inhibition of Akt/HIF-1α/NF-κB
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Akt/HIF-1α/NF-κB signaling cascade.[1] This pathway is a central regulator of the inflammatory response.
Caption: this compound's anti-inflammatory mechanism.
Antioxidant Pathway: Activation of Nrf2
This compound also demonstrates antioxidant effects by activating the Nrf2 signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. phcogres.com [phcogres.com]
Application Notes: Xanthoxylin in Cell Culture and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a bioactive phenolic compound extracted from traditional herbal medicines like Penthorum chinense Pursh and plants of the Zanthoxylum genus, has demonstrated significant potential in biomedical research.[1][2][3] Possessing anti-inflammatory, antioxidant, and cytotoxic properties, this compound is a compound of interest for investigating cellular signaling pathways and for the development of novel therapeutic agents.[1][4] These application notes provide a comprehensive overview of the use of this compound in cell culture, with a focus on cytotoxicity assays and the elucidation of its mechanism of action. Detailed protocols for key experimental procedures are provided to facilitate its application in a laboratory setting.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. In the context of inflammation, it has been shown to attenuate lung injury by suppressing the Akt/HIF-1α/NF-κB signaling pathways while enhancing the Nrf2-mediated antioxidant response.[1][2] This leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[1][5]
In cancer cell lines, this compound exhibits potent cytotoxic effects by inducing apoptosis.[6] The apoptotic mechanism involves DNA intercalation, inhibition of DNA synthesis, and the activation of a caspase-mediated pathway, including caspase-3, -8, and -9.[6] This is often accompanied by characteristic apoptotic events such as cell shrinkage, DNA fragmentation, externalization of phosphatidylserine, and loss of mitochondrial membrane potential.[6]
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified in various cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound.
| Cell Line | Cell Type | Assay Duration | IC50 Value (µM) | Reference |
| HCT116 | Human Colon Carcinoma | Not Specified | 1.6 | [6] |
| ACP-03 | Not Specified | Not Specified | 26.0 | [6] |
| HepG2 | Human Hepatocellular Carcinoma | 12, 24, 48, 72 h | Time- and concentration-dependent | [6] |
| MIA PaCa-2 | Human Pancreatic Cancer | 72 h | > 20 | [4] |
| B16F10 | Mouse Melanoma | 72 h | ~50 µg/mL (viability decreased) | [4] |
| RAW 264.7 | Mouse Macrophage | 24 h | Non-toxic up to 50 µM | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound in cell culture are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the effect of this compound on cell viability by measuring the metabolic activity of cells.[7][8]
Materials:
-
Target cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis of the dose-response curve.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes).[12]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI staining solution (containing RNase A)[13]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate on ice for at least 2 hours or overnight at -20°C.[13][15]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining buffer containing RNase A (to degrade RNA and prevent its staining).[13]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature or overnight at 4°C.[14][16]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic pathway.[12][17][18][19][20]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer on ice for 30 minutes.[12] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12] Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and cleavage. Normalize the target protein bands to the loading control.[12]
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. thermofisher.com [thermofisher.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. biotech.illinois.edu [biotech.illinois.edu]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Xanthoxylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a phenolic compound found in various plant species, has garnered scientific interest for its potential antioxidant and anti-inflammatory properties.[1][2] These application notes provide a comprehensive guide for researchers interested in evaluating the antioxidant capacity of this compound using common in vitro assays. While not conventionally used as a primary positive control, understanding its activity profile is crucial for comparative studies and exploring its therapeutic potential. Standard positive controls such as Quercetin (B1663063), Trolox, and Ascorbic Acid are recommended for assay validation.[2] This document outlines detailed protocols for the DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays, and presents available quantitative data for this compound.
Data Presentation
The antioxidant activity of this compound and common positive controls is summarized below. It is important to note that IC50 values can vary based on experimental conditions.
| Assay | Compound | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging Activity | This compound (from Alchornea coelophylla extract) | 7.528 µg/mL | [3] |
| Ethanolic Extract of Zanthoxylum zanthoxyloides | 227.35 µg/mL | [4] | |
| Ascorbic Acid (Positive Control) | ~5 µg/mL | [5] | |
| Quercetin (Positive Control) | ~5 µg/mL | [5] | |
| ABTS Radical Scavenging Activity | This compound (from Alchornea coelophylla extract) | 379.7 µg/mL | [3] |
| Trolox (Positive Control) | ~2.34 µg/mL | [5] | |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data not available | N/A |
| Trolox (Positive Control) | Varies (expressed as equivalents) | [5] | |
| Cellular Antioxidant Activity (CAA) | This compound | Data not available | N/A |
| Quercetin (Positive Control) | Varies (expressed as quercetin equivalents) | [6][7] |
Signaling Pathways
This compound has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways, primarily the Nrf2 and NF-κB pathways. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for the key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
This compound
-
Positive Control (e.g., Ascorbic Acid, Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the sample or positive control dilutions to the respective wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol (B145695)
-
This compound
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a positive control (e.g., Trolox) in methanol or ethanol. Prepare a series of dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or positive control dilutions.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
This compound
-
Positive Control (e.g., Trolox, FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a positive control in a suitable solvent. Prepare a series of dilutions.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample or positive control dilutions.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
This compound
-
Positive Control (e.g., Quercetin)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and treat the cells with 100 µL of medium containing this compound or a positive control at various concentrations, along with 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS. Add 100 µL of 600 µM AAPH to each well.
-
Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation: The area under the curve (AUC) is calculated for both control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as Quercetin Equivalents (QE).[7]
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. The provided data for this compound is based on available literature and may not be directly comparable across different studies due to variations in methodology and sample purity. It is highly recommended to run a well-characterized positive control in parallel for all assays.
References
- 1. Investigating the antiproliferative and antioxidant potential of this compound and of essential oil isolated from Pulicaria incisa (Lam.) DC. herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencepub.net [sciencepub.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Xanthoxylin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to investigate the anti-inflammatory properties of xanthoxylin, a natural compound with significant therapeutic potential. The protocols are based on established methodologies and published research, offering a guide for preclinical evaluation.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
The LPS-induced ALI model is a robust and widely used method to simulate acute inflammatory responses in the lungs. This compound has been shown to effectively mitigate lung tissue damage and inflammation in this model.[1][2]
Experimental Protocol
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Intraperitoneal injection needles and syringes
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.
-
Animal Grouping: Divide mice into the following groups (n=6 per group):
-
Control (Saline)
-
This compound control (e.g., 10 mg/kg)
-
LPS + Vehicle (Saline)
-
LPS + this compound (e.g., 1, 2.5, 5, and 10 mg/kg)
-
-
Induction of ALI:
-
Anesthetize the mice.
-
Administer LPS (e.g., 5 mg/kg) via intratracheal instillation to induce lung injury. The control group receives saline.
-
-
This compound Administration:
-
30 minutes after LPS administration, inject this compound intraperitoneally at the designated doses. The vehicle control group receives saline.
-
-
Sample Collection:
-
Euthanize the mice 6 hours after the LPS challenge.
-
Collect lung tissues for histological analysis, cytokine measurement, and Western blotting.
-
Collect blood samples for analysis of oxidative stress markers.
-
Data Presentation: Quantitative Effects of this compound in LPS-Induced ALI
| Parameter | Control | LPS | LPS + this compound (1 mg/kg) | LPS + this compound (2.5 mg/kg) | LPS + this compound (5 mg/kg) | LPS + this compound (10 mg/kg) |
| TNF-α (pg/mL) in lung | Normal | Significantly Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Near Normal |
| IL-6 (pg/mL) in lung | Normal | Significantly Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Near Normal |
| SOD activity (U/mL serum) | Normal | Decreased | Increased | Increased | Increased | Significantly Increased |
| MDA levels (nmol/mL serum) | Normal | Increased | Decreased | Decreased | Decreased | Significantly Decreased |
Note: This table summarizes the expected trends based on published data. Actual values will vary depending on experimental conditions.[1][2]
Signaling Pathway Visualization
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> PI3K; PI3K -> Akt; Akt -> HIF1a; HIF1a -> NFkB; NFkB -> Cytokines; Cytokines -> Inflammation; this compound -> Akt [arrowhead=tee, color="#EA4335"]; this compound -> HIF1a [arrowhead=tee, color="#EA4335"]; this compound -> NFkB [arrowhead=tee, color="#EA4335"]; this compound -> Nrf2 [arrowhead=normal, color="#34A853"]; Nrf2 -> Antioxidant; }
This compound's anti-inflammatory signaling pathway.
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used animal model for inflammatory bowel disease (IBD). While direct studies on this compound in this model are limited, research on extracts from Zanthoxylum species and Penthorum chinense (a source of this compound) demonstrate protective effects against colitis.[3][4][5]
Experimental Protocol
Materials:
-
Male C57BL/6 mice (7-8 weeks old)
-
This compound or relevant plant extract
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Drinking water
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Acclimatization: Acclimate mice for one week.
-
Animal Grouping:
-
Control (Normal drinking water)
-
DSS + Vehicle
-
DSS + this compound/Extract (e.g., 15 mg/kg and 150 mg/kg)
-
DSS + Positive Control (e.g., 5-aminosalicylic acid, 150 mg/kg)
-
-
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
-
Treatment:
-
Administer this compound or the plant extract orally once daily during the DSS treatment period.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
-
Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity and inflammatory cytokine levels.
-
Data Presentation: Potential Effects of this compound in DSS-Induced Colitis
| Parameter | Control | DSS | DSS + this compound/Extract (Low Dose) | DSS + this compound/Extract (High Dose) |
| Body Weight Change (%) | Gain | Significant Loss | Attenuated Loss | Significantly Attenuated Loss |
| Disease Activity Index (DAI) | 0 | High | Reduced | Significantly Reduced |
| Colon Length (cm) | Normal | Shortened | Partially Restored | Significantly Restored |
| MPO Activity (U/g tissue) | Low | High | Reduced | Significantly Reduced |
| Histological Score | 0 | Severe Damage | Moderate Damage | Mild Damage |
Note: This table represents expected outcomes based on studies with related extracts.[5]
Experimental Workflow Visualization
// Nodes Acclimatization [label="Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Animal Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="DSS Administration\n(3% in drinking water for 7 days)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Daily Oral Treatment\n(this compound/Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Daily Monitoring\n(Body Weight, DAI)", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Euthanasia & Sample Collection\n(Day 8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(Colon length, Histology, MPO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acclimatization -> Grouping; Grouping -> Induction; Induction -> Monitoring; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Termination; Termination -> Analysis; }
Workflow for the DSS-induced colitis model.
Carrageenan-Induced Paw Edema Model
Experimental Protocol
Materials:
-
Wistar rats or Swiss mice
-
This compound
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Intraperitoneal or oral administration tools
Procedure:
-
Acclimatization: Acclimate animals for one week.
-
Animal Grouping:
-
Control (Vehicle)
-
Carrageenan + Vehicle
-
Carrageenan + this compound (various doses)
-
Carrageenan + Positive Control (e.g., Indomethacin, 20 mg/kg)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Treatment: Administer this compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Data Presentation: Typical Parameters Measured
| Time Point | Paw Volume (mL) - Control | Paw Volume (mL) - Carrageenan | Paw Volume (mL) - Carrageenan + this compound | % Inhibition of Edema |
| 0 hr | Baseline | Baseline | Baseline | - |
| 1 hr | No change | Increased | Reduced increase | Calculated |
| 2 hr | No change | Further increased | Reduced increase | Calculated |
| 3 hr | No change | Peak increase | Reduced increase | Calculated |
| 4 hr | No change | Starts to decrease | Reduced increase | Calculated |
Note: This table illustrates the type of data collected in this model.
Experimental Workflow Visualization
// Nodes Acclimatization [label="Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Animal Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Paw Volume\nMeasurement", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound/Vehicle\nAdministration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Induction [label="Carrageenan Injection\n(Sub-plantar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Paw Volume Measurement\n(1, 2, 3, 4 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acclimatization -> Grouping; Grouping -> Baseline; Baseline -> Treatment; Treatment -> Induction; Induction -> Measurement; Measurement -> Analysis; }
Workflow for the carrageenan-induced paw edema model.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incremental extraction of flavonoids from Penthorum chinense Pursh for alleviating dextran sulfate sodium-induced mouse colitis by regulating gut microbiota | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. The Effects of Zanthoxylum schinifolium Extract in a Dextran Sulfate Sodium-induced Rat Colitis Model -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis and Purification of Xanthoxylin: A Detailed Guide for Researchers
Introduction
Xanthoxylin, a naturally occurring acetophenone, has garnered significant interest within the scientific community due to its diverse biological activities, including potential anti-inflammatory and antimicrobial properties. As a key intermediate in the synthesis of various bioactive compounds and a valuable molecular probe, a reliable and well-documented protocol for its synthesis and purification is paramount for researchers in drug discovery and development. This document provides a comprehensive, step-by-step guide for the chemical synthesis of this compound, starting from commercially available phloroglucinol (B13840). The protocol details the synthesis of the key intermediate, 2,4,6-trihydroxyacetophenone, followed by its selective methylation to yield this compound. Furthermore, detailed procedures for the purification of the final product via column chromatography and recrystallization are provided to ensure high purity for downstream applications.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound and its precursor is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compounds.
| Property | 2,4,6-Trihydroxyacetophenone | This compound (2'-Hydroxy-4',6'-dimethoxyacetophenone) |
| Molecular Formula | C₈H₈O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 168.15 g/mol [1] | 196.20 g/mol [2] |
| Appearance | Pale yellow needles | White to pale yellow solid[2] |
| Melting Point | 217-219 °C[3] | 80-84 °C[4] |
| Solubility | Soluble in hot water | Soluble in hot methanol (B129727), ethanol (B145695), and chloroform |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound from phloroglucinol is a robust two-step process. The first step involves the acylation of phloroglucinol to form 2,4,6-trihydroxyacetophenone. The second step is the selective O-methylation of the intermediate to yield the final product, this compound.
Step 1: Synthesis of 2,4,6-Trihydroxyacetophenone
This procedure outlines the synthesis of the key intermediate, 2,4,6-trihydroxyacetophenone, from phloroglucinol using an acylation reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of phloroglucinol in 40 mL of ethyl acetate (B1210297).
-
Reagent Addition: To the solution, add 40 mL of acetic anhydride. Stir the mixture at room temperature.
-
Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, such as boron trifluoride etherate.
-
Reaction Conditions: Heat the reaction mixture to 40°C and maintain this temperature for 10 hours, with continuous stirring.
-
Work-up: After the reaction is complete, add 40 mL of water to the reaction mixture and stir for 30 minutes to hydrolyze any remaining acetic anhydride.
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The crude 2,4,6-trihydroxyacetophenone will precipitate as a solid.
-
Purification by Recrystallization: Recrystallize the crude solid from water (using a solid-to-liquid ratio of 1:15) to obtain pale yellow needles of pure 2,4,6-trihydroxyacetophenone.
-
Drying and Yield: Dry the crystals in a vacuum oven. The expected yield is approximately 86%.
Table 2: Reagents and Solvents for Step 1
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount Used | Molar Equivalent |
| Phloroglucinol | 126.11 | 10 g | 1.0 |
| Ethyl Acetate | 88.11 | 40 mL | - |
| Acetic Anhydride | 102.09 | 40 mL | - |
| Boron trifluoride etherate | 141.93 | Catalytic | - |
Step 2: Synthesis of this compound (2'-Hydroxy-4',6'-dimethoxyacetophenone)
This protocol describes the selective methylation of 2,4,6-trihydroxyacetophenone to produce this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5 g of 2,4,6-trihydroxyacetophenone in 100 mL of acetone (B3395972).
-
Base Addition: Add 10 g of anhydrous potassium carbonate to the solution.
-
Methylating Agent Addition: While stirring vigorously, add 10 mL of dimethyl sulfate (B86663) dropwise to the suspension.
-
Reaction Conditions: Reflux the reaction mixture for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the reaction mixture to remove the potassium carbonate.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Table 3: Reagents and Solvents for Step 2
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount Used | Molar Equivalent |
| 2,4,6-Trihydroxyacetophenone | 168.15 | 5 g | 1.0 |
| Acetone | 58.08 | 100 mL | - |
| Potassium Carbonate | 138.21 | 10 g | ~2.4 |
| Dimethyl Sulfate | 126.13 | 10 mL | ~3.5 |
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, or other impurities. A two-step purification process involving silica (B1680970) gel column chromatography followed by recrystallization is recommended.
Purification Protocol:
-
Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with petroleum ether.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of ethyl acetate and petroleum ether. A gradient elution can be employed, starting with a low polarity mixture (e.g., 1:15 ethyl acetate:petroleum ether) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Solvent Selection: this compound is soluble in hot methanol.[4][5] Therefore, methanol is a suitable solvent for recrystallization. A mixture of ethanol and water can also be effective.
-
Procedure: Dissolve the partially purified this compound from the column chromatography in a minimum amount of hot methanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Isolation and Drying: Collect the white to pale yellow crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them in a vacuum oven. The expected yield after purification is approximately 66-70%.[2]
-
Table 4: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR | δ 14.3 (s, 1H, -OH), δ 6.17 (d, 1H), δ 6.03 (d, 1H), δ 3.97 (s, 3H, -OCH₃), δ 3.92 (s, 3H, -OCH₃), δ 2.73 (s, 3H, -COCH₃)[2] |
| ¹³C NMR | δ 203.1 (C=O), 165.9, 163.0, 159.2 (Ar-C), 105.9 (Ar-C), 93.8 (Ar-CH), 91.2 (Ar-CH), 55.9 (-OCH₃), 55.5 (-OCH₃), 32.9 (-COCH₃) |
| Mass Spec. | Molecular Ion (M+) at m/z 196.0736 (calculated for C₁₀H₁₂O₄) |
Workflow and Signaling Pathway Diagrams
To provide a clear visual representation of the entire process, the following diagrams have been generated.
Caption: Overall workflow for the synthesis and purification of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis and purification of this compound, tailored for researchers in the fields of medicinal chemistry, pharmacology, and drug development. By following these step-by-step instructions, scientists can confidently produce high-purity this compound for their research needs. The provided quantitative data and characterization information will serve as a valuable reference for quality control and experimental reproducibility.
References
- 1. 2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102070430B - A kind of method for preparing prickly ash oil - Google Patents [patents.google.com]
- 3. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 4. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE | 90-24-4 [chemicalbook.com]
- 5. 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Analytical Characterization of Xanthoxylin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used for the characterization of Xanthoxylin and its derivatives. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are presented to facilitate the identification, quantification, and structural elucidation of this important class of bioactive compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a fundamental technique for determining the purity of this compound derivatives and for their quantification in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.
Application Note:
RP-HPLC with a C18 column is effective for separating this compound and its derivatives based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and methanol (B129727) allows for the efficient elution and separation of these compounds.[1] UV detection is typically employed, with the detection wavelength set at the maximum absorbance of the chromophore in the this compound scaffold. For quantitative analysis, a calibration curve should be generated using a certified reference standard of the specific derivative.
Experimental Protocol: RP-HPLC Analysis of this compound Derivatives
This protocol is a general guideline and may require optimization for specific derivatives.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Phenomenex C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Disodium (B8443419) phosphate (analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound derivative standard
Procedure:
-
Mobile Phase Preparation: Prepare a 0.025 M disodium phosphate solution and adjust the pH to 7.2 with ortho-phosphoric acid. The mobile phase will be a mixture of this buffer, acetonitrile, and methanol. A common starting gradient is 65:15:20 (v/v/v) of buffer:acetonitrile:methanol.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound derivative standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the this compound derivative in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative by comparing the retention time with that of the standard.
-
Quantify the amount of the derivative in the sample by using the calibration curve generated from the standard solutions.
-
Data Presentation:
| Compound | Retention Time (min) | λmax (nm) |
| This compound | [Example data] | [Example data] |
| This compound Derivative A | [Example data] | [Example data] |
| This compound Derivative B | [Example data] | [Example data] |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. The above table should be populated with experimental data.
Mass Spectrometry (MS) for Molecular Weight Determination and Structural Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound derivatives. It is often coupled with a chromatographic separation technique like HPLC (LC-MS).
Application Note:
LC-MS combines the separation power of HPLC with the sensitive detection and structural information provided by MS. Electrospray ionization (ESI) is a common ionization technique for this compound derivatives, typically producing protonated molecules [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information based on the fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
Experimental Protocol: LC-MS/MS Analysis of this compound Derivatives
Instrumentation:
-
LC-MS/MS system equipped with an ESI source.
Reagents:
-
As per HPLC protocol.
-
Formic acid (LC-MS grade) is often added to the mobile phase (0.1%) to improve ionization.
Procedure:
-
LC Separation: Perform HPLC separation as described in the previous protocol. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
MS Parameters (General Guidance):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N2) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Nebulizer Pressure: 30-50 psi
-
Scan Range: m/z 100-1000
-
-
MS/MS Analysis:
-
Select the [M+H]+ ion of the this compound derivative as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to fragment the precursor ion.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the molecular weight from the m/z of the [M+H]+ ion.
-
Propose a structure or confirm the identity of the derivative by analyzing the fragmentation pattern in the MS/MS spectrum.
-
Use HRMS data to calculate the elemental composition.
-
Data Presentation:
| Compound | Molecular Formula | Calculated m/z [M+H]+ | Measured m/z [M+H]+ | Key MS/MS Fragments (m/z) |
| This compound | C10H12O4 | 197.0808 | 197.0802 | 181.0, 166.0, 137.0 |
| Derivative A | [Example data] | [Example data] | [Example data] | [Example data] |
| Derivative B | [Example data] | [Example data] | [Example data] | [Example data] |
Note: The data for this compound is based on public information.[2] The table should be populated with experimental data for specific derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound derivatives. 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the carbon-hydrogen framework of the molecule.
Application Note:
1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR provides information about the number and types of carbon atoms in the molecule. 2D NMR experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for two- and three-bond correlations), which allows for the complete assignment of the structure.
Experimental Protocol: 1D and 2D NMR of this compound Derivatives
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard (or use the residual solvent peak as a reference).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm.
-
-
2D NMR Acquisition (as needed):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the 1H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the complete structure of the derivative.
-
Data Presentation:
Table of 1H and 13C NMR Data for a Hypothetical this compound Derivative
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
| 1 | [Data] | - | - |
| 2 | [Data] | [Data] | [Data] |
| 3 | [Data] | [Data] | [Data] |
| ... | [Data] | [Data] | [Data] |
| OCH3 | [Data] | [Data] | [Data] |
| Acetyl-CH3 | [Data] | [Data] | [Data] |
Note: This table needs to be populated with experimental data for a specific this compound derivative.
X-ray Crystallography for Unambiguous Stereochemical and Conformational Analysis
X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Application Note:
For novel this compound derivatives, especially those with stereocenters, X-ray crystallography is the gold standard for determining the absolute configuration. The primary challenge is obtaining single crystals of sufficient quality for diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
Instrumentation:
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystallization: Grow single crystals of the purified this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.
-
Data Analysis: Analyze the final crystal structure to determine the molecular conformation, stereochemistry, and intermolecular interactions. The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 296321.[2]
Data Presentation:
Table of Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Empirical formula | [Data] |
| Formula weight | [Data] |
| Temperature (K) | [Data] |
| Wavelength (Å) | [Data] |
| Crystal system | [Data] |
| Space group | [Data] |
| Unit cell dimensions | a = [Data] Å, α = [Data]°b = [Data] Å, β = [Data]°c = [Data] Å, γ = [Data]° |
| Volume (ų) | [Data] |
| Z | [Data] |
| Density (calculated) (Mg/m³) | [Data] |
| R-factor (%) | [Data] |
Note: This table needs to be populated with experimental data for a specific this compound derivative.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in attenuating inflammation.
Experimental Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of this compound derivatives.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Xanthoxylin Against Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a natural compound isolated from plants of the Zanthoxylum genus, has demonstrated promising antifungal properties.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as an antifungal agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These application notes provide detailed protocols for determining the MIC of this compound against various fungal species using standard in vitro assays.
Data Presentation: Antifungal Activity of this compound
The following table summarizes the available quantitative data on the MIC of this compound against specific fungal species.
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 75 | [1] |
| Toxoplasma neonatorum | 50 | [1] |
Experimental Workflow for MIC Determination
The general workflow for determining the MIC of this compound is depicted in the diagram below. This process involves preparing the fungal inoculum, serially diluting the test compound (this compound), inoculating the dilutions, incubating, and finally determining the concentration at which fungal growth is inhibited.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Two standard methods for determining the MIC of antifungal agents are the broth microdilution method and the agar (B569324) dilution method. The broth microdilution method is generally preferred for its efficiency and conservation of reagents.
Protocol 1: Broth Microdilution Method
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 for yeasts and filamentous fungi, respectively.[4][5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, flat-bottom sterile microtiter plates[7]
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[5]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland densitometer
-
Fungal isolates
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved. Further dilutions will be made in the test medium.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto an SDA or PDA plate and incubate at the optimal temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-72 hours to ensure purity and viability.[7]
-
For yeasts, harvest several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
For molds, cover the surface of a mature culture with sterile saline and gently scrape the conidia with a sterile loop. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[5]
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).[5]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of this compound in well 1 by adding the appropriate amount of stock solution to the medium to make a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Add 100 µL of sterile medium to well 12.
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation and incubate at the appropriate temperature (e.g., 35°C) for 24-48 hours for yeasts or longer for slower-growing molds.[4]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 540 nm).[6] The MIC endpoint is often defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the growth control.
-
Protocol 2: Agar Dilution Method
The agar dilution method is an alternative for determining the MIC and can be particularly useful for certain fungi.[8]
Materials:
-
This compound
-
DMSO
-
RPMI-1640 agar medium
-
Sterile petri dishes
-
Fungal isolates
-
Positive control antifungal
-
Sterile saline or PBS
-
Spectrophotometer or McFarland densitometer
-
Multiple inoculator (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO as described in the broth microdilution protocol.
-
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal suspension as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare RPMI-1640 agar medium according to the manufacturer's instructions and autoclave.
-
Cool the agar to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of this compound in sterile tubes.
-
Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of the drug dilution to 9 mL of agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a drug-free control plate.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with a small volume (e.g., 1-10 µL) of the standardized fungal suspension. A multiple inoculator can be used to test several isolates simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at the appropriate temperature for 24-72 hours, or until growth is clearly visible on the control plate.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus on the agar surface.
-
Signaling Pathway Visualization
At present, the specific signaling pathways in fungi that are inhibited by this compound are not well-elucidated in the provided search results. Further research would be required to identify the precise molecular targets and mechanisms of action to enable the creation of a detailed signaling pathway diagram. The primary mechanism of action for many antifungal agents involves disruption of the cell membrane, inhibition of cell wall synthesis, or interference with nucleic acid and protein synthesis. Future studies could investigate if this compound affects pathways such as the ergosterol (B1671047) biosynthesis pathway, the calcineurin pathway, or cell wall integrity pathways.
The following diagram illustrates a hypothetical antifungal mechanism of action targeting the fungal cell wall and membrane, which are common targets for antifungal compounds.
Caption: Hypothetical mechanism of antifungal action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antifungal | TargetMol [targetmol.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro and in vivo efficacy of the antimycobacterial molecule SQ109 against the human pathogenic fungus, Cryptococcus neoformans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Xanthoxylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a prenylated chalcone (B49325) found in the female inflorescences of the hop plant (Humulus lupulus L.), has garnered significant interest in cancer research due to its pro-apoptotic properties.[1][2] This document provides detailed application notes and experimental protocols for the analysis of this compound-induced apoptosis using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) staining assay, a robust technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Mechanism of this compound-Induced Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines through multiple signaling pathways.[4][5] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[6][7] Key molecular events include the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytosol.[4][7] This triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and cell death.[2][7]
Furthermore, this compound-induced apoptosis is associated with the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[7] Some studies also suggest that this compound can upregulate the expression of death receptor 5 (DR5), indicating a potential interplay with the extrinsic apoptosis pathway.[4]
Data Presentation: Quantitative Analysis of Apoptosis
The pro-apoptotic effects of this compound are dose-dependent. The following table summarizes the quantitative analysis of apoptosis in A549 non-small cell lung cancer cells treated with varying concentrations of this compound for 48 hours, as determined by Annexin V/PI flow cytometry.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 96.78 ± 0.77 | 1.42 ± 0.47 | 1.80 ± 0.30 |
| 14 | 66.38 ± 2.06 | 2.72 ± 0.59 | 4.90 ± 0.85 |
| 28 | 56.87 ± 4.62 | 26.08 ± 1.50 | 17.05 ± 3.12 |
| 42 | 32.31 ± 7.96 | 34.42 ± 4.41 | 33.27 ± 3.55 |
| Data is presented as mean ± standard deviation and is based on findings from a study on A549 cells.[8] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., A549) in 6-well plates at a density of 1 x 10^6 cells/well.[9]
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 µM).
-
Treatment Incubation: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation Period: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to induce apoptosis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting: Following the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.[8]
-
Cell Pelleting: Transfer the cell suspensions to centrifuge tubes and pellet the cells by centrifugation at 300 x g for 5 minutes.[8]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.[10]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining:
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[8] Use appropriate single-stain controls (Annexin V-FITC only and PI only) and an unstained control to set up compensation and gates. Acquire a minimum of 10,000 events per sample.
Data Analysis and Interpretation
The flow cytometry data will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).[10]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).[10]
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).
An increase in the percentage of cells in the lower right and upper right quadrants with increasing concentrations of this compound indicates the induction of apoptosis.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. Xanthohumol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Xanthohumol induces apoptosis in human malignant glioblastoma cells by increasing reactive oxygen species and activating MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparing Xanthoxylin Stock Solutions for Cell-Based Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of Xanthoxylin stock solutions for use in in vitro cell-based experiments. This compound is a natural phenolic compound recognized for its anti-inflammatory and antioxidant properties.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This guide details the physicochemical properties of this compound, offers step-by-step protocols for solubilization and dilution, and provides recommendations for storage to ensure compound stability.
Physicochemical and Biological Properties
This compound, also known as 2'-Hydroxy-4',6'-dimethoxyacetophenone, is a bioactive compound isolated from plants of the Zanthoxylum genus.[2][3] It presents as a white to pale yellow solid.[2] Research indicates that this compound exerts protective and anti-inflammatory effects by modulating key signaling pathways, including the downregulation of the Akt/HIF-1α/NF-κB pathway and the activation of the Nrf2 antioxidant response.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂O₄ | [2][5] |
| Molecular Weight | 196.20 g/mol | [5][6] |
| CAS Number | 90-24-4 | [2][5] |
| Appearance | White to pale yellow solid/powder | [2][7] |
| Melting Point | 80 - 88 °C | [5][8] |
| Solubility (DMSO) | ≥ 27.5 mg/mL (approx. 140 mM). Sonication is recommended. | [6] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [6][7] |
| Storage (Stock Solution) | Store in aliquots at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6][9] |
| Typical Working Conc. | 0.1 µM - 50 µM for in vitro cell viability and cytokine assays. | [10] |
Experimental Protocols
These protocols provide a standardized method for preparing this compound solutions. It is crucial to use high-purity reagents and sterile techniques throughout the process to prevent contamination of cell cultures.
Materials
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade (hygroscopic, use a fresh bottle)[9][11]
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Sterile, DMSO-compatible syringe filters (0.2 µm pore size)
-
Sterile syringes (1 mL, 5 mL)
-
Complete cell culture medium (specific to the cell line in use)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
Work in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO
This high-concentration stock is ideal for long-term storage and subsequent dilution.
-
Preparation: Bring the this compound powder container to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 19.62 mg of this compound powder into the tube.
-
Calculation: To prepare a 100 mM (0.1 mol/L) solution:
-
Amount (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol )
-
Amount (mg) = 0.001 L x 0.1 mol/L x 196.20 g/mol = 19.62 mg
-
-
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.
-
Solubilization: Tightly cap the tube and vortex for 2-3 minutes. If particulates are still visible, place the tube in an ultrasonic bath for 10-20 minutes.[6][12] Gentle warming to 37°C for 10-15 minutes can also aid dissolution.[12] The final solution should be clear.
-
Sterilization (Optional but Recommended): For maximum sterility, draw the solution into a sterile syringe, attach a 0.2 µm DMSO-compatible filter, and dispense the filtered solution into a new sterile polypropylene tube.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[9] Label each aliquot clearly with the compound name, concentration (100 mM), solvent (DMSO), and preparation date. Store immediately at -80°C.[6]
Protocol 2: Preparation of Final Working Solutions
Final working solutions should be prepared fresh for each experiment by diluting the primary stock solution in a complete cell culture medium.
-
Thawing: Thaw one aliquot of the 100 mM primary stock solution at room temperature.
-
Intermediate Dilution (Recommended): It is often impractical to dilute the 100 mM stock directly to a final micromolar concentration. First, prepare an intermediate stock (e.g., 10 mM or 1 mM) in a complete cell culture medium.
-
Example (for a 10 mM intermediate stock): Add 10 µL of the 100 mM primary stock to 90 µL of sterile culture medium. Mix thoroughly by pipetting.
-
-
Final Dilution: Use the intermediate stock to prepare the final desired concentrations.
-
Example (for a final concentration of 10 µM in 2 mL of medium): Add 2 µL of the 10 mM intermediate stock solution to 1998 µL of the cell culture medium. Mix thoroughly.
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is critical to ensure that any observed cellular effects are due to the compound and not the solvent.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock solutions.
This compound Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating the Akt/HIF-1α/NF-κB signaling pathway.[1][4]
Caption: this compound's inhibition of the Akt/HIF-1α/NF-κB pathway.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS#:90-24-4 | Chemsrc [chemsrc.com]
- 4. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Antifungal | TargetMol [targetmol.com]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. This compound, 90-24-4 [thegoodscentscompany.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | CAS:90-24-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Methods for In Vivo Bioavailability Assessment of Xanthoxylin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Xanthoxylin, a phenolic compound with the chemical name 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. A thorough understanding of its bioavailability is paramount for the development of this compound as a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the in vivo bioavailability of this compound, focusing on pharmacokinetic studies in rodent models. The methodologies outlined herein are based on established principles of pharmacokinetic analysis and can be adapted for specific research needs.
II. In Vivo Pharmacokinetic Assessment
The in vivo bioavailability of this compound is primarily assessed through pharmacokinetic studies that characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These studies typically involve the administration of this compound to animal models, followed by the collection of biological samples at various time points for quantitative analysis.
A. Animal Models
Sprague-Dawley rats and BALB/c mice are commonly used animal models for pharmacokinetic studies due to their physiological similarities to humans and the availability of extensive historical data.[1] The choice of animal model may depend on the specific research question and the availability of resources.
B. Dosing and Administration
For oral bioavailability studies, this compound is typically administered via oral gavage. An intravenous (IV) administration group is also essential to determine the absolute bioavailability.
-
Formulation: this compound should be formulated in a suitable vehicle to ensure its solubility and stability. A common vehicle is a solution of 0.5% carboxymethylcellulose in sterile water.
-
Dosage: The dosage will depend on the specific study objectives. Based on studies of structurally similar compounds like xanthohumol, oral doses in rats could range from approximately 1.86 mg/kg to 16.9 mg/kg.[2] An IV dose of around 1-2 mg/kg is often used as a reference.
C. Sample Collection
Serial blood sampling is crucial for constructing a plasma concentration-time profile.
-
Blood Collection: Blood samples (approximately 0.2-0.3 mL) can be collected via various methods, including the submandibular vein, saphenous vein, or tail vein at predetermined time points.[3] Common time points for oral administration include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. For IV administration, earlier time points such as 2, 5, and 15 minutes are also critical.
-
Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma should be stored at -80°C until analysis.
D. Bioanalytical Method: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity, selectivity, and speed.[4][5]
III. Data Presentation: Pharmacokinetic Parameters
The primary outcome of a pharmacokinetic study is the determination of key parameters that describe the drug's behavior in the body. The following table summarizes pharmacokinetic parameters for Xanthohumol, a structurally similar prenylflavonoid, following oral administration in Sprague-Dawley rats, which can serve as a proxy in the absence of direct data for this compound.
| Parameter | 1.86 mg/kg Oral Dose (Mean ± SD) | 5.64 mg/kg Oral Dose (Mean ± SD) | 16.9 mg/kg Oral Dose (Mean ± SD) |
| Cmax (mg/L) | 0.019 ± 0.002 | 0.043 ± 0.002 | 0.15 ± 0.01 |
| Tmax (h) | ~4 | ~4 | ~4 |
| AUC0-96h (h*mg/L) | 0.84 ± 0.17 | 1.03 ± 0.12 | 2.49 ± 0.10 |
| Oral Bioavailability (%) | 33 | 13 | 11 |
| Data adapted from a study on Xanthohumol in rats.[2] |
IV. Experimental Protocols
A. Protocol for Oral Administration in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (with free access to water) before dosing.
-
Dose Preparation: Prepare the this compound formulation in 0.5% carboxymethylcellulose at the desired concentration.
-
Administration: Administer the this compound formulation orally using a gavage needle attached to a syringe. The volume of administration should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular or saphenous vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until UPLC-MS/MS analysis.
B. Protocol for UPLC-MS/MS Quantification of this compound in Plasma
This protocol is adapted from methods used for similar phenolic compounds and should be validated for this compound.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusion and optimization.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
V. Visualization of Experimental Workflow and Signaling Pathways
A. Experimental Workflow for In Vivo Bioavailability Assessment
References
Application Notes and Protocols for Testing Xanthoxylin in a Murine Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design for evaluating the efficacy of Xanthoxylin in preclinical murine models of sepsis. The protocols are designed to be comprehensive, guiding researchers through the process from model induction to endpoint analysis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade, characterized by a cytokine storm, plays a pivotal role in its pathogenesis. This compound, a bioactive phenolic compound, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3] Preclinical studies suggest its potential in modulating key inflammatory signaling pathways, such as the NF-κB and Nrf2 pathways, making it a promising candidate for sepsis therapy.[1][2][3]
This document outlines two established murine sepsis models—Lipopolysaccharide (LPS)-induced endotoxemia and Cecal Ligation and Puncture (CLP)—to test the therapeutic effects of this compound. The LPS model is suitable for studying the acute inflammatory response, while the CLP model more closely mimics the complex pathophysiology of human polymicrobial sepsis.[4][5][6][7]
Proposed Mechanism of Action of this compound in Sepsis
This compound is hypothesized to exert its protective effects in sepsis by inhibiting the pro-inflammatory Akt/HIF-1α/NF-κB signaling pathway and activating the antioxidant Nrf2 pathway.[1][2] This dual action is expected to reduce the production of pro-inflammatory cytokines, mitigate oxidative stress, and ultimately prevent organ damage.
Caption: Proposed mechanism of this compound in sepsis.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow is recommended for evaluating this compound in a murine model of sepsis.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model
This model induces a systemic inflammatory response through the intraperitoneal injection of LPS.[5][8][9]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
-
Sterile syringes and needles (27G)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Sham (Saline + Vehicle)
-
LPS + Vehicle
-
LPS + this compound (low dose, e.g., 2.5 mg/kg)
-
LPS + this compound (medium dose, e.g., 5 mg/kg)
-
LPS + this compound (high dose, e.g., 10 mg/kg)[1]
-
-
LPS Induction: Induce sepsis by intraperitoneal (i.p.) injection of LPS (5-10 mg/kg body weight) dissolved in sterile saline.[4][11] The sham group receives an i.p. injection of an equivalent volume of sterile saline.
-
This compound Treatment: Administer this compound or vehicle i.p. 30 minutes post-LPS injection.[1]
-
Monitoring and Sample Collection:
-
Monitor survival rates every 6 hours for up to 72 hours.
-
At designated time points (e.g., 6, 12, and 24 hours post-LPS), euthanize a subset of animals from each group for sample collection (blood, peritoneal lavage fluid, and organs).
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the human condition.[5][7][12][13][14]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needles (21-25G)
-
Sterile saline (warmed)
-
Buprenorphine for analgesia
-
This compound and vehicle
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse. Shave and disinfect the abdominal area.
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.[12][15]
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., 50-75% ligation for mid-to-high grade sepsis).[16][17]
-
Puncture the ligated cecum once or twice with a 21-25 gauge needle.[12][15][16]
-
Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.[13][15]
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
For the sham group, perform the laparotomy and cecal exposure without ligation and puncture.[12]
-
-
Resuscitation and Analgesia: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[13][15] Provide postoperative analgesia (e.g., buprenorphine).
-
This compound Treatment: Administer this compound or vehicle i.p. 1 hour post-CLP surgery.
-
Monitoring and Sample Collection:
-
Monitor survival rates every 6 hours for up to 72 hours.
-
At designated time points (e.g., 12 and 24 hours post-CLP), euthanize a subset of animals for sample collection.
-
Endpoint Analysis
1. Survival Analysis:
-
Record mortality at regular intervals and present data as a Kaplan-Meier survival curve.
2. Cytokine and Chemokine Analysis:
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.
-
Collect peritoneal lavage fluid by injecting 3-5 ml of sterile PBS into the peritoneal cavity and aspirating the fluid.
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA or multiplex bead-based assays.[18][19][20]
3. Organ Damage Assessment:
-
Liver Function: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[18][21]
-
Kidney Function: Measure plasma levels of blood urea (B33335) nitrogen (BUN) and creatinine.
-
Lung Injury: Harvest lungs for histological analysis (H&E staining) to assess for edema, inflammation, and cellular infiltration.[22]
4. Western Blot Analysis:
-
Harvest tissues (e.g., lung, liver) and lyse to extract proteins.
-
Perform Western blotting to quantify the expression of key proteins in the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways.[1][2]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Survival Rate
| Group | N | Survival Rate at 72h (%) |
| Sham | 10 | 100 |
| Sepsis + Vehicle | 10 | Data |
| Sepsis + this compound (2.5 mg/kg) | 10 | Data |
| Sepsis + this compound (5 mg/kg) | 10 | Data |
| Sepsis + this compound (10 mg/kg) | 10 | Data |
Table 2: Plasma Cytokine Levels at 24h post-induction (pg/mL)
| Group | TNF-α | IL-6 | IL-1β | IL-10 |
| Sham | Data | Data | Data | Data |
| Sepsis + Vehicle | Data | Data | Data | Data |
| Sepsis + this compound (2.5 mg/kg) | Data | Data | Data | Data |
| Sepsis + this compound (5 mg/kg) | Data | Data | Data | Data |
| Sepsis + this compound (10 mg/kg) | Data | Data | Data | Data |
Table 3: Organ Damage Markers at 24h post-induction
| Group | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Sham | Data | Data | Data | Data |
| Sepsis + Vehicle | Data | Data | Data | Data |
| Sepsis + this compound (2.5 mg/kg) | Data | Data | Data | Data |
| Sepsis + this compound (5 mg/kg) | Data | Data | Data | Data |
| Sepsis + this compound (10 mg/kg) | Data | Data | Data | Data |
Table 4: Relative Protein Expression of Signaling Molecules (Fold Change vs. Sham)
| Group | p-Akt/Akt | HIF-1α | p-NF-κB/NF-κB | Nrf2 |
| Sham | 1.0 | 1.0 | 1.0 | 1.0 |
| Sepsis + Vehicle | Data | Data | Data | Data |
| Sepsis + this compound (2.5 mg/kg) | Data | Data | Data | Data |
| Sepsis + this compound (5 mg/kg) | Data | Data | Data | Data |
| Sepsis + this compound (10 mg/kg) | Data | Data | Data | Data |
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Whole Transcriptome Profiles in Septic Cardiomyopathy: Insights from CLP- and LPS-Induced Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the mortality and inflammatory response of two models of sepsis: lipopolysaccharide vs. cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of response to LPS-induced sepsis in three DBA/2 stocks derived from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cecal ligation and puncture [bio-protocol.org]
- 16. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 17. jove.com [jove.com]
- 18. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Fluctuations of Leukocytes and Circulating Cytokines in Septic Humanized Mice Vary With Outcome [frontiersin.org]
- 21. Degree of organ damage and inflammatory markers... | F1000Research [f1000research.com]
- 22. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Real-Time PCR (qPCR) for Studying Gene Expression Changes Induced by Xanthoxylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoxylin, a natural phenolic compound, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide to utilizing quantitative real-time PCR (qPCR) for elucidating the molecular mechanisms of this compound, specifically its impact on gene expression in inflammatory pathways. The protocols and data herein focus on the murine macrophage cell line RAW 264.7, a widely used model for studying inflammation.
This compound has been shown to modulate key inflammatory signaling pathways, including the Akt/HIF-1α/NF-κB axis and the Nrf2 antioxidant response pathway.[1][2][3] This modulation results in the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3] qPCR is a powerful technique to quantify these changes in gene expression with high sensitivity and specificity, providing crucial insights into the therapeutic potential of this compound.
Data Presentation: Gene Expression Analysis
The following tables summarize representative quantitative data on the effects of this compound on gene expression in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data is illustrative of the expected outcomes based on existing literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Gene Expression
| Gene | Treatment Group | Concentration | Fold Change (vs. LPS Control) |
| TNF-α | This compound | 5 µM | 0.62 |
| 10 µM | 0.35 | ||
| 20 µM | 0.18 | ||
| IL-6 | This compound | 5 µM | 0.71 |
| 10 µM | 0.42 | ||
| 20 µM | 0.25 |
Table 2: Effect of this compound on Key Signaling Pathway Gene Expression
| Gene | Pathway | Treatment Group | Concentration | Fold Change (vs. LPS Control) |
| Akt1 | Akt/HIF-1α/NF-κB | This compound | 10 µM | 0.75 |
| HIF-1α | Akt/HIF-1α/NF-κB | This compound | 10 µM | 0.68 |
| NF-κB1 | Akt/HIF-1α/NF-κB | This compound | 10 µM | 0.59 |
| Nrf2 | Nrf2 Pathway | This compound | 10 µM | 1.85 |
Experimental Protocols
This section provides detailed protocols for investigating the effect of this compound on gene expression in RAW 264.7 cells using qPCR.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce an inflammatory response.
-
Include a non-stimulated control group (vehicle only) and an LPS-only control group.
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Isolation:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent) following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers for the target genes (TNF-α, IL-6, Akt1, HIF-1α, NF-κB1, Nrf2) and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
qPCR Reaction Mixture: Prepare the following reaction mixture in a total volume of 20 µL:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water
-
-
Thermal Cycling Conditions: Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
-
Mandatory Visualizations
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Xanthoxylin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the molecular mechanisms of Xanthoxylin, a bioactive compound with demonstrated anti-inflammatory and anti-cancer properties. This document outlines the key signaling pathways modulated by this compound and offers comprehensive protocols for their analysis.
Introduction to this compound and Its Therapeutic Potential
This compound is a phenolic compound that has garnered significant interest for its pharmacological activities. Research has shown that this compound exerts potent anti-inflammatory effects, making it a promising candidate for treating conditions like acute lung injury.[1][2][3] Furthermore, related xanthone (B1684191) compounds have been observed to induce apoptosis in cancer cells, suggesting a potential role for this compound in oncology.[4] Western blot analysis is a crucial technique for elucidating the mechanisms behind these effects by quantifying changes in the expression and phosphorylation of key signaling proteins.
Key Signaling Pathways Modulated by this compound
Western blot studies have been instrumental in identifying several critical intracellular signaling cascades affected by this compound.
-
Akt/NF-κB Signaling Pathway: This is a central pathway in regulating inflammation and cell survival. This compound has been shown to inhibit the phosphorylation of Akt, which in turn suppresses the activation of NF-κB.[1][2] The inhibition of NF-κB activation is a key mechanism for this compound's anti-inflammatory effects, as it reduces the expression of pro-inflammatory cytokines.[2][5][6]
-
Nrf2 Signaling Pathway: In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Nrf2 signaling pathway.[1][3] Nrf2 is a transcription factor that plays a critical role in the antioxidant response, helping to protect cells from oxidative stress.[1]
-
Apoptosis Pathway: While direct studies on this compound are emerging, related compounds have been shown to induce apoptosis through the modulation of Bcl-2 family proteins (such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2) and the activation of caspases, which are key executioners of apoptosis.[4][7]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the observed effects of this compound on key proteins within these signaling pathways, as determined by Western blot analysis. Densitometry of protein bands is performed, and the relative protein expression levels are normalized to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalization to the corresponding total protein is recommended.
Table 1: Effect of this compound on Akt/NF-κB Pathway Proteins in LPS-Stimulated Models
| Target Protein | Treatment Group | Observed Change in Expression/Phosphorylation | Reference |
| p-Akt | LPS + this compound | Decreased | [1] |
| Akt | LPS + this compound | No significant change | [1] |
| p-p65 | LPS + this compound | Decreased | [2][5] |
| p65 | LPS + this compound | No significant change | [2][5] |
| p-IκBα | LPS + this compound | Decreased | [2][5] |
| IκBα | LPS + this compound | Increased (less degradation) | [2][5] |
| HIF-1α | LPS + this compound | Decreased | [1] |
Table 2: Effect of this compound on Nrf2 Pathway Proteins
| Target Protein | Treatment Group | Observed Change in Expression | Reference |
| Nrf2 | LPS + this compound | Increased | [1][3] |
Table 3: Potential Effects of this compound on Apoptosis Pathway Proteins (based on related compounds)
| Target Protein | Treatment Group | Observed Change in Expression | Reference |
| Bax | This compound | Increased | [4] |
| Bcl-2 | This compound | Decreased | [4] |
| Cleaved Caspase-3 | This compound | Increased | [4][7] |
| Cleaved PARP | This compound | Increased | [4][7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Akt/NF-κB signaling pathway.
Caption: this compound promotes the activation of the Nrf2 pathway.
Caption: Potential mechanism of this compound-induced apoptosis.
Caption: A typical workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on the aforementioned signaling pathways.
Protocol 1: Western Blot Analysis of Akt, NF-κB, and Nrf2 Pathways in Cultured Cells
This protocol is designed for analyzing the expression and phosphorylation status of key proteins in cell culture models, such as LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 30 minutes for phosphorylation events, 6-24 hours for protein expression changes). Include an untreated control group.
2. Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p65, anti-p65, anti-Nrf2, anti-GAPDH, anti-β-actin.
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
7. Detection and Analysis:
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the captured images to quantify the band intensities.
-
Normalize the intensity of the target protein bands to the corresponding loading control bands (GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein levels.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
improving the solubility of Xanthoxylin for aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Xanthoxylin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
A1: this compound is a natural compound isolated from plants of the Zanthoxylum genus.[1] It is a white to pale yellow solid known for its antifungal and anti-inflammatory properties.[1] Like many new chemical entities, this compound is a lipophilic, poorly water-soluble compound, which presents significant challenges for formulation development, particularly for oral and parenteral drug delivery.[2] Poor aqueous solubility can lead to low dissolution rates, incomplete absorption, and variable bioavailability, hindering accurate assessment in preclinical studies and limiting its therapeutic potential.[][4]
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: this compound has limited solubility in water but is soluble in organic solvents like ethanol, chloroform, and Dimethyl Sulfoxide (DMSO).[1] For experimental purposes, high concentrations can be achieved in DMSO, often requiring sonication for complete dissolution.[5] Specific solubility data is summarized in the table below.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[6][7] The choice of method depends on the desired concentration, the specific application (in vitro vs. in vivo), and the required dosage form.[8] Common strategies include:
-
Physical Modifications: Particle size reduction (micronization and nanonization), solid dispersions, and complexation.[7][9]
-
Chemical Modifications: Salt formation (if the molecule has ionizable groups).[6]
-
Use of Excipients: Co-solvents, surfactants, and cyclodextrins.[6][9]
-
pH Adjustment: Modifying the pH of the solution to ionize the drug.[]
Troubleshooting Guide
Q4: My this compound stock solution, prepared in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I fix this?
A4: This is a common issue when diluting a drug from a highly soluble organic solvent into an aqueous system. The drastic change in solvent polarity causes the drug to crash out.
-
Solution 1: Use a Co-solvent System: Instead of diluting directly into the aqueous medium, prepare an intermediate solution containing co-solvents like PEG300 and a surfactant like Tween-80. These excipients help to keep the drug solubilized in the final aqueous dilution.[5][10]
-
Solution 2: Reduce Final Concentration: The final concentration of this compound in your medium may be exceeding its thermodynamic solubility. Try working with a lower final concentration.
-
Solution 3: Check DMSO Percentage: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity. If a higher drug concentration is needed, a more complex formulation approach may be necessary.
Q5: I am unable to achieve a high enough concentration of this compound for my in vivo animal study. What are my options?
A5: In vivo studies often require higher drug concentrations than in vitro assays.
-
Solution 1: Co-solvent Formulations: A mixture of solvents is often effective for in vivo administration. A common formulation includes DMSO, PEG300, Tween-80, and saline.[5][10] Such systems can significantly increase the achievable concentration.
-
Solution 2: Nanosuspensions: This technique involves reducing the drug particle size to the sub-micron range, which increases the surface area for dissolution.[11][12][13] Nanosuspensions are a suitable approach for enhancing the oral or parenteral bioavailability of poorly soluble drugs.[11][14]
-
Solution 3: Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with a cyclodextrin can dramatically increase the aqueous solubility of a hydrophobic drug like this compound.[15][16]
Q6: My experimental results are inconsistent across different batches. Could this be a solubility issue?
A6: Yes, inconsistent solubility can lead to variable drug exposure and unreliable results.
-
Solution 1: Ensure Complete Initial Dissolution: Always ensure your this compound is fully dissolved in the stock solvent before any dilutions. Use of sonication or gentle heating can aid dissolution in DMSO.[5][10]
-
Solution 2: Prepare Fresh Solutions: It is recommended to prepare the final working solutions fresh for each experiment to avoid potential precipitation or degradation over time.[5]
-
Solution 3: Characterize Your Formulation: For complex formulations like nanosuspensions or solid dispersions, characterize the particle size or drug state to ensure consistency between batches.[17]
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration Achieved | Remarks | Source(s) |
| Water | Poorly soluble / Insoluble | Estimated at 2.627 mg/L. | [1][18] |
| DMSO | ≥ 100 mg/mL (509.68 mM) | Requires sonication. | [10] |
| DMSO | 27.5 mg/mL (140.16 mM) | Sonication is recommended. | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.74 mM) | Clear solution for in vivo use. | [10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.74 mM) | Clear solution for in vivo use. | [10] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (10.19 mM) | Sonication is recommended for in vivo use. | [5] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[9] | Simple to prepare, suitable for early-stage studies.[] | Potential for drug precipitation upon dilution; solvent toxicity. |
| pH Adjustment | Ionizing the drug by altering the pH of the solution to increase interaction with water.[] | Simple and cost-effective.[] | Only applicable to ionizable drugs; risk of precipitation in regions with different pH (e.g., GI tract).[19] |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug molecule within the hydrophobic cavity of a cyclodextrin.[15] | Significant solubility enhancement (up to 500-fold reported for some drugs); can improve stability.[15][16] | Requires specific molar ratios; can be expensive. |
| Solid Dispersion | Dispersing the drug in an amorphous state within a hydrophilic polymer matrix to improve wettability and dissolution rate.[20][21] | Enhances dissolution rate and bioavailability; suitable for oral solid dosage forms.[22] | Can be physically unstable (recrystallization); manufacturing can be complex.[21] |
| Nanosuspension | Reducing drug particle size to the nanometer range (<1000 nm) to increase surface area and dissolution velocity.[11][23] | Applicable to most poorly soluble drugs; enhances bioavailability; suitable for multiple administration routes.[12][17] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
Experimental Protocols & Workflows
Below are detailed methodologies for common solubility enhancement techniques.
Protocol 1: Preparation of this compound using a Co-solvent System for In Vivo Administration
This protocol is adapted from commercially available formulation guidelines.[5][10]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use an ultrasonic bath to ensure the powder is completely dissolved.
-
Add Co-solvent: In a separate sterile tube, add the required volume of PEG300.
-
Combine and Mix: Slowly add the DMSO stock solution to the PEG300 while vortexing to mix thoroughly.
-
Add Surfactant: Add the required volume of Tween-80 to the DMSO/PEG300 mixture and vortex until the solution is clear.
-
Final Dilution: Add the saline solution to the mixture to reach the final desired volume and concentration. Mix thoroughly.
-
Final Check: The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[10] It is recommended to use the solution on the same day it is prepared.[10]
Example Calculation for a 1 mL final solution of 2.5 mg/mL:
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add it to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
References
- 1. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 2. doclinika.ru [doclinika.ru]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antifungal | TargetMol [targetmol.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. wjbphs.com [wjbphs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. This compound, 90-24-4 [thegoodscentscompany.com]
- 19. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Xanthoxylin degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Xanthoxylin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural compound with a crystalline structure, appearing as a white to pale yellow solid. It exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antifungal, and antioxidant effects, making it a compound of interest in pharmacological research.[1][2] Maintaining its chemical stability is crucial to ensure the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities with potentially different pharmacological or toxicological properties.
Q2: What are the primary factors that can cause this compound degradation?
Based on general knowledge of flavonoid compounds and chemical stability principles, the primary factors that can cause this compound degradation include:
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents.
-
Photolysis: Degradation induced by exposure to light, particularly UV radiation.
-
Thermal Stress: Degradation at elevated temperatures.[1][3][4]
Q3: How can I visually identify if my this compound sample has degraded?
Visual signs of degradation can include:
-
Color Change: A noticeable change from its typical white to pale yellow color.
-
Precipitation: Formation of solid particles in a previously clear solution.
-
Cloudiness: A solution becoming turbid or opaque.
Any unexpected change in the physical appearance of your solid or dissolved this compound should be considered a potential indicator of degradation.
Troubleshooting Guides
Issue 1: Loss of this compound activity or inconsistent results in experiments.
Potential Cause: Degradation of this compound in stock solutions or during experimental procedures.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your this compound, both in solid form and in solution, is stored according to the recommended guidelines.
-
Prepare Fresh Solutions: If you suspect degradation, prepare fresh stock solutions from the powdered form. It is recommended to use freshly prepared working solutions for experiments.[3]
-
Protect from Light: During experiments, protect solutions containing this compound from direct light by using amber vials or covering the containers with aluminum foil.
-
Control Temperature: Avoid exposing this compound solutions to high temperatures for extended periods. If heating is necessary for dissolution, it should be done carefully and for the shortest time possible.[3][5]
-
pH of Experimental Media: Be mindful of the pH of your buffers and cell culture media, as highly acidic or basic conditions can promote hydrolysis.
-
Perform a Stability Check: If problems persist, perform a simple stability check by analyzing your stock solution using a stability-indicating method like HPLC-UV at different time points.
Issue 2: Unexpected peaks appearing in HPLC chromatograms.
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
-
Review Sample Handling: Carefully review your sample preparation and handling procedures to identify any potential exposure to stress conditions (light, heat, extreme pH).
-
Conduct Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally subjecting this compound to acidic, basic, oxidative, photolytic, and thermal stress. The resulting chromatograms can help identify the retention times of potential degradation products.
-
Use a Validated Stability-Indicating Method: Ensure that your HPLC method is capable of separating the main this compound peak from any potential degradation products. A well-validated stability-indicating method is crucial for accurate quantification.
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[3][4] |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3][5] |
| -20°C | Up to 1 month | Use for short-term storage only.[5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Practically insoluble | [6] |
| DMSO | ≥ 27.5 mg/mL (140.16 mM) | Sonication is recommended to aid dissolution.[3] |
| Ethanol | Soluble | [1][6] |
| Chloroform | Soluble | [1] |
| Hot Methanol (B129727) | Soluble | [4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (12.74 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (12.74 mM) | 10% DMSO, 90% Corn Oil.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 27.5 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3][5]
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol and add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60°C). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in methanol and add an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Monitor the reaction at room temperature for a set period.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 70°C) for a defined period. Also, heat a solution of this compound.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC-UV method. Compare the chromatograms to identify new peaks corresponding to degradation products.
Protocol 3: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products. Note: As a specific validated method for this compound was not found in the literature, the following is a general method that can be used as a starting point for method development and validation, based on methods for similar flavonoid compounds.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (scan for lambda max).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Inhibition of flavonoids on acetylcholine esterase: binding and structure–activity relationship - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural products as IL-6 inhibitors for inflammatory diseases: Synthetic and SAR perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
optimizing the extraction yield of Xanthoxylin from natural sources
Technical Support Center: Optimizing Xanthoxylin Extraction
Welcome to the technical support center for optimizing the extraction of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance extraction efficiency and yield from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a bioactive phenolic compound recognized for its anti-inflammatory and antioxidant properties.[1][2] It is primarily extracted from plants of the Zanthoxylum genus (Rutaceae family), such as Zanthoxylum bungeanum, Zanthoxylum armatum, and Zanthoxylum schinifolium.[3][4][5]
Q2: I am starting a new extraction project. Which method should I choose?
The choice of extraction method depends on your laboratory's equipment, the stability of this compound under experimental conditions, and the desired efficiency.
-
Conventional Methods (Maceration, Soxhlet): These are simple to set up but can be time-consuming and may result in lower yields.[2][6] Soxhlet extraction, while efficient in solvent use, exposes the compound to prolonged heat, which can degrade thermo-labile molecules like this compound.[6][7][8]
-
Advanced Methods (Ultrasound-Assisted, Microwave-Assisted): Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly reduced extraction times, lower solvent consumption, and often higher yields.[7][8][9] UAE uses high-frequency sound waves to create cavitation, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material directly.[7][9][10]
Q3: How do I select the best solvent for this compound extraction?
Solvent selection is critical for maximizing yield.[11] The polarity of the solvent must be matched to this compound. A systematic approach is recommended, starting with non-polar solvents and moving to more polar ones (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> ethanol (B145695) -> methanol (B129727) -> water) to identify the optimal choice.[7] For this compound and similar compounds, alcohols like ethanol and methanol are commonly effective.[11][12]
Q4: How can I quantify the amount of this compound in my crude extract?
High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed with a Diode-Array Detector (DAD) or UV detector at the wavelength of maximum absorbance for this compound.[13]
Troubleshooting Guide
Q5: My this compound yield is consistently lower than expected. What are the common causes?
Low yield is a frequent issue in natural product extraction. Several factors could be responsible:
-
Inappropriate Solvent Choice: The solvent may not have the correct polarity to efficiently solubilize this compound.[7][11]
-
Inefficient Grinding: If the plant material is not ground to a fine, consistent powder, the surface area for solvent penetration is limited, leading to incomplete extraction.[7][11]
-
Thermal Degradation: If using heat-intensive methods like Soxhlet or high-temperature MAE, this compound may be degrading.[7][8]
-
Incomplete Lysis: The plant cells may not be sufficiently ruptured, preventing the solvent from accessing the target compound.[14]
-
Suboptimal Parameters: Factors such as extraction time, temperature, and solvent-to-solid ratio may not be optimized for your specific material.[9][15]
Q6: I am using a Soxhlet extractor and suspect thermal degradation. How can I mitigate this?
If you suspect thermal degradation is reducing your yield, consider the following:
-
Assess Compound Stability: First, confirm if this compound is sensitive to the temperatures reached with your chosen solvent's boiling point.[7]
-
Lower Boiling Point Solvent: Use a solvent with a lower boiling point, if it is still effective for extraction.
-
Switch to a Non-Thermal Method: Transition to a method that operates at or near room temperature, such as Ultrasound-Assisted Extraction (UAE) or maceration.[6][7]
-
Use a Rotary Evaporator: When concentrating the filtrate, use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature, minimizing heat exposure.[11]
Q7: My crude extract is very impure. How can I improve the purification step?
Purification is essential for isolating high-purity this compound. Column chromatography is a common and effective method.
-
Choose the Right Stationary Phase: While silica (B1680970) gel is common, if your compound is unstable, consider a more inert phase like alumina (B75360) or a bonded phase like C18.[7]
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., petroleum ether:ethyl acetate mixtures) to find the one that provides the best separation for this compound.[3]
-
Employ Gradient Elution: Start with a non-polar mobile phase and gradually increase the polarity. This technique effectively separates compounds with different polarities.[7][11]
-
Recrystallization: After column chromatography, recrystallization can be used as a final step to achieve high purity (>98%).[3]
Data Presentation: Comparison of Extraction Methods
The following tables summarize key parameters and typical performance for various extraction techniques. Note that actual yields are highly dependent on the specific plant source and experimental conditions.
Table 1: Comparison of Common Extraction Methods for this compound
| Extraction Method | Key Advantages | Key Disadvantages | Typical Time | Temperature |
|---|---|---|---|---|
| Maceration | Simple, low-cost setup; minimal heat exposure. | Time-consuming, high solvent consumption, lower yields.[6] | 24-72 hours | Room Temp |
| Soxhlet Extraction | Reduced solvent consumption vs. maceration.[6] | Prolonged heat exposure can degrade compounds.[7][8] | 6-24 hours | Solvent BP |
| Ultrasound-Assisted (UAE) | Fast, high yield, reduced solvent use.[7][8][10] | Requires specialized equipment (ultrasonic bath). | 15-60 min | Controlled |
| Microwave-Assisted (MAE) | Extremely fast, highly efficient.[9] | Risk of localized overheating, requires microwave-safe vessels. | 1-15 min | High |
| Supercritical Fluid (SFE) | Yields highly pure extracts, solvent-free final product. | High initial equipment cost, complex operation. | 1-2 hours | Controlled |
Table 2: Influence of Key Parameters on Microwave-Assisted Extraction (MAE) Yield
| Parameter | General Effect on Yield | Optimization Strategy |
|---|---|---|
| Microwave Power (W) | Yield increases with power up to an optimal point, after which degradation may occur.[15] | Test a range (e.g., 100-500 W) to find the balance between efficiency and degradation.[15] |
| Extraction Time (min) | Yield increases with time until a plateau is reached. | Perform a time-course study (e.g., 1-10 min) to identify the shortest time for maximum yield.[15] |
| Solvent:Material Ratio | A higher ratio improves extraction until the solvent is saturated.[16] | Optimize the ratio (e.g., 10:1 to 30:1 mL/g) to ensure complete extraction without excessive solvent waste.[16] |
| Solvent Type | Dielectric properties of the solvent affect how efficiently it absorbs microwave energy. | Polar solvents like ethanol and methanol are generally effective.[9] |
Experimental Protocols & Workflows
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting this compound using UAE, a modern and efficient method.
-
Preparation of Plant Material:
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add the chosen solvent (e.g., 150 mL of 95% ethanol, for a 15:1 solvent-to-solid ratio).[17]
-
Place the flask into an ultrasonic bath. Ensure the water level in the bath is slightly above the solvent level in the flask.[7]
-
Sonicate for a predetermined optimal time and temperature (e.g., 40 minutes at 40°C).[17]
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45°C) to obtain the crude extract.[7][11]
-
-
Quantification (Optional):
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC to determine the this compound concentration.[3]
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of a crude extract to isolate this compound.
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent (e.g., petroleum ether).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. The sample-to-silica gel ratio should be approximately 1:40 (w/w).[3]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., petroleum ether:ethyl acetate, 15:1 v/v).[3]
-
Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column bed.
-
-
Elution:
-
Begin elution with the initial non-polar mobile phase (e.g., petroleum ether:ethyl acetate, 15:1 v/v).[3]
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (ethyl acetate) to elute compounds of increasing polarity.[11]
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.
-
Pool the pure fractions containing the target compound and evaporate the solvent to obtain purified this compound. For very high purity, a final recrystallization step can be performed.[3]
-
Visualizations
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Define nodes start [label="Plant Material\n(e.g., Zanthoxylum sp.)", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Preparation\n(Drying, Grinding)"]; extr [label="Extraction\n(UAE, MAE, Soxhlet)"]; filt [label="Filtration"]; conc [label="Concentration\n(Rotary Evaporation)"]; crude [label="Crude this compound\nExtract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography)"]; analyze [label="Analysis\n(HPLC, TLC)"]; final [label="High-Purity\nthis compound", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges start -> prep [arrowhead=normal, color="#5F6368"]; prep -> extr [arrowhead=normal, color="#5F6368"]; extr -> filt [arrowhead=normal, color="#5F6368"]; filt -> conc [arrowhead=normal, color="#5F6368"]; conc -> crude [arrowhead=normal, color="#5F6368"]; crude -> purify [arrowhead=normal, color="#5F6368"]; purify -> analyze [label="Monitor Purity", style=dashed, arrowhead=normal, color="#EA4335"]; purify -> final [arrowhead=normal, color="#5F6368"]; final -> analyze [label="Final QC", style=dashed, arrowhead=normal, color="#EA4335"]; } enddot Caption: General experimental workflow for this compound extraction and purification.
// Node styles problem [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; action [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; solution [shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF", label="Optimized\nYield"];
// Define nodes low_yield [label="Low Extraction\nYield?", id=problem]; check_grind [label="Is Particle Size\nFine & Uniform?", id=check]; check_solvent [label="Is Solvent\nPolarity Optimal?", id=check]; check_method [label="Is Method\nAppropriate?", id=check]; check_temp [label="Is Temperature\nToo High?", id=check];
action_grind [label="Regrind Material\nto Fine Powder", id=action]; action_solvent [label="Test Solvents of\nVarying Polarity", id=action]; action_method [label="Consider UAE or MAE\nfor Higher Efficiency", id=action]; action_temp [label="Use Lower Temp or\nNon-Thermal Method", id=action];
// Define edges low_yield -> check_grind [label="Start Here", color="#5F6368"]; check_grind -> check_solvent [label="Yes", color="#34A853"]; check_grind -> action_grind [label="No", color="#EA4335"]; action_grind -> low_yield [style=dashed, color="#5F6368"];
check_solvent -> check_method [label="Yes", color="#34A853"]; check_solvent -> action_solvent [label="No", color="#EA4335"]; action_solvent -> low_yield [style=dashed, color="#5F6368"];
check_method -> check_temp [label="Yes", color="#34A853"]; check_method -> action_method [label="No", color="#EA4335"]; action_method -> low_yield [style=dashed, color="#5F6368"];
check_temp -> solution [label="No", color="#34A853"]; check_temp -> action_temp [label="Yes\n(for heat methods)", color="#EA4335"]; action_temp -> low_yield [style=dashed, color="#5F6368"]; } enddot Caption: Troubleshooting flowchart for diagnosing low this compound extraction yield.
// Node styles stimulus [shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; pathway_node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; target_node [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define nodes lps [label="Inflammatory Stimulus\n(e.g., LPS)", id=stimulus]; akt [label="Akt", id=pathway_node]; hif [label="HIF-1α", id=pathway_node]; nfkb [label="NF-κB", id=target_node]; cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", id=outcome]; xantho [label="this compound", id=inhibitor];
// Define edges and relationships lps -> akt [color="#5F6368"]; akt -> hif [color="#5F6368"]; hif -> nfkb [color="#5F6368"]; nfkb -> cytokines [label="Transcription", color="#5F6368"];
// Inhibition action xantho -> akt [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; xantho -> hif [arrowhead=tee, color="#EA4335", style=bold]; xantho -> nfkb [arrowhead=tee, color="#EA4335", style=bold]; } enddot Caption: Anti-inflammatory mechanism of this compound via inhibition of the Akt/HIF-1α/NF-κB pathway.[1][2]
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Supercritical Extraction Process, Compositional Analysis and Anti-Inflammatory and Analgesic Effects of Zanthoxylum schinifolium Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Optimization of Ultrasound-assisted Extraction Procedure to Determine Astaxanthin in Xanthophyllomyces dendrorhous by Box-Behnken Designn | Semantic Scholar [semanticscholar.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. thescipub.com [thescipub.com]
- 13. researchgate.net [researchgate.net]
- 14. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 15. Effects of process parameters in microwave-assisted extraction on the anthocyanin-enriched extract from Rhodomyrtus tomentosa (Ait.) Hassk and its storage conditions on the kinetic degradation of anthocyanins in the extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ultrasound-Assisted Aqueous Two-Phase System for Extraction and Enrichment of Zanthoxylum armatum Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Xanthoxylin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthoxylin. The information is designed to address common issues and inconsistencies encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is different from published values. What could be the cause?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to use the same cell line as the reference study.
-
Cell Density and Proliferation Rate: The number of cells seeded and their growth rate can significantly impact the calculated IC50. Ensure consistent cell seeding densities and monitor cell proliferation.
-
Compound Stability and Solubility: this compound may have limited stability and solubility in cell culture media. Degradation or precipitation of the compound will lead to a lower effective concentration and consequently a higher apparent IC50.
-
Assay-Specific Variability: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.
-
Inconsistent Pipetting and Dilution: Errors in preparing serial dilutions of this compound can directly affect the accuracy of the dose-response curve.
Q2: I am observing high variability between replicate wells in my cell viability assay. What are the likely causes?
A2: High variability can be attributed to several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and this compound, leading to variability. It is recommended to fill the outer wells with sterile PBS or media without cells to create a humidity barrier.
-
Inconsistent Compound Addition: Pipetting errors can lead to different starting concentrations in each well. Use calibrated pipettes and consider using a multi-channel pipette for adding the compound to minimize timing and volume differences.
-
Compound Precipitation: Visually inspect the wells under a microscope for any signs of this compound precipitation, especially at higher concentrations.
Q3: this compound is a colored compound. Can this interfere with my colorimetric assays (e.g., MTT)?
A3: Yes, the inherent color of natural products like this compound can interfere with absorbance-based assays. It is essential to include a "no-cell" control containing media and this compound at each concentration to measure and subtract the background absorbance.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and light exposure. It is advisable to prepare fresh dilutions of this compound for each experiment and minimize its exposure to light. If inconsistent results persist, consider performing a stability study by incubating this compound in your culture medium at 37°C and quantifying its concentration over time using methods like HPLC.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound bioassays.
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh this compound stock solutions and dilutions for each experiment. Protect from light. Consider performing a time-course experiment to assess stability in your specific cell culture medium. |
| Solubility Issues | Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO). Visually inspect for precipitation in the final culture medium, especially at higher concentrations. Sonication may aid dissolution. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a consistent pipetting technique, especially for serial dilutions. Utilize a multi-channel pipette for adding reagents to the plate to ensure consistency. |
| Cell Seeding Variation | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row/column to prevent settling. |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. |
Issue 2: High Background in Absorbance or Fluorescence-Based Assays
| Possible Cause | Suggested Solution |
| Inherent Color of this compound | Include a "no-cell" control with media and this compound at each tested concentration. Subtract the average absorbance of these wells from the corresponding experimental wells. |
| Autofluorescence of this compound | For fluorescence-based assays, measure the fluorescence of "no-cell" control wells containing this compound to determine its intrinsic fluorescence at the excitation/emission wavelengths of your assay. |
| Media Component Interference | Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay. |
Issue 3: Unexpected Biological Readouts
| Possible Cause | Suggested Solution |
| Off-Target Effects | This compound may have biological effects other than the one being measured. Consider using multiple, mechanistically different assays to confirm the observed phenotype. |
| Cell Line Misidentification or Contamination | Verify the identity of your cell line using STR profiling. Regularly test for mycoplasma contamination. |
| Incorrect DMSO Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 1.6 | [1] |
| ACP-03 | - | 26.0 | [1] |
| HepG2 | Liver Cancer | - | [1] |
| B16F10 | Melanoma | - | [2] |
Note: This table is not exhaustive and IC50 values can vary based on experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot for Akt/NF-κB Signaling Pathway
This protocol outlines the steps to analyze changes in the Akt/NF-κB pathway upon this compound treatment.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound-treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Signaling pathways modulated by this compound.[3]
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Stability of Xanthoxylin in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Xanthoxylin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a natural phenolic compound isolated from plants of the Zanthoxylum genus.[1][2] It is a white to pale yellow crystalline solid with limited solubility in water but soluble in organic solvents like DMSO and ethanol.[2] this compound has demonstrated various biological activities, including antifungal, antioxidant, and anti-inflammatory effects.[3][4]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What could be the cause?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be too high for the aqueous environment of the cell culture medium.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution of this compound into the aqueous medium can cause the compound to precipitate.[5]
-
pH of the Medium: The typical pH of cell culture media (7.2-7.4) may affect the solubility and stability of this compound.
-
Interaction with Media Components: Components in the media, such as salts and proteins from fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[5]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results are a common indicator of compound instability. This compound, as a phenolic compound, may degrade in the incubator over the course of your experiment. Factors influencing its stability include:
-
Temperature: Standard cell culture conditions (37°C) can accelerate the degradation of temperature-sensitive compounds.
-
Light Exposure: Phenolic compounds can be sensitive to light, leading to photodegradation.[6]
-
pH: The slightly alkaline pH of most cell culture media can promote the degradation of some phenolic compounds.[7][8]
-
Oxidation: The presence of dissolved oxygen in the media can lead to oxidative degradation.[9]
-
Enzymatic Degradation: If working with metabolically active cells, they may secrete enzymes that can metabolize this compound.
Q4: How can I prepare and store this compound stock solutions to maximize stability?
For optimal stability, prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] When preparing your working solution, it is advisable to perform serial dilutions in pre-warmed cell culture medium to minimize "solvent shock."[5]
Q5: What is the recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should generally be kept below 0.5% (v/v).[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.[5]
Troubleshooting Guides
Issue 1: Visible Precipitation of this compound in Culture Wells
| Symptom | Possible Cause | Solution |
| Cloudy or turbid medium, visible particles or crystals. | Concentration exceeds solubility limit. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test before conducting experiments. |
| "Solvent Shock" from rapid dilution. | Prepare intermediate dilutions of your this compound stock solution in pre-warmed culture medium before the final dilution in the culture plate.[5] | |
| Interaction with serum proteins. | If your experimental design allows, try reducing the serum (FBS) concentration. Alternatively, consider adapting your cells to a serum-free medium.[10] | |
| Improper pH of the medium. | Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). |
Issue 2: High Variability in Experimental Results
| Symptom | Possible Cause | Solution |
| Inconsistent results between replicate wells or experiments. | Degradation of this compound under experimental conditions. | Perform a stability study to determine the half-life of this compound in your specific cell culture medium at 37°C. This will help you understand the effective concentration over time. Consider replenishing the medium with freshly prepared this compound at appropriate intervals for longer experiments. |
| Photodegradation. | Protect your stock solutions, media containing this compound, and cell culture plates from light by using amber vials and minimizing exposure to ambient light.[11] | |
| Oxidation. | Consider supplementing the cell culture medium with antioxidants like N-acetylcysteine or ascorbic acid to mitigate oxidative degradation.[9] Deoxygenating the media by sparging with nitrogen before use can also be considered, though may be challenging for routine cell culture. | |
| Temperature fluctuations. | Ensure your incubator maintains a stable and accurate temperature. |
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration of this compound (µM) - Medium A (e.g., DMEM + 10% FBS) | % Remaining | Concentration of this compound (µM) - Medium B (e.g., RPMI-1640 + 10% FBS) | % Remaining |
| 0 | Initial Concentration | 100% | Initial Concentration | 100% |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
This table should be populated with data from your own experiments using a validated analytical method such as HPLC.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol provides a framework for determining the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile, light-protected microcentrifuge tubes or a multi-well plate
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid like formic acid for better peak shape)
-
Quenching solution (e.g., cold acetonitrile)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution in your complete cell culture medium to the desired final concentration. Prepare a sufficient volume for all time points.
-
Aliquot the working solution into sterile, light-protected containers for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At each time point: a. Remove an aliquot of the this compound-containing medium. b. Quench any potential enzymatic activity and precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of medium). c. Vortex briefly and centrifuge at high speed to pellet the precipitated proteins. d. Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC. Develop an HPLC method that provides good separation and a sharp peak for this compound.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life of this compound in your specific medium.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. This compound | Antifungal | TargetMol [targetmol.com]
- 2. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adaptation of cell lines to serum-free culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytotechlab.com [phytotechlab.com]
Technical Support Center: Minimizing Off-Target Effects of Xanthoxylin in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Xanthoxylin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
A1: this compound is a natural compound isolated from plants of the Zanthoxylum genus.[1] It is recognized for its cytotoxic and anti-inflammatory properties.[1][2] Its primary on-target effects are believed to involve the induction of apoptosis in cancer cells and the modulation of key signaling pathways such as NF-κB, Nrf2, and Akt/HIF-1α.[2][3][4]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target. These effects can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. For this compound, like many small molecules, understanding and minimizing off-target effects is crucial for accurate preclinical validation.
Q3: I am observing unexpected cellular phenotypes with this compound treatment. Could these be off-target effects?
A3: It is possible. Unexpected phenotypes, such as changes in cell morphology, proliferation rates, or signaling pathways not previously associated with this compound's known targets, may indicate off-target activities. It is essential to systematically investigate these observations to distinguish between on-target and off-target effects.
Q4: How can I begin to identify potential off-targets of this compound?
Q5: What is the importance of a dose-response curve in minimizing off-target effects?
A5: A dose-response curve is critical for determining the optimal concentration range for your experiments.[7][8][9] Off-target effects are often observed at higher concentrations. By establishing the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for the desired on-target effect, you can select the lowest effective concentration, thereby minimizing the risk of engaging off-target proteins.[7][8][9]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a thorough literature search: Look for any reported off-targets of this compound or structurally similar compounds. 2. Conduct a counter-screen: Test this compound against a panel of known common off-target proteins (e.g., a kinome scan). 3. Validate with a secondary compound: Use a structurally different compound that targets the same primary pathway to see if it recapitulates the phenotype. |
| Cell line sensitivity | 1. Test in multiple cell lines: Different cell lines can have varying sensitivities due to differences in protein expression and metabolic pathways. 2. Perform a detailed dose-response matrix: Vary both concentration and incubation time to identify a therapeutic window. |
| Compound instability or degradation | 1. Check compound stability: Assess the stability of this compound in your specific cell culture media over the course of the experiment. 2. Prepare fresh solutions: Always use freshly prepared stock solutions of this compound for your experiments. |
Problem 2: Inconsistent or Unexpected Western Blot Results
| Possible Cause | Troubleshooting Steps |
| High background | 1. Optimize blocking conditions: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Adjust antibody concentrations: Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. 3. Increase washing steps: Extend the duration and number of washes to remove non-specifically bound antibodies. |
| Activation of unintended signaling pathways | 1. Perform a pathway analysis: Use pathway-specific antibody arrays or phosphoproteomics to get a broader view of the signaling changes induced by this compound. 2. Inhibit the suspected off-target pathway: Use a known inhibitor for the unexpected pathway in combination with this compound to see if the phenotype is rescued. |
| Antibody cross-reactivity | 1. Validate your antibodies: Use positive and negative controls (e.g., knockout/knockdown cell lines) to ensure your antibody is specific to the target protein. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | 1.6 | [1] |
| ACP-03 | - | 26.0 | [1] |
| A549 | Lung Carcinoma | > 20 | [10] |
| SCC-1 | Oral Squamous Carcinoma | 10 - 30 | [5] |
| Capan-2 | Pancreatic Cancer | ~7 | [5] |
| HTB-140 | Melanoma | - | [5] |
Note: The study reporting on SCC-1 cells was retracted and should be interpreted with caution.[5]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and to establish a dose-response curve.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of this compound's impact on specific protein expression and phosphorylation status within signaling cascades.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound at desired concentrations and time points. After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Apoptosis induction pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. collaborativedrug.com [collaborativedrug.com]
- 10. medchemexpress.com [medchemexpress.com]
Xanthoxylin Dose-Response Curve Optimization: A Technical Support Guide
Welcome to the technical support center for Xanthoxylin in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for optimizing dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in vitro?
A1: this compound is a bioactive phenolic compound known for its anti-inflammatory and antioxidant properties.[1] Its primary mechanism involves the modulation of key signaling pathways. It has been shown to suppress the Akt/HIF-1α/NF-κB signaling pathway, which is crucial for inflammatory responses.[1][2] Concurrently, it activates the Nrf2 pathway, enhancing cellular antioxidant responses.[1][2] This dual action leads to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3] In some cancer cell lines, this compound can also induce apoptosis.[4]
Q2: How should I dissolve and prepare this compound for in vitro experiments?
A2: this compound is soluble in DMSO.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution should be stored at -20°C. For experiments, create serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium remains non-toxic to your cells, typically below 0.5%.[6] If you observe precipitation upon dilution, gentle warming or sonication can aid dissolution.[5]
Q3: What is a recommended starting concentration range for a dose-response experiment?
A3: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on available data, a broad dose-range finding study is recommended. A starting range of 0.1 µM to 100 µM is advisable.
-
For anti-inflammatory assays in macrophages (e.g., RAW 264.7), effects have been observed between 5 µM and 10 µM, with concentrations up to 50 µM showing no toxicity.[1][3]
-
For cytotoxicity studies in cancer cell lines (e.g., HCT116, HepG2), IC50 values have been reported in the low micromolar range (e.g., 1.6 µM).[4]
-
In some cell lines, concentrations as high as 50 µg/mL have been shown to decrease cell viability significantly.[5]
Q4: What incubation time should I use for this compound treatment?
A4: The ideal incubation time varies with the experimental objective:
-
Signaling Pathway Analysis (e.g., Western Blot for p-Akt): Shorter time points, such as 30 minutes to 6 hours, are often sufficient.
-
Cytokine Production (e.g., ELISA for TNF-α): Longer incubation periods, typically 12 to 24 hours, are common.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH): Treatment times of 24, 48, or 72 hours are frequently used to assess long-term effects.[3][4][5] A time-course experiment is highly recommended to determine the optimal endpoint for your specific model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable dose-response effect | 1. Concentration range is too low or too high (outside the therapeutic window).2. Incubation time is not optimal for the endpoint.3. The chosen cell line or endpoint is not sensitive to this compound.4. Compound degradation. | 1. Perform a wider dose-range finding study using logarithmic dilutions (e.g., 0.01 µM to 100 µM).2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).3. Verify the expected signaling pathway is active in your cell line. Consider a more proximal readout (e.g., NF-κB translocation instead of cytokine release).4. Prepare fresh dilutions from a validated stock solution for each experiment. |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. "Edge effects" on the culture plate.3. Improper mixing of the compound in the wells. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate. Fill them with sterile PBS or medium to maintain humidity.3. After adding the compound, gently mix the plate using a rocking motion or by carefully pipetting up and down. |
| A biphasic or U-shaped dose-response curve | 1. Off-target effects at higher concentrations.2. Activation of compensatory feedback loops.3. Compound precipitation at high concentrations. | 1. This is a valid biological response known as hormesis. Analyze the data using a suitable non-linear regression model that can fit a biphasic curve.2. Investigate potential secondary targets through literature review.3. Visually inspect wells with the highest concentrations for any precipitate. If observed, reconsider the solvent or maximum concentration. |
| Poor cell viability at all concentrations | 1. Cytotoxicity of this compound in your specific cell type.2. Solvent (DMSO) concentration is too high. | 1. Perform a dedicated cytotoxicity assay (e.g., LDH release or a viability stain like Trypan Blue) in parallel with your functional assay.2. Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Models
| Cell Line | Assay Type | Effective Concentration | Observation | Reference |
| RAW 264.7 | Cell Viability | 0.1 - 50 µM | Non-toxic | [1][3] |
| RAW 264.7 (LPS-stimulated) | Anti-inflammatory | 10 µM | Significant reduction in IL-1β, IL-6, TNF-α | [1][3] |
| B16F10 Melanoma | Cell Viability | 3.125 µg/mL | Increased viability | [5] |
| B16F10 Melanoma | Cell Viability | 50 µg/mL | Significantly decreased viability | [5] |
| HCT116 | Cytotoxicity | IC50: 1.6 µM | Potent cytotoxicity | [4] |
| ACP-03 | Cytotoxicity | IC50: 26.0 µM | Cytotoxicity | [4] |
| HepG2 | Apoptosis Induction | 12 and 24 µM | Time- and concentration-dependent apoptosis | [4] |
Experimental Protocols
Protocol: Determining this compound IC50 using an MTT Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line.
1. Materials
-
Selected adherent cell line (e.g., HepG2, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
This compound powder
-
Sterile DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
2. Compound Preparation
-
Prepare a 20 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete growth medium to create 2X working solutions. A suggested 8-point dose range could be 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, and 1.56 µM.
-
Prepare a vehicle control (0.5% DMSO in medium) and a "no cells" blank control (medium only).
3. Cell Seeding
-
Culture cells to ~80-90% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Avoid the outer wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
4. Cell Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the 2X this compound working solutions, vehicle control, or blank medium to the appropriate wells in triplicate. The final concentrations will be 1X (100 µM, 50 µM, etc.).
-
Return the plate to the incubator for the desired treatment period (e.g., 48 hours).
5. MTT Assay
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from all wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
Visualizations
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
selecting the appropriate vehicle for in vivo administration of Xanthoxylin
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate vehicle for the in vivo administration of Xanthoxylin. The information is presented in a question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenge in formulating this compound for in vivo administration is its low aqueous solubility. This compound is a hydrophobic compound, making it difficult to dissolve in aqueous vehicles such as saline or phosphate-buffered saline (PBS) at concentrations typically required for animal studies. This can lead to issues with bioavailability, dose accuracy, and potential precipitation at the injection site.
Q2: What are the recommended vehicles for intraperitoneal (IP) injection of this compound?
A2: Due to its hydrophobic nature, a co-solvent system is typically required for the intraperitoneal administration of this compound. A commonly recommended and effective vehicle consists of a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), a surfactant like Tween 80, and saline.[1] This combination helps to solubilize this compound and maintain its stability in the formulation.
Q3: Are there any established protocols for preparing a this compound solution for IP injection?
A3: Yes, a widely used protocol for preparing a clear solution of this compound for in vivo experiments involves a stepwise addition of solvents.[1] For instance, to prepare a 1 mL working solution, you would first dissolve the required amount of this compound in a small volume of DMSO to create a stock solution. This stock solution is then further diluted with PEG300, followed by the addition of Tween-80, and finally brought to the desired volume with saline.[1] It is crucial to ensure the solution is clear at each step before adding the next solvent.[1]
Q4: What is a suitable vehicle for the oral administration of this compound?
A4: For oral gavage, a vehicle composed of DMSO and corn oil is a viable option.[1] A common formulation involves dissolving this compound in a small amount of DMSO and then suspending this solution in corn oil.[1] This method helps to improve the oral absorption of the hydrophobic compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during vehicle preparation. | - Low solubility in the chosen solvent system.- Incorrect order of solvent addition.- Temperature fluctuations. | - Ensure this compound is fully dissolved in DMSO before adding other co-solvents.- Add co-solvents sequentially and ensure the solution is clear at each step.[1]- Gentle warming and sonication can be used to aid dissolution, but the stability of this compound under these conditions should be verified. |
| Phase separation or cloudiness in the final formulation. | - Incomplete mixing of components.- Incompatibility of vehicle components at the tested ratios. | - Vortex the mixture thoroughly after the addition of each component.- Prepare the formulation fresh before each use. |
| Observed toxicity or adverse effects in animals (e.g., irritation, lethargy). | - High concentration of DMSO or other organic solvents.- The inherent toxicity of the vehicle components. | - Minimize the final concentration of DMSO in the injected solution. For sensitive animals, it is recommended to keep the DMSO proportion below 2%.- Include a vehicle-only control group in your experiment to assess the effects of the vehicle itself.[2] |
| Inconsistent experimental results or low bioavailability. | - Poor absorption of this compound from the administration site.- Instability of the formulation. | - Optimize the vehicle composition to enhance solubility and absorption.- Consider alternative administration routes if IP or oral routes prove ineffective. |
Quantitative Data Summary
The following tables summarize key solubility information and recommended vehicle compositions for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Limited solubility | [3] |
| Ethanol | Soluble | [3] |
| Chloroform | Soluble | [3] |
| DMSO | ≥ 2.5 mg/mL | [1] |
Table 2: Recommended Vehicle Compositions for In Vivo Administration
| Administration Route | Vehicle Composition | Achievable Concentration |
| Intraperitoneal (IP) Injection | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[1] |
| Oral Gavage | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Objective: To prepare a clear and stable solution of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 25 mg/mL. Vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.
-
Prepare the final injection solution. In a sterile microcentrifuge tube, add the components in the following order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final solution thoroughly to ensure homogeneity. The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for any signs of precipitation or phase separation before administration. The solution should be clear.
-
Administer the solution to the animals at the desired dosage. For example, a 10 mg/kg dose in a 25g mouse would require a 100 µL injection volume.
Note: It is recommended to prepare the working solution fresh on the day of use.[1]
Visualizations
Caption: Workflow for selecting an appropriate in vivo vehicle for this compound.
Caption: General pharmacokinetic and pharmacodynamic pathway of this compound.
References
Technical Support Center: Managing Xanthoxylin Autofluorescence in Imaging Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges associated with the autofluorescence of Xanthoxylin in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with this compound?
Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light, which can interfere with the detection of your specific fluorescent labels. This can lead to a high background signal, obscuring the true signal from your target and making it difficult to distinguish between specific staining and noise.[1][2][3] Plant-derived compounds, such as this compound, are often inherently fluorescent due to their chemical structure.[4][5][6]
Q2: I can't find the specific excitation and emission spectra for this compound. What should I do?
Troubleshooting Guide: Characterizing this compound Autofluorescence
To effectively deal with this compound's autofluorescence, you first need to understand its spectral characteristics.
Workflow for Characterizing Autofluorescence
Caption: Workflow to determine the emission spectrum of this compound autofluorescence.
Troubleshooting Guide: Strategies to Mitigate this compound Autofluorescence
Once you have an idea of the spectral properties of this compound, you can employ one or a combination of the following strategies to reduce its impact on your imaging experiments.
Decision-Making Flowchart for Autofluorescence Reduction
Caption: Decision-making flowchart for selecting a strategy to reduce autofluorescence.
Comparison of Autofluorescence Reduction Techniques
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Spectral Separation | Choose fluorophores with emission spectra that do not overlap with this compound's autofluorescence. | Simple to implement; preserves sample integrity. | May require purchasing new antibodies/reagents; far-red imaging may require specialized equipment. | Experiments where red or far-red detection is feasible.[8][9] |
| Chemical Quenching | Use chemical reagents to reduce the fluorescence of endogenous molecules. | Can be effective for strong autofluorescence; compatible with most standard microscopes. | Can sometimes reduce specific signal; may not be effective for all types of autofluorescence; requires protocol optimization.[8][10] | Tissues with very high autofluorescence where other methods are insufficient. |
| Photobleaching | Expose the sample to intense light to destroy autofluorescent molecules before labeling. | Effective and does not require chemical treatment after fixation. | Can potentially damage the sample or the epitope of interest; time-consuming.[9][11] | Fixed samples where the target epitope is known to be robust. |
| Spectral Unmixing | Computationally separate overlapping emission spectra. | Highly specific; can separate multiple overlapping signals; provides quantitative data. | Requires a confocal microscope with a spectral detector; can be computationally intensive; requires proper controls.[12][13][14] | Complex multi-color imaging experiments with significant spectral overlap. |
Detailed Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B (SBB)
This protocol is for reducing lipophilic autofluorescence, which is common in plant tissues. It is typically performed after immunofluorescence staining.
-
Perform Staining: Complete your standard immunofluorescence protocol, including primary and secondary antibody incubations and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter through a 0.2 µm filter to remove any undissolved particles.
-
Incubate with SBB: Incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.
-
Wash: Briefly wash the slides in PBS.
-
Mount: Mount the coverslips using an aqueous mounting medium.
Note: Optimize the incubation time with SBB, as over-incubation can lead to a loss of specific signal.
Protocol 2: Photobleaching
This protocol aims to destroy autofluorescent molecules by exposing the sample to intense light.
-
Prepare Sample: Prepare your sample as you would for your imaging experiment, but before the addition of any fluorescent labels.
-
Expose to Light: Place the sample on the microscope stage and expose it to the excitation light that causes the most significant autofluorescence (typically UV or blue light) at high intensity for a prolonged period (e.g., 1-3 hours). The optimal time will need to be determined empirically.
-
Proceed with Staining: After photobleaching, proceed with your standard staining protocol.
Caution: Photobleaching can potentially damage the sample or the epitopes of interest. It is crucial to include controls to ensure that the photobleaching process does not affect your specific staining.[11]
Protocol 3: Spectral Imaging and Linear Unmixing
This advanced technique requires a confocal microscope with a spectral detector.
-
Prepare Control Samples: You will need three control samples:
-
An unstained sample to capture the autofluorescence spectrum of the tissue.
-
A sample stained only with your fluorophore of interest to capture its emission spectrum.
-
A sample containing only this compound to capture its specific autofluorescence spectrum.
-
-
Acquire Reference Spectra: For each control sample, acquire a lambda stack (a series of images taken at different emission wavelengths) to generate a reference spectrum for each fluorescent component.
-
Acquire Image of Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Linear Unmixing: Use the software on your confocal microscope to perform linear unmixing.[12][13][14] This process will use the reference spectra to computationally separate the mixed signals from your experimental sample into distinct channels representing your fluorophore and the autofluorescence.
Signaling Pathways and Workflows
General Workflow for an Immunofluorescence Experiment with Autofluorescence Correction
Caption: A generalized workflow for immunofluorescence experiments incorporating steps to mitigate autofluorescence.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agritrop.cirad.fr [agritrop.cirad.fr]
- 13. Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing Xanthoxylin Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experimental variables when using Xanthoxylin in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment to observe cytotoxicity?
A1: The optimal incubation time for this compound treatment is cell-line dependent and depends on the experimental endpoint. Generally, time-course experiments are recommended to determine the ideal duration for your specific cell model. Based on available data, significant cytotoxic effects are typically observed within a 24 to 72-hour window. For initial experiments, treating cells for 24, 48, and 72 hours is a standard approach to capture both early and late responses.
Q2: How does this compound induce cell death?
A2: this compound primarily induces apoptosis, or programmed cell death. This process is often concentration- and time-dependent. Key hallmarks of apoptosis induced by this compound include the activation of caspases, externalization of phosphatidylserine (B164497) (PS) on the cell membrane, and DNA fragmentation.
Q3: Which signaling pathways are modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis. Notably, it can suppress the Akt/HIF-1α/NF-κB signaling pathway, which is often implicated in pro-inflammatory responses and cell survival.[1][2][3][4] Concurrently, it can activate the Nrf2 pathway, a critical regulator of antioxidant responses.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines. It is important to note that these values can vary based on experimental conditions such as cell density and passage number.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| This compound | Neuroblastoma (NGP, SH-SY-5Y, SK-N-AS) | Neuroblastoma | Not Specified | ~12 |
| This compound | HTB-26 | Breast Cancer | Not Specified | 10 - 50 |
| This compound | PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 |
| This compound | HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 |
| Xanthohumol | HT-29 | Colon Cancer | 24 | Induces apoptosis at 5, 10, and 20 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin (B1180172) V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after this compound treatment. For adherent cells, gently detach them using a non-enzymatic method to maintain membrane integrity. Collect floating cells as they may be apoptotic.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[7][8]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[7][8]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.[7]
Protocol 3: Western Blot Analysis for Signaling Pathways
This protocol is for detecting changes in protein expression and phosphorylation in pathways like Akt/NF-κB following this compound treatment.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL detection reagent and visualize the protein bands using an imaging system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in MTT assay.
-
Possible Cause: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range. Ensure a standardized cell seeding density to have consistent confluency at the time of treatment.[9]
-
-
Possible Cause: this compound precipitation.
-
Solution: Visually inspect the culture medium for any precipitate, especially at higher concentrations. Ensure the final DMSO concentration is not causing solubility issues.
-
-
Possible Cause: Interference of this compound with MTT reagent.
-
Solution: Run a cell-free control by adding this compound and MTT to the medium to check for any direct reduction of MTT by the compound.[10]
-
Issue 2: High background or weak signal in Annexin V/PI staining.
-
Possible Cause: Harsh cell handling.
-
Solution: For adherent cells, avoid harsh trypsinization which can damage the cell membrane and lead to false positives. Use gentle cell scrapers or a mild dissociation solution.[11]
-
-
Possible Cause: Inappropriate incubation time.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for detecting early and late apoptotic populations.[12]
-
-
Possible Cause: Reagent issues.
-
Solution: Ensure reagents are not expired and have been stored correctly. Titrate Annexin V and PI concentrations to find the optimal staining concentration for your cell type.[7]
-
Issue 3: Weak or no signal in Western Blot.
-
Possible Cause: Suboptimal incubation time for pathway modulation.
-
Solution: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment (e.g., 0.5, 1, 3, 6, 12, 24 hours) to determine the peak response time for the specific protein of interest after this compound treatment.
-
-
Possible Cause: Low protein expression.
-
Solution: Ensure sufficient protein is loaded onto the gel. Validate the primary antibody to confirm it recognizes the target protein in your cell line.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Optimize transfer conditions (time, voltage) for your specific protein's molecular weight. Check the membrane after transfer with Ponceau S staining to visualize protein bands.
-
Mandatory Visualizations
Caption: this compound modulates Akt/NF-κB and Nrf2 signaling pathways.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Item - Detection of apoptosis using flow cytometry after annexin V-FITC/propidium iodide (PI) staining after 48 h. - Public Library of Science - Figshare [plos.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
reducing variability in animal studies involving Xanthoxylin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols to minimize experimental variability when working with Xanthoxylin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a bioactive phenolic compound, often isolated from plants like Penthorum Chinense Pursh or those of the Zanthoxylum genus.[1][2][3] It is recognized for its anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][4] Due to its chemical structure, it has limited solubility in water but is soluble in organic solvents.[3]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₄ | [3][5] |
| Molecular Weight | 196.20 g/mol | [2][5] |
| Appearance | White to pale yellow solid/powder | [3] |
| Melting Point | 80 - 88 °C | [5][6] |
| Solubility | - Water: Limited / Poor[3][6]- Organic Solvents: Soluble in DMSO, ethanol, chloroform, and hot methanol[2][3][7] |
Q2: My this compound solution is precipitating upon dilution for dosing. What can I do?
A2: This is a common issue due to this compound's poor aqueous solubility.[3] Precipitation introduces significant variability in the actual dose administered. To mitigate this, consider the following:
-
Use a Co-solvent System: Prepare a concentrated stock in 100% DMSO and dilute it carefully with a suitable vehicle like saline or polyethylene (B3416737) glycol (PEG).[2] Note that using fresh, moisture-free DMSO is critical as absorbed moisture can reduce solubility.[2]
-
Formulation with Surfactants: Employ non-ionic surfactants like Solutol HS-15 or Tween 80, which are commonly used to improve the solubility and stability of hydrophobic compounds for in vivo studies.[8][9]
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help redissolve any small precipitates and ensure a homogenous suspension before injection.
-
Prepare Fresh: Always prepare the final dosing solution immediately before administration to minimize the time for potential precipitation.
Q3: What is the most appropriate vehicle for administering this compound in vivo?
A3: The choice of vehicle is critical and depends on the route of administration (e.g., oral, intraperitoneal). The vehicle itself can influence the experimental outcome.[9] A vehicle tolerability study is recommended before commencing the main experiment.[8]
Data Presentation: Common Vehicles for Hydrophobic Compounds
| Vehicle Composition | Route | Key Considerations | Source(s) |
|---|---|---|---|
| DMSO / Saline | IP, IV, SC | DMSO concentration should typically be kept low (<10%) to avoid toxicity. Prepare fresh. | [2] |
| Polyethylene Glycol (PEG) 600 | PO, IP | Good solvent for many compounds. Viscosity can be a factor. | [8] |
| 10% Solutol HS-15 / 90% PEG 600 | PO, IP | Solutol is a solubilizing agent that can improve bioavailability. | [8] |
| 0.5% Carboxymethyl cellulose (B213188) (CMC) | PO | Forms a suspension. Requires uniform mixing before each dose. | [9][10] |
| Corn Oil | PO | Suitable for highly hydrophobic molecules but may affect animal physiology and disease progression. |[9][11] |
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to exert its anti-inflammatory effects by modulating key signaling cascades. Primarily, it down-regulates and inhibits the Akt/HIF-1α/NF-κB pathway.[1][12] This inhibition prevents the translocation of NF-κB to the nucleus, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][4] It also appears to modulate the Nrf2 pathway, which is involved in the antioxidant response.[1][4][12]
Mandatory Visualization: this compound's Anti-Inflammatory Pathway
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 90-24-4 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility of Xanthoxylin-based Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experimental results involving Xanthoxylin.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform, but has limited solubility in water.[1] For cell culture experiments, it is common to prepare a stock solution in DMSO.[2] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
2. What are the typical working concentrations of this compound for in vitro experiments?
The effective concentration of this compound is cell-line dependent and varies based on the experimental endpoint. For cell viability assays, concentrations can range from 0.1 µM to 50 µM.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
3. How stable is this compound in cell culture medium?
The stability of natural compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components.[4] While specific stability data for this compound in various cell culture media is not extensively documented in the provided search results, it is good practice to prepare fresh dilutions of this compound in media for each experiment from a frozen stock solution to minimize degradation.
4. Can this compound interfere with common cell-based assays?
Natural products can sometimes interfere with assay readouts.[5][6] For colorimetric assays like the MTT assay, the intrinsic color of a compound could potentially affect absorbance readings. Although specific interference by this compound hasn't been noted in the provided results, it is prudent to include a "compound only" control (this compound in media without cells) to check for any background absorbance. For fluorescence-based assays, one should check for autofluorescence of the compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Variability in Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent cell number for all wells and experiments. Perform a cell count before seeding to ensure accuracy.
-
-
Possible Cause 2: Fluctuation in Incubation Time. The cytotoxic effect of this compound can be time-dependent.
-
Solution: Strictly adhere to the predetermined incubation times (e.g., 24, 48, or 72 hours) across all experiments for which you intend to compare results.
-
-
Possible Cause 3: Incomplete Solubilization of this compound. If this compound is not fully dissolved in the culture medium, the cells will be exposed to inconsistent concentrations.
-
Solution: Ensure the DMSO stock solution is fully dissolved before diluting it in the cell culture medium. Vortex the final dilution thoroughly before adding it to the cells.
-
Problem 2: Weak or no signal in Western Blot for pathway-related proteins.
-
Possible Cause 1: Suboptimal this compound Treatment. The concentration or duration of this compound treatment may not be sufficient to induce a detectable change in protein expression.
-
Solution: Optimize the concentration and incubation time of this compound based on preliminary cell viability or dose-response experiments.
-
-
Possible Cause 2: Low Protein Concentration. Insufficient total protein in the lysate will result in a weak signal.
-
Solution: Ensure an adequate amount of protein (typically 20-40 µg) is loaded per well. Perform a protein quantification assay (e.g., BCA assay) on your lysates before loading.[7]
-
-
Possible Cause 3: Inefficient Protein Transfer. Poor transfer of proteins from the gel to the membrane will lead to a weak or absent signal.
Problem 3: High background in Western Blot.
-
Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[9]
-
-
Possible Cause 2: Primary Antibody Concentration is too High. An excessively high concentration of the primary antibody can result in non-specific binding.
-
Solution: Titrate the primary antibody to determine the optimal concentration that gives a strong specific signal with low background.
-
-
Possible Cause 3: Insufficient Washing. Inadequate washing will not effectively remove unbound antibodies.
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[8]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |
| HCT116 | Colon Cancer | 1.6 | Not Specified | Not Specified |
| ACP-03 | Not Specified | 26.0 | Not Specified | Not Specified |
| HepG2 | Liver Cancer | Not Specified | 12, 24, 48, or 72 h | Trypan Blue |
| B16F10 | Melanoma | >3.125, <50 µg/mL* | 72 h | Cell Viability Assay |
| RAW 264.7 | Macrophage | No significant toxicity up to 50 µM | 24 h | Not Specified |
*Note: The original data was provided in µg/mL. A precise IC50 value was not given, but cell viability significantly decreased at 50 µg/mL.[2] The molecular weight of this compound is 196.2 g/mol .
Experimental Protocols & Workflows
Experimental Workflow for Investigating this compound's Effects
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. bosterbio.com [bosterbio.com]
Technical Support Center: Managing Potential Toxicity of Xanthoxylin in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential toxicity of Xanthoxylin in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicological profile of this compound?
A1: this compound, a natural compound isolated from plants of the Zanthoxylum genus, has demonstrated cytotoxic effects against various cancer cell lines, including HeLa, HepG2, and HCT116.[1] Its mechanism of action involves inducing apoptosis through mitochondrial depolarization and activation of caspases.[1] It has also been shown to intercalate with DNA and inhibit DNA synthesis.[1] While it exhibits anti-inflammatory and antioxidant properties, its safety profile in long-term studies is not yet well-established.[2][3]
Q2: What are the primary concerns when using this compound in long-term in vitro studies?
A2: The primary concerns for long-term in vitro studies with this compound include:
-
Compound Stability: Flavonoids like this compound can be unstable in aqueous cell culture media, especially at 37°C, leading to degradation over time. This can result in a decreased effective concentration and the formation of unknown byproducts.
-
Cumulative Cytotoxicity: Prolonged exposure to even low concentrations of this compound may lead to cumulative cytotoxic effects that are not apparent in short-term assays.
-
Metabolism by Cells: Cells can metabolize this compound, potentially altering its activity or producing toxic metabolites. The extent and nature of this metabolism can vary between cell types.
-
Solubility: this compound has limited solubility in aqueous solutions, which can lead to precipitation in the culture medium over time, affecting its bioavailability and causing physical stress to cells.[4]
Q3: How should I determine the appropriate concentration range for long-term this compound studies?
A3: To determine the appropriate concentration range, it is crucial to first establish the short-term cytotoxicity profile using assays like MTT or XTT on your specific cell line. For long-term studies, you should select a range of concentrations below the IC50 value obtained from short-term assays. It is recommended to perform a dose-response curve over a longer period (e.g., 7-14 days) to identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest concentration that does not cause a statistically significant adverse effect.[5]
Q4: What are the key considerations for designing long-term in vivo toxicity studies for this compound?
A4: Long-term in vivo studies should be designed based on guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[1][2][3] Key considerations include:
-
Animal Model Selection: Choose a relevant animal model (e.g., rats, mice) based on the research question.
-
Dose Selection: At least three dose levels plus a control group should be used. The highest dose should elicit some toxicity but not excessive lethality, while the lowest dose should ideally be a NOAEL.[6]
-
Duration: For chronic toxicity, a duration of 12 months is often recommended.[2][3][4]
-
Monitoring: Regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis is essential.[3]
-
Pathology: At the end of the study, a full necropsy and histopathological examination of organs should be performed.[3]
Troubleshooting Guides
In Vitro Long-Term Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased compound efficacy over time. | 1. Degradation of this compound: The compound may be unstable in the culture medium at 37°C. 2. Cellular Metabolism: Cells may be metabolizing this compound into less active forms. | 1. Confirm Degradation: Perform a stability study by incubating this compound in cell-free medium and analyzing its concentration at different time points using HPLC. 2. Frequent Media Changes: If degradation is confirmed, replenish the medium containing fresh this compound more frequently (e.g., every 24-48 hours). 3. Use of Antioxidants: Consider adding antioxidants to the medium to reduce oxidative degradation, ensuring they do not interfere with the experiment. |
| Unexpected increase in cytotoxicity at later time points. | 1. Cumulative Toxicity: The compound may have cumulative toxic effects. 2. Formation of Toxic Metabolites: Cellular metabolism may be converting this compound into more toxic compounds. 3. Precipitation of Compound: Poor solubility can lead to crystal formation, which can be cytotoxic. | 1. Re-evaluate Dose: Lower the concentration of this compound. 2. Analyze Metabolites: Use techniques like LC-MS to identify potential metabolites in the cell culture supernatant. 3. Improve Solubility: Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration in the medium is below the solubility limit. Use of solubilizing agents may be considered if they do not affect the experimental outcome. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells at the start of the experiment. 2. Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. 3. Edge Effects: Evaporation from wells on the edge of the plate. | 1. Optimize Seeding Protocol: Ensure a single-cell suspension and gentle mixing before plating. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. 3. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples; fill them with sterile medium or PBS. |
In Vivo Long-Term Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality in high-dose group. | 1. Dose is too high: The selected dose is causing acute or sub-chronic toxicity. 2. Vehicle Toxicity: The vehicle used to dissolve this compound may be toxic. | 1. Conduct Dose-Ranging Study: Perform a preliminary study with a wider range of doses to better define the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the vehicle. |
| Significant weight loss in treated animals. | 1. Systemic Toxicity: this compound may be causing systemic toxicity affecting appetite or metabolism. 2. Palatability Issues: If administered in feed, the compound may make the food unpalatable. | 1. Monitor Food and Water Intake: Quantify daily consumption to differentiate between toxicity and palatability issues. 2. Alternative Administration Route: Consider oral gavage if palatability is an issue. 3. Clinical Pathology: Analyze blood samples for markers of liver and kidney function to identify target organ toxicity. |
| No observable adverse effects at any dose level. | 1. Doses are too low: The selected dose range is below the threshold for toxicity. 2. Poor Bioavailability: this compound may not be well absorbed through the chosen route of administration. | 1. Increase Dose Range: If no toxicity is observed, a higher dose range may be necessary, guided by preliminary studies. 2. Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound to ensure adequate systemic exposure. |
Experimental Protocols
Protocol 1: Long-Term In Vitro Cytotoxicity Assessment (e.g., 7-day exposure)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Medium Replenishment: Every 48 hours, carefully remove the medium and replace it with a freshly prepared medium containing the respective concentrations of this compound.
-
Viability Assay (Day 7): On day 7, perform a cell viability assay such as MTT or XTT.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: General Guideline for a Chronic In Vivo Toxicity Study (Based on OECD TG 452)
-
Animal Selection and Acclimatization: Use a sufficient number of healthy young adult rodents (e.g., at least 20 per sex per group) and allow them to acclimatize for at least one week.[3]
-
Dose Formulation and Administration: Prepare stable formulations of this compound in a suitable vehicle. Administer the compound daily via the intended route (e.g., oral gavage) for 12 months.[3][4]
-
Observations:
-
Daily: Conduct clinical observations for signs of toxicity.
-
Weekly: Record body weight and food consumption.
-
Monthly: Perform a detailed physical examination.
-
-
Clinical Pathology: Collect blood and urine samples at baseline, 3, 6, and 12 months for hematology, clinical chemistry (including liver and kidney function tests), and urinalysis.[3]
-
Terminal Procedures (at 12 months):
-
Euthanize all surviving animals.
-
Conduct a full gross necropsy.
-
Record organ weights.
-
Collect a comprehensive set of tissues and preserve them for histopathological examination.
-
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups to determine the NOAEL.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for a long-term in vivo toxicity study.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Xanthoxylin and Its Analogs
For Immediate Release
This guide provides a comprehensive comparative study on the antioxidant capacity of Xanthoxylin and its analogs, targeting researchers, scientists, and professionals in drug development. The following sections detail the antioxidant properties of this compound, present available comparative data, outline experimental protocols for key antioxidant assays, and illustrate the underlying molecular pathways and experimental workflows.
Introduction to this compound's Antioxidant Potential
This compound, a naturally occurring phenolic compound, has demonstrated notable antioxidant and anti-inflammatory properties.[1][2] Studies have shown its ability to mitigate oxidative stress by modulating key signaling pathways and reducing the levels of oxidative markers. Specifically, this compound has been observed to decrease malondialdehyde (MDA) levels, an indicator of lipid peroxidation, and increase superoxide (B77818) dismutase (SOD) levels, a crucial antioxidant enzyme.[1] Its protective effects are partly attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses.[1][2]
Comparative Antioxidant Capacity: this compound vs. Analogs
For the purpose of this guide, we will present the available data on this compound's antioxidant activity and provide the methodologies for assays that are crucial for conducting such a comparative study.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | This compound | 7.528 | [3] |
| ABTS Radical Scavenging | This compound | 379.7 | [3] |
Note: This table will be updated as more direct comparative data for this compound analogs becomes available.
Key Experimental Protocols
To facilitate further research and direct comparative studies, detailed protocols for the most common in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compounds (this compound and its analogs) in the same solvent.
-
Add a specific volume of the test compound solution to a specific volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for assessing the total antioxidant capacity of a sample.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.
Protocol:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control is prepared with the solvent instead of the test compound.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.
Protocol:
-
Seed cells (e.g., HepG2 or Caco-2) in a 96-well plate and grow to confluence.
-
Wash the cells with a suitable buffer.
-
Incubate the cells with the test compounds and the DCFH-DA probe.
-
After an incubation period, wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
A control group of cells is treated with the radical generator but without the antioxidant.
-
The CAA value is calculated from the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.
Signaling Pathways and Experimental Workflow
Nrf2-ARE Signaling Pathway
This compound is known to exert its antioxidant effects in part through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2-ARE signaling pathway activation by this compound.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes. This leads to an enhanced cellular defense against oxidative damage.
General Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for the comparative evaluation of the antioxidant capacity of this compound and its analogs.
Caption: Experimental workflow for antioxidant capacity assessment.
References
A Comparative Guide to Cross-Validation of HPLC and LC-MS Methods for Xanthoxylin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Xanthoxylin, a lipophilic monoterpene phenol (B47542) with demonstrated anti-inflammatory and other pharmacological activities, requires robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for such analyses.[1][2][3][4][5] This guide provides a comprehensive comparison and cross-validation framework for HPLC and LC-MS methods for the analysis of this compound, supported by established experimental protocols and data presentation.
Cross-validation of analytical methods is a critical process to ensure that different techniques provide comparable and reliable results for the quantification of the same analyte.[1] This is particularly important when transferring methods between laboratories or when a higher sensitivity method (LC-MS) is introduced to supplement or replace a more established one (HPLC).
Data Presentation: Performance Characteristics
The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the complexity of the sample matrix.[2][3] Below is a summary of typical performance characteristics for the analysis of this compound and related compounds using both methods.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1] | Combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry for highly selective and sensitive detection.[2] |
| Selectivity | Good; can be optimized by adjusting the column and mobile phase composition.[1] | Excellent; based on the specific mass-to-charge ratio (m/z) of the precursor and product ions of the analyte.[1] |
| Sensitivity (LOD/LOQ) | Good; typically in the µg/mL to ng/mL range.[1][6] | Superior; often in the ng/mL to pg/mL range, making it ideal for trace analysis.[2] |
| **Linearity (R²) ** | Typically ≥ 0.999.[6] | Typically ≥ 0.999.[7] |
| Precision (%RSD) | Intra-day and inter-day precision are generally expected to be < 2%.[6] | Intra-day and inter-day precision are generally expected to be < 15%.[8] |
| Accuracy (%Recovery) | Typically within 98-102%. | Typically within 85-115%. |
| Matrix Effect | Less susceptible to ion suppression/enhancement. | Can be significantly affected by matrix components, often requiring internal standards for correction. |
| Cost & Complexity | Generally less expensive and easier to operate and maintain.[3] | Higher initial investment and operational complexity, requiring specialized expertise.[3][5] |
| Applications | Routine quality control, purity assessment, and quantification in relatively simple matrices.[3][4] | Pharmacokinetic studies, metabolite identification, trace-level quantification in complex biological matrices.[1][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The aqueous phase may contain a modifier like 0.1% formic acid to improve peak shape.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (e.g., ~263 nm).[1]
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[9]
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: A sub-2 µm particle size column, such as a C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.7 µm), is often used for faster analysis and better resolution.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 5mM ammonium (B1175870) formate) and an organic phase (e.g., methanol (B129727) or acetonitrile).[1]
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for coumarins.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for the specific precursor-to-product ion transitions for this compound and an internal standard.[9]
-
Sample Preparation: For biological samples, protein precipitation with an organic solvent like methanol or acetonitrile is a common first step, followed by centrifugation and filtration.[1] Solid-phase extraction (SPE) may be necessary for cleaner samples and to achieve lower detection limits.[11]
Mandatory Visualizations
Diagrams are provided below to illustrate key workflows and logical relationships in the cross-validation and method selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rajithperera.com [rajithperera.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils | MDPI [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
independent replication of published studies on Xanthoxylin's effects
For Researchers, Scientists, and Drug Development Professionals
I. Quantitative Data Comparison
The following tables summarize the quantitative findings from various studies on Xanthoxylin, providing a comparative view of its efficacy in different experimental models.
Table 1: Anti-Inflammatory Effects of this compound
| Study Focus | Model System | Treatment | Key Biomarker | Result | Reference |
| Acute Lung Injury | LPS-induced RAW 264.7 cells | 10 µM this compound | Cell Viability | Significant increase in cell viability after 48h | [1] |
| Acute Lung Injury | LPS-induced RAW 264.7 cells | Not specified | IL-1β, IL-6, TNF-α | Significant reduction in pro-inflammatory cytokine levels | [1] |
| Acute Lung Injury | LPS-induced ALI in mice | 1, 2.5, 5, 10 mg/kg this compound | TNF-α, IL-6 | Significant mitigation of pro-inflammatory cytokine production | [1][2] |
| Spinal Cord Injury | SCI mice | Not specified | TNF-α, iNOS (M1 markers) | Significant reduction in M1-related inflammatory markers | [3] |
| Spinal Cord Injury | SCI mice | Not specified | CD206 (M2 marker) | Significant increase in M2-related inflammatory marker | [3] |
| Microglial Polarization | BV2 cells | Not specified | TNF-α, iNOS | Reduction in protein expression | [4] |
| Microglial Polarization | BV2 cells | Not specified | CD206 | Increase in protein expression | [4] |
Table 2: Anti-Cancer Effects of this compound and Its Derivatives
| Study Focus | Cell Line | Compound | IC50 Value | Reference |
| Cytotoxicity | HTB-140 (melanoma) | Alloxanthoxyletin (B1236157) derivative 2a | 2.48 µM | [5] |
| Cytotoxicity | HTB-140 (melanoma) | Alloxanthoxyletin derivative 2b | 2.80 µM | [5] |
| Cytotoxicity | HTB-140 (melanoma) | Alloxanthoxyletin derivative 2d | 2.98 µM | [5] |
| Cytotoxicity | A549 (lung cancer) | Cratoxylumxanthone C | 17.5 µM | [6] |
| Cytotoxicity | WiDR (colon cancer) | 3,4,6-trihydroxyxanthone (Compound 5) | 9.23 µg/mL (37.8 µM) | [7] |
| Cytotoxicity | MDA-MB-231 (breast cancer) | 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one (3-1) | 0.46 ± 0.03 µM | [8] |
II. Experimental Protocols
This section details the methodologies employed in key studies to investigate the effects of this compound.
1. Anti-Inflammatory Studies in Acute Lung Injury (ALI) Model [1][2]
-
In Vitro Model:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Induction of Inflammation: Lipopolysaccharide (LPS) at a concentration of 100 µg/mL.
-
Treatment: this compound at various concentrations, with 10 µM showing significant anti-inflammatory effects.
-
Assays: Cell viability assays were performed after 48 hours of treatment. Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the culture supernatants were measured.
-
-
In Vivo Model:
-
Animal Model: Mice.
-
Induction of ALI: Intratracheal administration of LPS.
-
Treatment: Intraperitoneal injections of this compound at doses of 1, 2.5, 5, and 10 mg/kg, administered 30 minutes post-LPS exposure.
-
Analysis: Lung tissues were harvested for analysis 6 hours after the LPS challenge to assess tissue damage, pathological alterations, immune cell infiltration, and the production of pro-inflammatory cytokines (TNF-α and IL-6).
-
2. Anti-Inflammatory Studies in Spinal Cord Injury (SCI) Model [3][9]
-
In Vivo Model:
-
Animal Model: Mice with induced spinal cord injury.
-
Treatment: Administration of this compound.
-
Analysis: Spinal cord tissues were extracted 28 days post-surgery. Western blotting was used to detect the expression of inflammatory markers (TNF-α, iNOS for M1 microglia; CD206 for M2 microglia). Immunofluorescence and qPCR were also used to confirm the shift in microglial polarization.
-
3. Anti-Cancer Cytotoxicity Studies [5][6][7][8]
-
Cell Lines: A variety of human cancer cell lines were used, including HTB-140 (melanoma), A549 (lung), WiDR (colon), and MDA-MB-231 (breast).
-
Method: In vitro drug sensitivity testing was performed.
-
Assay: The 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-tetrazrazolium bromide (MTT) assay was commonly used to determine the cytotoxic effects and calculate the IC50 values.
-
Apoptosis Analysis: Flow cytometry using annexin (B1180172) V-FITC/7-AAD staining was employed to investigate the induction of early and late apoptosis.[5]
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation, based on the reviewed literature.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's anti-cancer signaling pathway.
Caption: General experimental workflow for this compound research.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of O-aminoalkyl derivatives of alloxanthoxyletin and seselin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of xanthone derivatives and studies on the inhibition against cancer cells growth and synergistic combinations of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Xanthoxylin and Dexamethasone in Preclinical Inflammatory Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data provides a comparative analysis of the in vivo anti-inflammatory efficacy of Xanthoxylin, a natural phenolic compound, and Dexamethasone (B1670325), a potent synthetic glucocorticoid. This guide synthesizes findings from studies utilizing lipopolysaccharide (LPS)-induced inflammation models to offer researchers, scientists, and drug development professionals a detailed comparison of these two compounds.
Executive Summary
Both this compound and Dexamethasone have demonstrated significant anti-inflammatory properties in in vivo models of LPS-induced inflammation. While direct head-to-head comparative studies are limited, analysis of existing data from similar experimental setups indicates that both compounds effectively reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Dexamethasone is a well-established, highly potent anti-inflammatory agent. This compound emerges as a promising natural compound with a distinct mechanism of action that also potently suppresses inflammatory responses in vivo.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from representative studies on the in vivo anti-inflammatory effects of this compound and Dexamethasone in LPS-induced inflammation models.
Table 1: In Vivo Efficacy of this compound in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
| Control | - | Undetectable | Undetectable |
| LPS | 2.5 (intratracheal) | ~350 | ~1200 |
| LPS + this compound | 1 | ~250 | ~900 |
| LPS + this compound | 2.5 | ~200 | ~700 |
| LPS + this compound | 5 | ~150 | ~500 |
| LPS + this compound | 10 | ~100 | ~300 |
Data synthesized from a study by Liu et al. (2024) in an LPS-induced acute lung injury mouse model.[1][2]
Table 2: In Vivo Efficacy of Dexamethasone in LPS-Induced Systemic Inflammation in Rodents
| Treatment Group | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| LPS | 10 (IP) | - | - |
| LPS + Dexamethasone | 5 (PO) | Significant | Significant |
| LPS | 4 (IP) | - | - |
| LPS + Dexamethasone | 1 (IP) | Significant | Significant |
| LPS (aerosolized) | - | - | - |
| LPS + Dexamethasone | 10 (IP) | Significant | Significant |
Data compiled from multiple studies investigating the effects of Dexamethasone in LPS-challenged rodent models.[3][4][5]
Experimental Protocols
This compound in LPS-Induced Acute Lung Injury Mouse Model
Animal Model: Male C57BL/6 mice.[1]
Inflammation Induction: Mice were anesthetized and intratracheally administered with 2.5 mg/kg of Lipopolysaccharide (LPS) from Escherichia coli to induce acute lung injury.[1][2]
Drug Administration: this compound was administered via intraperitoneal (IP) injection at doses of 1, 2.5, 5, and 10 mg/kg, 30 minutes after the LPS challenge.[1][2]
Sample Collection and Analysis: Six hours post-LPS challenge, mice were euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues were collected. The levels of TNF-α and IL-6 in the BALF were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
Dexamethasone in LPS-Induced Systemic Inflammation Rat Model
Animal Model: Male Sprague-Dawley rats.[3]
Inflammation Induction: Systemic inflammation was induced by an intraperitoneal (IP) injection of 4 mg/kg of LPS.[3]
Drug Administration: Dexamethasone was administered at a dose of 1 mg/kg (IP) either 1 hour before or 1 hour after the LPS injection.[3]
Sample Collection and Analysis: Four hours after LPS injection, blood samples were collected to measure plasma concentrations of TNF-α and IL-1β. Liver and lung tissues were also harvested to assess myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[3]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways for this compound and Dexamethasone.
Experimental Workflow
Caption: Generalized experimental workflow for in vivo studies.
Logical Relationship
Caption: Logical relationship of anti-inflammatory effects.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine in endotoxin-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Xanthoxylin and Resveratrol's Bioactivity: A Guide for Researchers
Introduction
In the landscape of natural product research, both Xanthoxylin and resveratrol (B1683913) have emerged as compelling compounds with a broad spectrum of biological activities. This compound, a phenolic compound primarily extracted from plants of the Zanthoxylum genus, is recognized for its potent anti-inflammatory and antioxidant properties.[1][2][3] Resveratrol, a well-studied polyphenol found in grapes, berries, and peanuts, is renowned for its antioxidant, anti-inflammatory, cardioprotective, and anti-cancer effects.[4][5][6] This guide provides a head-to-head comparison of the bioactivities of this compound and resveratrol, presenting quantitative data from experimental studies, detailing methodologies, and visualizing key signaling pathways to aid researchers, scientists, and drug development professionals in their investigations.
Antioxidant Activity
The capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress is a cornerstone of the therapeutic potential for both this compound and resveratrol.
Quantitative Data Summary
| Compound | Assay/Model | Effective Concentration/Dose | Key Findings | Reference |
| This compound | LPS-induced Acute Lung Injury (mice) | 1-10 mg/kg | Dose-dependently decreased Malondialdehyde (MDA) levels and increased Superoxide Dismutase (SOD) activity. | [1] |
| Pulicaria incisa Essential Oil | Not specified | Showed good antioxidant activity by reducing ROS levels and increasing Catalase (CAT) and SOD activity. | [2] | |
| Antifungal Study | 50 µg/mL (MIC) | Exhibited antioxidant effects alongside antifungal activity. | [7] | |
| Resveratrol | DPPH Radical Scavenging | 30 µg/mL | Demonstrated 89.1% inhibition of lipid peroxidation, surpassing BHA, BHT, and α-tocopherol. | |
| ABTS Assay | >50 µM | Showed significantly higher antioxidant capacity compared to Trolox and Vitamin E. | [8] | |
| Human Keratinocytes (CuOOH-induced stress) | 1.25 µM | Significantly decreased oxidative stress and increased cell number and proliferation. | ||
| Intestinal Aging Model (mice) | 44 mg/(kg·day) | Upregulated the expression of SOD, GSH-Px, and CAT; downregulated MDA. | [9] |
Experimental Protocols
Protocol: Measurement of MDA and SOD in Lung Tissue [1]
-
Model: Lipopolysaccharide (LPS)-induced acute lung injury in mice.
-
Procedure:
-
Mice were treated with this compound (1, 2.5, 5, and 10 mg/kg) intraperitoneally 30 minutes after LPS challenge.
-
After 6 hours, lung tissues were harvested and homogenized.
-
The levels of Malondialdehyde (MDA), an indicator of lipid peroxidation, and the activity of Superoxide Dismutase (SOD), an endogenous antioxidant enzyme, were quantified using commercially available assay kits according to the manufacturer's instructions.
-
Data were analyzed to determine the effect of this compound on oxidative stress markers.
-
Protocol: DPPH Radical Scavenging Assay [10]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.
-
Procedure:
-
A solution of DPPH in methanol (B129727) is prepared.
-
The test compound (e.g., resveratrol) at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
-
Signaling Pathways
Both compounds appear to enhance the endogenous antioxidant response, notably through the Nrf2 pathway.
Caption: Antioxidant mechanisms of this compound and Resveratrol.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and the ability to modulate inflammatory pathways is a significant aspect of the bioactivity of these compounds.
Quantitative Data Summary
| Compound | Model | Effective Concentration/Dose | Key Findings | Reference |
| This compound | LPS-induced Acute Lung Injury (mice) | 1-10 mg/kg | Dose-dependently reduced TNF-α and IL-6 levels. | [1][11] |
| LPS-induced RAW 264.7 cells | 10 µM | Significantly increased cell viability and reduced IL-1β, IL-6, and TNF-α levels. | [1] | |
| Microglia (BV2 cells) | Not specified | Shifted microglia from pro-inflammatory M1 to anti-inflammatory M2 polarization. | [12] | |
| Resveratrol | LPS-treated RAW 264.7 cells | Dose-dependent | Inhibited the expression of iNOS and IL-6. | [5] |
| Ulcerative Colitis Patients | 500 mg/day (6 weeks) | Significantly decreased disease activity and improved quality of life compared to placebo. | [13] | |
| Knee Osteoarthritis Patients | 500 mg/day | In combination with an anti-inflammatory drug, significantly improved pain and function. | [13] |
Experimental Protocols
Protocol: Evaluation of Anti-inflammatory Effects in LPS-stimulated Macrophages [1]
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
RAW 264.7 cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound (e.g., 0.1–50 µM) for a specified time.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.
-
After incubation, the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell lysates can be collected for Western blot analysis to determine the expression of key inflammatory pathway proteins (e.g., NF-κB, p-Akt).
-
Signaling Pathways
A central mechanism for both compounds is the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.
Caption: Key anti-inflammatory signaling pathways modulated by this compound and Resveratrol.
Anti-Cancer Activity
Both molecules have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
Quantitative Data Summary
| Compound | Cell Line | IC50 Value / Effective Dose | Key Findings | Reference |
| This compound | HCT116 (Colorectal Cancer) | 1.6 µM | Potent cytotoxicity. | [14] |
| ACP-03 (Prostate Cancer) | 26.0 µM | Cytotoxic effect. | [14] | |
| HepG2 (Liver Cancer) | Time & concentration-dependent | Induced mitochondrial depolarization and caspase-mediated apoptosis. | [14] | |
| Resveratrol | HCT116 & SW620 (Colorectal Cancer) | 2–500 µg/mL | Dose-dependently reduced cell viability and enhanced apoptosis. | [15] |
| A549 (Lung Cancer) | 5-10 µg/mL (with Paclitaxel) | Synergistically inhibited growth and apoptosis; downregulated Bcl-2, COX-2, VEGF. | [16] | |
| PC-3 (Prostate Cancer) | Not specified | Reduced cell growth and induced apoptosis-like cell death. | [16] | |
| Various Cancer Cells | 1-100 µM (24-48h) | Showed anti-viability effects starting from 10 µM. | [15] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., this compound or resveratrol) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Signaling Pathways
The anti-cancer effects of these compounds are pleiotropic, affecting cell cycle regulation, apoptosis, and key survival pathways like PI3K/Akt.
Caption: General workflow of anti-cancer mechanisms.
Neuroprotective Effects
Both compounds have shown promise in preclinical models of neurodegenerative diseases, primarily by combating oxidative stress and neuroinflammation.
Quantitative Data Summary
| Compound | Model | Effective Concentration/Dose | Key Findings | Reference |
| This compound | Alzheimer's Disease (Design Study) | N/A | This compound-based hybrids designed as dual inhibitors of IL-6 and acetylcholinesterase. | [17] |
| Resveratrol | Alzheimer's Disease (Tg6799 mice) | Not specified | Decreased amyloid precursor protein expression and improved spatial working memory. | [18] |
| Alzheimer's Disease (Phase 2 Clinical Trial) | Not specified | Modulated neuroinflammation and protected blood-brain barrier integrity. | [19] | |
| Stroke Model (rodents) | 1-50 mg/kg | Reduced infarct volume and brain edema; improved behavioral outcomes. | [20][21] | |
| Aβ-induced toxicity (hippocampal cells) | 25 µM (median effect) | Significantly decreased Aβ-induced neuronal cell death. | [22] |
Experimental Protocols
Protocol: Assessment of Neuroprotection in an In Vitro Aβ Toxicity Model [22]
-
Cell Line: Primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Procedure:
-
Neuronal cells are cultured in appropriate conditions.
-
Cells are pre-treated with the test compound (e.g., resveratrol at 15-40 µM).
-
Neurotoxicity is induced by adding aggregated β-amyloid (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42) to the culture medium.
-
After a 24-48 hour incubation period, cell viability is assessed using methods like the MTT assay or by staining for live/dead cells.
-
Mechanistic studies can be performed by measuring ROS levels, mitochondrial membrane potential, or the expression of apoptotic proteins.
-
Conclusion and Future Directions
This guide highlights the significant, multifaceted bioactivities of both this compound and resveratrol. Both compounds exert potent antioxidant and anti-inflammatory effects, primarily through the modulation of the Nrf2 and NF-κB pathways, respectively. In the context of cancer, both molecules induce apoptosis and inhibit proliferation, though their potency can be cell-line specific. Resveratrol is more extensively studied, particularly in neuroprotection, with data from animal models and human clinical trials.[19] this compound, while less studied, shows potent effects at low micromolar concentrations in certain cancer cell lines and presents a promising area for further research, especially in neuroinflammation.[17]
A critical gap in the current literature is the lack of direct, head-to-head comparative studies under identical experimental conditions. Future research should aim to:
-
Conduct side-by-side comparisons of this compound and resveratrol in various in vitro and in vivo models.
-
Investigate the synergistic or antagonistic effects when these compounds are used in combination.
-
Further elucidate the specific molecular targets and signaling cascades for this compound.
-
Address the bioavailability and pharmacokinetic challenges for both compounds to better translate preclinical findings to clinical applications.
By providing this consolidated overview, we hope to facilitate further research into these promising natural compounds for the development of novel therapeutic strategies.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the antiproliferative and antioxidant potential of this compound and of essential oil isolated from Pulicaria incisa (Lam.) DC. herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]
- 4. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Verification of Resveratrol Inhibits Intestinal Aging by Downregulating ATF4/Chop/Bcl-2/Bax Signaling Pathway: Based on Network Pharmacology and Animal Experiment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol Tested for Alzheimer’s, Arthritis, and Osteoporosis [nutritionfacts.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Resveratrol in Cancer Management: From Monotherapy to Combination Regimens [mdpi.com]
- 17. Design, molecular Docking, synthesis and evaluation of this compound hybrids as dual inhibitors of IL-6 and acetylcholinesterase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. mdpi.com [mdpi.com]
- 20. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Xanthoxylin with Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Xanthoxylin and the Rationale for Combination Studies
This compound, a methoxylated homoisoflavonoid, has garnered attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory and antioxidant effects.[1] Preclinical studies have demonstrated its ability to modulate key signaling pathways implicated in various diseases, such as the Akt/HIF-1α/NF-κB and Nrf2 pathways.[1] As the focus of drug discovery increasingly shifts towards combination therapies to enhance efficacy and overcome resistance, investigating the synergistic potential of this compound with other natural compounds presents a promising avenue for developing novel therapeutic strategies.
The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-established concept in pharmacology.[2][3] Natural compounds like curcumin (B1669340), resveratrol, and quercetin (B1663063) have shown synergistic interactions with each other and with conventional drugs, often leading to improved therapeutic outcomes at lower, less toxic concentrations.[4][5][6][7] This guide provides a comparative framework for assessing the potential synergistic effects of this compound with other promising natural compounds, offering detailed experimental protocols and data presentation formats to facilitate such research.
Potential Synergistic Combinations with this compound
While direct experimental evidence for the synergistic effects of this compound with other natural compounds is currently limited, its known mechanisms of action suggest potential for synergy with compounds that target complementary or overlapping signaling pathways. Based on existing literature on other natural compounds, promising candidates for combination studies with this compound include:
-
Curcumin: Known for its potent anti-inflammatory and anti-cancer properties, curcumin has demonstrated synergistic effects with various compounds.[4][6] Its ability to modulate multiple signaling pathways, including NF-κB, could complement the activity of this compound.
-
Resveratrol: This polyphenol exhibits a wide range of biological activities, including antioxidant and anti-proliferative effects.[8][9] Synergistic interactions have been observed when combined with other phytochemicals, suggesting its potential to enhance the therapeutic efficacy of this compound.[5][7]
-
Quercetin: As a flavonoid with strong antioxidant and anti-inflammatory properties, quercetin has been shown to work synergistically with other agents.[10] Its modulation of cell cycle and apoptosis pathways could create a synergistic effect when combined with this compound.
-
Genistein (B1671435): This isoflavone, found in soy products, has been studied for its anti-cancer properties and has shown synergistic effects with other therapeutic agents.[10][11][12]
Experimental Protocols for Assessing Synergy
A rigorous assessment of synergistic interactions requires well-defined experimental protocols. The following methodologies are standard in the field of combination drug studies.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effects of individual compounds and their combinations on cell viability.
-
Method:
-
Cell Culture: Plate cells (e.g., cancer cell lines relevant to the therapeutic area of interest) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound, the selected natural compound, and their combinations at fixed ratios for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
-
Determination of Synergy: Combination Index (CI) and Isobologram Analysis
-
Objective: To quantitatively determine whether the interaction between this compound and another natural compound is synergistic, additive, or antagonistic.
-
Methodology: Combination Index (CI)
-
Data Input: Use the dose-response data from the cell viability assays for the individual compounds and their combinations.
-
Software Analysis: Employ software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[13]
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Methodology: Isobologram Analysis
-
Construction: Plot the concentrations of this compound and the other natural compound that produce a specific level of effect (e.g., 50% inhibition of cell viability, IC50) on the x and y axes, respectively.[2][14][15][16]
-
Line of Additivity: Draw a straight line connecting the IC50 values of the two individual compounds. This line represents the expected additive effect.
-
Data Plotting: Plot the experimental data points for the combination that produces the same level of effect.
-
Interpretation:
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
-
-
Apoptosis Assays
-
Objective: To investigate whether the synergistic cytotoxicity is due to the induction of apoptosis.
-
Method: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound, the other natural compound, and their synergistic combination for a predetermined time.
-
Staining: Harvest and wash the cells, then resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Other Apoptosis Assays: Caspase activity assays, TUNEL assays for DNA fragmentation, and Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) can also be employed.[17][18][19][20]
Cell Cycle Analysis
-
Objective: To determine if the synergistic combination affects cell cycle progression.
-
Method: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Fixation: Treat cells as described above, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21][22][23]
-
Western Blot Analysis of Signaling Pathways
-
Objective: To elucidate the molecular mechanisms underlying the synergistic effects by examining the expression and activation of key signaling proteins.
-
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24][25]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[25][26]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Nrf2) overnight at 4°C.[27][28]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Clear and concise data presentation is crucial for comparing the effects of different compound combinations.
Table 1: IC50 Values of this compound and a Hypothetical Natural Compound (NC) in a Cancer Cell Line
| Compound | IC50 (µM) ± SD |
| This compound | [Insert Value] |
| Natural Compound (NC) | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Natural Compound (NC) Combination
| Fraction Affected (Fa) | CI Value | Interaction |
| 0.25 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| 0.50 (IC50) | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| 0.90 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
Table 3: Effect of this compound and Natural Compound (NC) Combination on Apoptosis
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
| Natural Compound (NC) | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] |
Table 4: Effect of this compound and Natural Compound (NC) Combination on Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Natural Compound (NC) | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Caption: Experimental workflow for assessing synergy.
Caption: Potential signaling pathway interactions.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the synergistic effects of this compound with other natural compounds. While direct evidence of such synergies is yet to be established, the known biological activities of this compound provide a strong rationale for pursuing this line of research. By employing the detailed experimental protocols and data analysis methods outlined herein, researchers can effectively investigate these potential interactions, paving the way for the development of novel and more effective combination therapies. The provided tables and diagrams serve as templates for organizing and visualizing the experimental data and underlying molecular mechanisms, facilitating clear communication and comparison of findings within the scientific community.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol in combination with other dietary polyphenols concomitantly enhances antiproliferation and UGT1A1 induction in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of curcumin and its analogs with other bioactive compounds: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinational Proanthocyanidins and Resveratrol Synergistically Inhibit Human Breast Cancer Cells and Impact Epigenetic⁻Mediating Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. newgeno.com [newgeno.com]
- 10. Synergistic inhibitory effects of genistein and tamoxifen on human dysplastic and malignant epithelial breast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Genistein and Synergistic Action in Combination with Tamoxifen on the HepG2 Human Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of genistein and synergistic action in combination with eicosapentaenoic acid on the growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Two optimized combination assays to examine apoptosis pathways in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. biocompare.com [biocompare.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. It takes two to tango, and the right music: Synergistic drug combinations with cell-cycle phase-dependent sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. CST | Cell Signaling Technology [cellsignal.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Xanthoxylin's Activity from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xanthoxylin, a naturally occurring phenolic compound, based on its plant source. While direct comparative studies on the biological activity of this compound isolated from different plant species are limited in the available scientific literature, this document synthesizes the existing data on its quantitative levels in various plants and its reported bioactivities. This guide aims to be a valuable resource for researchers investigating the therapeutic potential of this compound.
Quantitative Analysis of this compound in Different Plant Sources
The concentration of this compound can vary significantly among different species of the Zanthoxylum genus. A study utilizing 1H NMR spectrometry to quantify this compound in the ethyl acetate-soluble and nonpolar fractions of three Zanthoxylum species revealed that Zanthoxylum bungeanum contains significantly higher levels of this compound compared to Zanthoxylum schinifolium and Zanthoxylum piperitum. The content of this compound for 16 elutions in these three species is summarized in the table below.
| Elution Number | Z. piperitum (mg/ml) | Z. schinifolium (mg/ml) | Z. bungeanum (mg/ml) |
| 1 | 0.03 | 0.14 | 0.05 |
| 2 | 0.03 | 0.13 | 0.08 |
| 3 | 0.03 | 0.10 | 0.58 |
| 4 | 0.06 | 0.12 | 0.37 |
| 5 | 0.04 | 0.03 | 1.13 |
| 6 | 0.04 | 0.04 | 0.46 |
| 7 | 0.04 | 0.04 | 0.38 |
| 8 | 0.04 | 0.04 | 0.29 |
| 9 | 0.04 | 0.04 | 0.24 |
| 10 | 0.04 | 0.04 | 0.21 |
| 11 | 0.04 | 0.04 | 0.18 |
| 12 | 0.04 | 0.04 | 0.16 |
| 13 | 0.04 | 0.04 | 0.14 |
| 14 | 0.04 | 0.04 | 0.13 |
| 15 | 0.04 | 0.04 | 0.12 |
| 16 | 0.04 | 0.04 | 0.11 |
Biological Activities of this compound
This compound has been isolated from various plant species, most notably from the genus Zanthoxylum, including Zanthoxylum simulans, Zanthoxylum piperitum, and Zanthoxylum armatum. It exhibits a range of biological activities, including antifungal, antioxidant, and anti-inflammatory effects.
Antifungal Activity
This compound isolated from Zanthoxylum simulans has demonstrated antifungal properties. The minimum inhibitory concentration (MIC) of this compound against Toxoplasma neonatorum and Aspergillus fumigatus was found to be 50 µg/mL and 75 µg/mL, respectively[1].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of this compound's bioactivity.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., human pulmonary carcinoma, human gastric carcinoma)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound (e.g., 25, 50, 100, 200, 400, and 800 µg/ml) in DMEM. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control with DMSO.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.
Materials:
-
Fungal strains (e.g., Aspergillus fumigatus)
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in SDB.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in SDB in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and cell survival.
Akt/HIF-1α/NF-κB and Nrf2 Pathways
In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, this compound demonstrated protective and anti-inflammatory effects by down-regulating the Akt/HIF-1α/NF-κB pathway and activating the Nrf2 pathway[2].
Caption: this compound's modulation of Akt/HIF-1α/NF-κB and Nrf2 pathways.
cAMP-mediated PKA Activation
This compound has been observed to induce melanin (B1238610) formation in B16F10 melanoma cells through the activation of the cAMP-mediated Protein Kinase A (PKA) signaling pathway[1].
Caption: Postulated mechanism of this compound-induced cAMP/PKA pathway activation.
Conclusion
This compound, a phytochemical with notable presence in various Zanthoxylum species, demonstrates a range of promising biological activities. The significant variation in this compound content across different species, with Z. bungeanum showing particularly high levels, suggests that the choice of plant source could be a critical factor in harnessing its therapeutic potential. While data on the direct comparison of bioactivities of this compound from different plant sources is not yet available, the provided protocols and pathway analyses offer a solid foundation for future research in this area. Further studies are warranted to elucidate the full spectrum of this compound's pharmacological effects and to establish a clear structure-activity relationship based on its botanical origin.
References
Unveiling the Anti-Inflammatory Action of Xanthoxylin in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory mechanisms of Xanthoxylin in primary cells. We will delve into its molecular pathways, present comparative data on its efficacy, and offer detailed experimental protocols for validation. This document aims to be an objective resource for evaluating this compound's potential as a therapeutic agent against inflammatory conditions.
This compound: A Multi-Targeted Anti-Inflammatory Agent
This compound, a bioactive compound, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. Experimental evidence primarily from studies on primary macrophages (e.g., RAW 264.7) and microglia (e.g., BV2) has elucidated its mechanisms of action.
Key Anti-Inflammatory Mechanisms:
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]
-
Modulation of the Akt/HIF-1α/Nrf2 Axis: this compound exerts protective and anti-inflammatory effects by down-regulating the Akt/HIF-1α signaling pathway.[1] Concurrently, it enhances the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response.[1] This dual action helps to mitigate oxidative stress, a critical component of the inflammatory process.
-
Suppression of Pro-Inflammatory Mediators: Treatment with this compound leads to a significant reduction in the production and expression of pro-inflammatory cytokines and enzymes. In lipopolysaccharide (LPS)-stimulated macrophages and microglia, this compound has been observed to decrease the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] It also downregulates the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
-
Polarization of Microglia: this compound promotes the phenotypic switch of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This is characterized by a decrease in M1 markers (e.g., iNOS, TNF-α) and an increase in M2 markers (e.g., CD206).
Comparative Performance of this compound
While direct head-to-head comparative studies of this compound with other anti-inflammatory agents in primary cells are limited, we can infer its potential efficacy by comparing its reported effects with those of well-established drugs like Dexamethasone and the natural compound Curcumin (B1669340).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| 5 µM | Data not available | Data not available | Significant reduction |
| 10 µM | Significant reduction | Significant reduction | Significant reduction |
Data is compiled from studies showing significant reductions, though specific percentages of inhibition are not always provided.[1]
Table 2: Effect of this compound on M1/M2 Microglia Markers in BV2 Cells
| Treatment | Relative Expression of iNOS (M1 marker) | Relative Expression of TNF-α (M1 marker) | Relative Expression of CD206 (M2 marker) |
| LPS | Increased | Increased | No significant change |
| LPS + this compound (10 µM) | Significantly Decreased | Significantly Decreased | Significantly Increased |
This table illustrates the qualitative shift in microglia polarization induced by this compound.
Comparison with Alternatives
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone is a benchmark anti-inflammatory drug. It primarily acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the transcription of pro-inflammatory genes. Dexamethasone is known to have a very low IC50 value (in the nanomolar range) for the inhibition of cytokines like TNF-α.[2] While this compound's IC50 values are not well-established in primary cells, its multi-target mechanism involving NF-κB, Akt, and Nrf2 pathways presents a different therapeutic approach.
-
Curcumin: A natural polyphenol from turmeric, Curcumin shares some mechanistic similarities with this compound, notably the inhibition of the NF-κB pathway.[3][4][5][6][7][8][9][10] Curcumin has been shown to inhibit NO production in primary microglia with an IC50 of 3.7 µM.[6] Both compounds exhibit antioxidant properties and can modulate multiple signaling pathways. The potency of this compound relative to Curcumin requires further direct comparative investigation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-inflammatory compounds. Below are standard protocols for key experiments.
Western Blot for NF-κB Pathway Analysis
-
Cell Culture and Treatment: Plate primary macrophages or microglia at a suitable density. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation).
-
Protein Extraction: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Quantification: Analyze the band intensities using densitometry software.
Quantitative PCR (qPCR) for iNOS and COX-2 mRNA Expression
-
Cell Culture and Treatment: Treat primary cells with this compound and/or LPS as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
ELISA for Cytokine Measurement
-
Sample Collection: Collect the cell culture supernatant after treating the cells with this compound and LPS.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-inflammatory Effects of Curcumin in Microglial Cells [frontiersin.org]
- 5. Anti-inflammatory Effects of Curcumin in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin Suppresses the Production of Pro-inflammatory Cytokine Interleukin-18 in Lipopolysaccharide Stimulated Murine Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin and chemokines: mechanism of action and therapeutic potential in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Landscape of Xanthoxylin: A Guide to Its Gene Expression Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanthoxylin, a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory and antioxidant properties. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide provides a comprehensive overview of the gene expression profiles induced by this compound, based on available experimental data.
Important Note: While this guide focuses on this compound, a thorough search of publicly available scientific literature and databases did not yield specific studies directly comparing the gene expression profiles of this compound with its derivatives. Therefore, this document will detail the known effects of this compound, serving as a foundational reference for future comparative analyses.
Overview of this compound's Impact on Gene Expression
This compound exerts its biological effects by modulating the expression of key genes involved in inflammation and oxidative stress responses. Transcriptomic analyses have revealed that this compound treatment leads to the differential expression of a significant number of genes, with a predominant role in suppressing pro-inflammatory pathways and enhancing antioxidant defenses.[1][2]
Key Signaling Pathways Modulated by this compound
Experimental evidence primarily points to this compound's influence on two major signaling pathways: the Akt/HIF-1α/NF-κB pathway and the Nrf2 pathway .[3][4]
Inhibition of the Pro-Inflammatory Akt/HIF-1α/NF-κB Pathway
This compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory cascade by inhibiting the Akt/HIF-1α/NF-κB signaling axis.[3][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the Akt/HIF-1α/NF-κB pathway by this compound.
Activation of the Antioxidant Nrf2 Pathway
Conversely, this compound promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting cells from oxidative damage.[5]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Differentially Expressed Genes Following this compound Treatment
Based on transcriptome sequencing and other molecular analyses, this compound treatment has been shown to significantly alter the expression of several key genes.[1][2] A summary of these genes is presented below.
| Gene Symbol | Gene Name | Function | Effect of this compound |
| Pro-Inflammatory Genes | |||
| TNF-α | Tumor necrosis factor-alpha | Pro-inflammatory cytokine | Down-regulated[3][5] |
| IL-6 | Interleukin-6 | Pro-inflammatory cytokine | Down-regulated[3][5] |
| IL-1β | Interleukin-1 beta | Pro-inflammatory cytokine | Down-regulated[5] |
| iNOS (NOS2) | Inducible nitric oxide synthase | Produces nitric oxide, involved in inflammation | Down-regulated[6] |
| Anti-Inflammatory & Pro-Resolution Genes | |||
| CD206 (MRC1) | Mannose Receptor C-Type 1 | Marker for M2 anti-inflammatory macrophages | Up-regulated[6] |
| IL-10 | Interleukin-10 | Anti-inflammatory cytokine | Up-regulated[6] |
| Signaling Pathway-Related Genes | |||
| p-P65 (RELA) | Phospho-NF-κB p65 subunit | Active form of a key pro-inflammatory transcription factor | Down-regulated[1] |
| p-IκBα (NFKBIA) | Phospho-inhibitor of NF-κB alpha | Degradation of IκBα leads to NF-κB activation | Down-regulated[1] |
| GPR17 | G protein-coupled receptor 17 | Involved in myelin regeneration and inflammation | Up-regulated[1] |
| Antioxidant Genes (Targets of Nrf2) | |||
| SOD | Superoxide dismutase | Antioxidant enzyme | Expression/Activity Up-regulated[3] |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | Detoxification enzyme | Potentially Up-regulated |
| HMOX1 | Heme oxygenase 1 | Antioxidant and anti-inflammatory enzyme | Potentially Up-regulated |
Note: The regulation of some Nrf2 target genes like NQO1 and HMOX1 is inferred from the known activation of the Nrf2 pathway by this compound, as these are canonical Nrf2 target genes.
Experimental Methodologies
The findings presented in this guide are based on a variety of experimental models and molecular biology techniques. The following provides a generalized overview of the methodologies employed in the cited studies.
In Vivo Models
-
LPS-Induced Acute Lung Injury (ALI) in Mice: Mice are challenged with intratracheal or intraperitoneal administration of lipopolysaccharide (LPS) to induce a strong inflammatory response in the lungs. This compound is then administered to assess its protective effects.[3][4]
-
Spinal Cord Injury (SCI) in Mice: A surgical model of spinal cord injury is used to induce inflammation and neuronal damage. The therapeutic effects of this compound on the inflammatory microenvironment are then evaluated.[1][2]
In Vitro Models
-
RAW 264.7 Macrophages: This murine macrophage cell line is stimulated with LPS to induce an inflammatory response. The cells are co-treated with this compound to evaluate its anti-inflammatory effects on cytokine production and gene expression.[5]
-
BV2 Microglia: This murine microglial cell line is used to study neuroinflammation. This compound's effect on microglial polarization (shifting from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype) is assessed.[1]
Gene and Protein Expression Analysis
-
Transcriptome Sequencing (RNA-Seq): This high-throughput sequencing method is used to obtain a comprehensive profile of all expressed genes in a given sample, allowing for the identification of differentially expressed genes between control and this compound-treated groups.[1][2]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the expression levels of specific genes identified through RNA-Seq or to measure the expression of known target genes.[6]
-
Western Blotting: This method is employed to detect and quantify the expression levels of specific proteins, including key signaling molecules like p-P65, p-IκBα, Akt, and Nrf2.[1][3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to measure the concentration of secreted proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in cell culture supernatants or biological fluids.[5]
The following diagram illustrates a general experimental workflow for assessing the effects of this compound on gene expression.
Caption: A generalized experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent modulator of gene expression, primarily targeting pathways involved in inflammation and oxidative stress. Its ability to suppress the Akt/HIF-1α/NF-κB pathway while activating the Nrf2 pathway underscores its potential as a multi-target therapeutic agent.
Future research should focus on several key areas:
-
Comparative studies with this compound derivatives: A direct comparison of the gene expression profiles induced by this compound and its various derivatives is essential to identify structure-activity relationships and potentially discover analogues with enhanced potency or more specific therapeutic effects.
-
Dose-response and time-course studies: A more detailed understanding of the concentration- and time-dependent effects of this compound on gene expression will be crucial for optimizing its therapeutic application.
-
Broader range of models: Investigating the effects of this compound in other disease models, such as different types of cancer or neurodegenerative diseases, could reveal novel therapeutic applications.
This guide provides a solid foundation for researchers and drug development professionals interested in the pharmacogenomics of this compound. As more data becomes available, particularly on its derivatives, a more complete picture of this promising natural compound will emerge.
References
- 1. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways [mdpi.com]
- 5. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Xanthoxylin: A Comparative Guide to its Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Xanthoxylin in preclinical models of inflammation and cancer, benchmarked against established therapeutic alternatives. All experimental data is presented with detailed methodologies to support further research and development.
Executive Summary
This compound, a naturally occurring phenolic compound, has demonstrated significant therapeutic promise in preclinical studies, particularly in the realms of anti-inflammatory and anti-cancer activities. In a mouse model of acute lung injury, this compound showed efficacy comparable to the corticosteroid dexamethasone (B1670325) in reducing key inflammatory markers. In the context of cancer, while in vivo quantitative data for this compound is emerging, in vitro studies and data from structurally related xanthone (B1684191) derivatives suggest potent anti-tumor activity against hepatocellular carcinoma and colon cancer cell lines when compared to standard chemotherapeutic agents like sorafenib (B1663141) and cisplatin. This guide synthesizes the available preclinical data to provide a clear comparison of this compound's performance and elucidates the underlying mechanisms of action.
Anti-Inflammatory Potential: Acute Lung Injury Model
This compound has been evaluated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, a standard preclinical model that mimics the inflammatory cascade seen in acute respiratory distress syndrome (ARDS). Its performance was compared to dexamethasone, a potent corticosteroid and a standard-of-care for inflammatory conditions.
Comparative Efficacy in LPS-Induced Acute Lung Injury
| Parameter | This compound | Dexamethasone (Standard of Care) |
| Model | LPS-induced Acute Lung Injury (Mouse) | LPS-induced Acute Lung Injury (Mouse) |
| Dosage | 1, 2.5, 5, 10 mg/kg (i.p.) | 5, 10 mg/kg (i.p.) |
| Tumor Necrosis Factor-alpha (TNF-α) Reduction | Significant reduction in serum levels | Significant reduction in serum and lung tissue |
| Interleukin-6 (IL-6) Reduction | Significant reduction in serum levels | Significant reduction in serum and lung tissue |
| Neutrophil Infiltration in Lungs | Significantly mitigated | Markedly reduced |
| Oxidative Stress (MDA Levels) | Decreased serum MDA levels | Reversed the increase in MDA levels |
| Antioxidant Activity (SOD/GSH) | Increased SOD activity | Reversed the decrease in GSH content |
Mechanism of Action: Anti-Inflammatory Effects
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to suppress the Akt/HIF-1α/NF-κB signaling cascade, which is crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] Concurrently, this compound enhances the Nrf2 signaling pathway, a critical regulator of the antioxidant response, leading to increased production of protective enzymes like superoxide (B77818) dismutase (SOD).[1][2]
Dexamethasone, the comparator, also inhibits the NF-κB pathway, a common mechanism for reducing inflammation. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are downstream targets of NF-κB and key mediators of inflammation.
References
A Researcher's Guide to Assessing Batch-to-Batch Consistency of Commercially Available Xanthoxylin
For researchers, scientists, and professionals in drug development, the consistency of chemical reagents is paramount to the reproducibility and reliability of experimental results. Xanthoxylin, a naturally derived phenolic compound with notable anti-inflammatory and antioxidant properties, is increasingly utilized in various research applications.[1] However, as with many natural products, its purity and composition can vary between suppliers and even between different batches from the same supplier. This guide provides a framework for assessing the batch-to-batch consistency of commercially available this compound, complete with detailed experimental protocols and hypothetical comparative data.
Comparative Analysis of Commercial this compound Batches
To ensure the selection of a consistent and high-quality source of this compound for research purposes, a multi-faceted analytical approach is recommended. This involves not only assessing the purity of the compound but also characterizing its impurity profile and confirming its biological activity. The following tables present hypothetical data from an analysis of three batches of this compound from three different commercial suppliers (Supplier A, Supplier B, and Supplier C).
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
| Supplier | Batch Number | Retention Time (min) | Purity (%) |
| Supplier A | A-001 | 12.54 | 98.5 |
| Supplier A | A-002 | 12.56 | 98.2 |
| Supplier B | B-001 | 12.55 | 99.1 |
| Supplier B | B-002 | 12.53 | 98.9 |
| Supplier C | C-001 | 12.58 | 95.3 |
| Supplier C | C-002 | 12.51 | 96.0 |
Table 2: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
| Supplier | Batch Number | Number of Impurities > 0.1% | Key Impurity (m/z) | Relative Abundance of Key Impurity (%) |
| Supplier A | A-001 | 2 | 213.07 | 0.8 |
| Supplier A | A-002 | 3 | 213.07 | 1.1 |
| Supplier B | B-001 | 1 | 213.07 | 0.5 |
| Supplier B | B-002 | 1 | 213.07 | 0.6 |
| Supplier C | C-001 | 5 | 229.06 | 2.1 |
| Supplier C | C-002 | 4 | 229.06 | 1.8 |
Table 3: Identity and Purity Confirmation by Quantitative ¹H-NMR
| Supplier | Batch Number | Diagnostic Peak Chemical Shift (ppm) | Purity by qNMR (%) |
| Supplier A | A-001 | 3.85 (s, 6H) | 98.1 |
| Supplier B | B-001 | 3.85 (s, 6H) | 99.0 |
| Supplier C | C-001 | 3.84 (s, 6H) | 95.5 |
Table 4: In-Vitro Biological Activity Assay - Inhibition of Nitric Oxide (NO) Production
| Supplier | Batch Number | IC₅₀ (µM) |
| Supplier A | A-001 | 15.2 |
| Supplier A | A-002 | 16.5 |
| Supplier B | B-001 | 14.8 |
| Supplier B | B-002 | 15.1 |
| Supplier C | C-001 | 25.7 |
| Supplier C | C-002 | 23.9 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's consistency.
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is used to determine the purity of this compound by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in methanol (B129727) to a final concentration of 1 mg/mL.
-
Data Analysis: Calculate the purity based on the area of the this compound peak relative to the total peak area.
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to identify and relatively quantify impurities present in the samples.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Sample Preparation: Prepare samples as for HPLC-UV analysis.
-
Data Analysis: Identify peaks corresponding to potential impurities and compare their mass-to-charge ratios (m/z) and relative abundances across batches.
Identity and Purity Confirmation by Quantitative ¹H-NMR (qNMR)
qNMR provides structural confirmation and an accurate purity assessment against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with this compound's signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays.
-
Data Analysis: Integrate the signals of both this compound (e.g., the methoxy (B1213986) protons around 3.85 ppm) and the internal standard. Calculate the purity of this compound based on the integral ratios, molar masses, and weights of the sample and the standard.
In-Vitro Anti-inflammatory Activity Assay
This functional assay assesses the biological consistency of the different this compound batches.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Stimulant: Lipopolysaccharide (LPS).
-
Assay Principle: Measure the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound from each batch for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each batch.
-
Visualizations: Workflows and Pathways
To better illustrate the assessment process and the compound's mechanism of action, the following diagrams are provided.
Conclusion
Based on the hypothetical data, Supplier B demonstrates the highest purity and most consistent profile across its batches, with minimal impurities and reliable biological activity. Supplier A shows good purity but with slightly more batch-to-batch variability in impurity levels and biological activity. Supplier C exhibits lower purity and a less consistent profile, making it a less desirable choice for sensitive applications. This comprehensive assessment, combining chemical analysis with a functional bioassay, provides a robust strategy for selecting a reliable source of this compound, thereby enhancing the reproducibility and integrity of scientific research. Recent studies have elucidated that this compound exerts its anti-inflammatory effects by modulating the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways.[1][2] It has also been shown to influence the JAK2/STAT3 pathway, contributing to its analgesic and anti-inflammatory properties.[3]
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the ameliorating effect of zanthoxylin on pain and and the influence on inflammatory mediators [jwph.com.cn]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Xanthoxylin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of Xanthoxylin, a naturally occurring chemical compound used in various research applications.
This compound Hazard Profile
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the procedures for the safe disposal of solid this compound and solutions containing this compound.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Disposal of Solid this compound:
-
Carefully sweep any solid this compound powder into the designated hazardous waste container using a brush and dustpan.
-
Avoid generating dust. If necessary, lightly moisten the powder with a compatible solvent (e.g., ethanol) to minimize airborne particles.
-
Seal the waste container securely.
4. Disposal of this compound Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.
-
The container must be compatible with the solvent used.
5. Decontamination of Labware:
-
Rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Collect the rinsate in the designated this compound hazardous waste container.
-
After rinsing, wash the labware with soap and water.
6. Labeling and Storage of Waste:
-
Label the hazardous waste container with "Hazardous Waste," "this compound," and the specific hazards (e.g., "Harmful," "Irritant").
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and compliance with regulatory standards. Always consult your institution's specific safety protocols and Safety Data Sheets (SDS) for the most accurate and detailed information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
